[6]Cycloparaphenylene
Description
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Structure
3D Structure
Properties
IUPAC Name |
heptacyclo[20.2.2.22,5.26,9.210,13.214,17.218,21]hexatriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35-octadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24/c1-2-26-4-3-25(1)27-5-7-29(8-6-27)31-13-15-33(16-14-31)35-21-23-36(24-22-35)34-19-17-32(18-20-34)30-11-9-28(26)10-12-30/h1-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGGBZMJWQRDDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C=CC(=C4C=CC(=C5C=CC(=C6C=CC(=C7C=CC(=C1C=C2)C=C7)C=C6)C=C5)C=C4)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Allure of the Nanohoop: A Technical Guide to the Structure and Strain Energy of Cycloparaphenylenes
For Immediate Release
A deep dive into the fascinating world of cycloparaphenylenes (CPPs), this technical guide offers researchers, scientists, and drug development professionals a comprehensive understanding of the structure, properties, and inherent strain energy of these unique nanohoops. As molecules composed of benzene rings linked in a circular, para-connected fashion, CPPs bridge the gap between aromatic macrocycles and the sidewalls of carbon nanotubes, exhibiting remarkable properties that stem directly from their strained, non-planar structures.[1][2][3] This document serves as a detailed exploration of these captivating molecules, from their fundamental structural characteristics to the advanced computational and experimental methods used to unravel their secrets.
The Unique Architecture of Cycloparaphenylenes: A Forced Curve
Unlike their linear counterparts, oligo- and polyphenylenes, which can adopt relatively planar conformations, the cyclic nature of CPPs forces the benzene rings out of planarity.[1] This deviation from the ideal planar geometry of an aromatic system is the genesis of their most intriguing properties. The degree of this out-of-plane bending is inversely related to the size of the nanohoop; smaller [n]CPPs (where 'n' is the number of phenylene units) exhibit more significant bending and, consequently, higher strain energy.[4]
This forced curvature creates a unique electronic environment. The π-orbitals of the constituent benzene rings are arranged in a radial fashion, leading to a "nanohoop" with a distinct inner and outer electronic surface.[1] This radial π-system is responsible for the size-dependent photophysical properties of CPPs, a phenomenon that has garnered significant interest in materials science.[5][6] For instance, the HOMO-LUMO gap of CPPs narrows as the number of benzene rings decreases, a trend that is contrary to what is observed in most conjugated polymers.[4]
The structure of CPPs has been unequivocally confirmed through single-crystal X-ray diffraction analysis for various sizes, including[6]CPP,[4]CPP, and[3]CPP.[1][7] These studies provide precise measurements of bond lengths, bond angles, and the dihedral angles between adjacent phenylene units, offering a quantitative picture of the molecular distortion.
The Energetic Cost of Curvature: Understanding Strain Energy
The concept of strain energy is central to the chemistry of cycloparaphenylenes. It represents the excess energy stored within the molecule due to the distortion of bond angles and lengths from their ideal values in a strain-free analogue. In CPPs, this strain arises primarily from the forced bending of the sp²-hybridized carbon atoms in the benzene rings.
The strain energy of CPPs is significant and increases dramatically as the ring size decreases. For example, the calculated strain energy for[8]CPP is a staggering 119 kcal/mol.[4] This high level of strain has profound implications for the reactivity and stability of these molecules.
Computational Approaches to Quantifying Strain Energy
Theoretical calculations, particularly using Density Functional Theory (DFT), have been instrumental in quantifying the strain energies of CPPs.[8][9][10] A common method for calculating strain energy is through the use of homodesmotic reactions. This approach involves a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, allowing for a more accurate cancellation of errors in the computational method.
For a given [n]CPP, a homodesmotic reaction can be constructed as follows:
[n]CPP + n(biphenyl) → n(p-terphenyl)
By calculating the enthalpy change of this reaction, the strain energy of the [n]CPP can be determined. DFT calculations at the B3LYP/6-31G(d) level of theory have provided reliable estimates of strain energies for a range of CPP sizes.[8][9]
Below is a table summarizing the calculated strain energies for various [n]CPPs:
| [n]CPP | Calculated Strain Energy (kcal/mol) |
| [8]CPP | 119[4] |
| [11]CPP | ~90[10] |
| [5]CPP | Not explicitly found in search results |
| [12]CPP | Not explicitly found in search results |
| [6]CPP | ~65.9 (derived from comparison) |
| [4]CPP | Not explicitly found in search results |
| [7]CPP | Not explicitly found in search results |
| [3]CPP | ~30[10] |
Note: The strain energies are approximate values gathered from various computational studies and may differ slightly depending on the theoretical method employed.
The following diagram illustrates the concept of strain energy in CPPs, arising from the deviation from planar benzene rings.
Caption: Conceptual diagram illustrating the origin of strain energy in CPPs.
The Art of the Synthesis: Crafting Nanohoops
The synthesis of cycloparaphenylenes was a long-standing challenge in organic chemistry, primarily due to the high ring strain of the target molecules.[2] Early attempts often resulted in the formation of linear oligomers or were unsuccessful altogether.[1] The breakthrough came in 2008 with the landmark synthesis of[6]CPP,[3]CPP, andCPP by Bertozzi and coworkers.[1] This work opened the floodgates for the development of various synthetic strategies, enabling access to a wide range of CPP sizes and their derivatives.
Modern synthetic routes to CPPs can be broadly categorized, with some of the most successful approaches involving:
-
Suzuki Coupling of Curved Oligophenylene Precursors: This method utilizes pre-organized, curved building blocks that facilitate the final ring-closing macrocyclization.
-
Reductive Elimination from Platinum Macrocycles: This strategy involves the formation of a platinum-containing macrocycle, followed by a reductive elimination step to forge the final carbon-carbon bonds of the CPP.[12]
-
[2+2+2] Cycloaddition of Alkynes: This approach builds the CPP framework through the cyclotrimerization of alkyne-containing precursors.
Experimental Protocol: A Representative Synthesis of a[3]CPP Derivative
The following protocol outlines a generalized, representative synthesis of a[3]cycloparaphenylene derivative, inspired by the platinum-mediated cyclooligomerization strategies.[12] This method highlights the key steps of precursor synthesis, macrocyclization, and final aromatization.
Step 1: Synthesis of the Monomer Precursor
-
Start with a commercially available di-substituted benzene derivative, for example, 1,4-dibromo-2,5-diiodobenzene.
-
Perform a double Suzuki cross-coupling reaction with a suitable boronic acid or ester to introduce the desired linking units. This step is crucial for pre-organizing the molecule for cyclization.
-
Purify the resulting monomer precursor using column chromatography.
Step 2: Platinum-Mediated Macrocyclization
-
In a glovebox, dissolve the monomer precursor in a dry, deoxygenated solvent such as toluene.
-
Add a platinum(0) source, for example, Pt(dba)₂ (bis(dibenzylideneacetone)platinum(0)).
-
Heat the reaction mixture to facilitate the oxidative addition of the C-I bonds to the platinum center, leading to the formation of a macrocyclic platinum complex.
-
Monitor the reaction by NMR spectroscopy until the starting material is consumed.
-
Remove the solvent under reduced pressure.
Step 3: Reductive Elimination and Aromatization
-
Dissolve the crude macrocyclic platinum complex in a suitable solvent like o-dichlorobenzene.
-
Add an excess of a reducing agent, such as triphenylphosphine (PPh₃).
-
Heat the reaction at reflux for an extended period (e.g., 48 hours) to induce reductive elimination of the platinum and formation of the CPP framework.
-
Cool the reaction mixture and purify the resulting CPP derivative using gel permeation chromatography (GPC) to separate it from polymeric byproducts and remaining reagents.
Step 4: Characterization
-
Confirm the structure of the synthesized CPP using ¹H and ¹³C NMR spectroscopy. A key feature in the ¹H NMR spectrum of many CPPs is a single sharp singlet in the aromatic region, indicative of the high symmetry of the molecule.[1]
-
Obtain a high-resolution mass spectrum to confirm the molecular weight.
-
If suitable crystals can be obtained, perform single-crystal X-ray diffraction to determine the solid-state structure.
The following flowchart visualizes this generalized synthetic workflow:
Caption: Generalized workflow for the synthesis of a cycloparaphenylene.
Unveiling the Properties: Experimental and Spectroscopic Characterization
A variety of experimental techniques are employed to characterize the unique structural and electronic properties of cycloparaphenylenes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned, ¹H NMR is a powerful tool for confirming the high symmetry of many CPPs, which often results in a single resonance for all the aromatic protons.[1] Variable-temperature NMR studies can provide insights into the dynamic processes of the nanohoops in solution.[1]
-
X-ray Crystallography: This technique provides the definitive solid-state structure of CPPs, offering precise data on their geometry and packing in the crystalline state.[1][7][13]
-
UV-Vis Absorption and Fluorescence Spectroscopy: The photophysical properties of CPPs are highly size-dependent.[14] The most intense absorption maxima are remarkably similar across different CPP sizes, while the longest-wavelength absorption and emission maxima show a blue-shift with increasing ring size.[14] CPPs are also known for their high fluorescence quantum yields in solution.[14]
-
Raman Spectroscopy: Raman spectroscopy provides information about the vibrational modes of the CPPs, which are sensitive to the strain and geometry of the nanohoop.
Potential Applications and Future Outlook
The unique properties of cycloparaphenylenes make them promising candidates for a range of applications in materials science, supramolecular chemistry, and nanotechnology.[2][6][15]
-
Host-Guest Chemistry: The well-defined cavity of CPPs allows them to act as hosts for various guest molecules, most notably fullerenes.[2][16][17][18] The size-selective binding of fullerenes has been demonstrated, with[4]CPP showing a particularly high affinity for C₆₀.[2]
-
Templates for Carbon Nanotube Growth: It has been proposed that CPPs could serve as "seeds" for the bottom-up synthesis of single-walled carbon nanotubes (SWCNTs) with specific diameters and chiralities.[1]
-
Molecular Electronics: The tunable electronic properties of CPPs make them interesting components for molecular wires and other nanoelectronic devices.[4]
-
Drug Delivery: While still in its nascent stages, the ability of CPPs to encapsulate molecules could potentially be harnessed for drug delivery applications, although significant research into their biocompatibility and functionalization is required.
The field of cycloparaphenylene chemistry continues to evolve rapidly, with ongoing research focused on the synthesis of new CPP derivatives with tailored properties, the exploration of their self-assembly into more complex architectures, and the realization of their potential in various technological applications.[19][20][21][22][23][24][25][26]
References
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- Cycloparaphenylene. Wikipedia.
- Theoretical Studies on the Structures and Strain Energies of Cycloparaphenylenes. Organic Letters - ACS Publications.
- Synthesis and Photophysical Properties of Silole-Fused Cycloparaphenylenes. The Journal of Organic Chemistry - ACS Publications.
- Molecular Structural Characterization of Cycloparaphenylene and its Variants. Polycyclic Aromatic Compounds.
- Synthesis and Photophysical Properties of Chalcophenes-Embedded Cycloparaphenylenes. The Journal of Organic Chemistry - ACS Publications.
- Recent advances in functionalized cycloparaphenylenes: from molecular design to applications. Chemical Communications (RSC Publishing). DOI:10.1039/D5CC02286J.
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The Dynamic, Size-Dependent Properties of[8]-[3]Cycloparaphenylenes. RSC Publishing. Available at:
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Selective Synthesis and Crystal Structure of[4]Cycloparaphenylene. Organic Letters. Available at:
- Cycloparaphenylenes (CPPs): An Overview of Synthesis, Properties, and Potential Applications. ResearchGate.
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- Theoretical studies on the structures and strain energies of cycloparaphenylenes. PubMed. DOI: 10.1021/ol1006168.
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- (a) X‐ray crystal structure of the ring‐in‐ring complex... ResearchGate.
- Experimental and Theoretical Elucidation of SPAAC Kinetics for Strained Alkyne-Containing Cycloparaphenylenes. ChemRxiv.
- Synthesis of Twisted [N]Cycloparaphenylene by Alkene Insertion. Request PDF.
- Synthetic methods of [n]cycloparaphenylenes ([n]CPPs).... Download Scientific Diagram - ResearchGate.
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- Synthesis of Twisted [N]Cycloparaphenylenes by Alkene In- sertion. ChemRxiv.
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- Towards pi-extended cycloparaphenylenes as seeds for CNT growth: investigating strain relieving ring-openings and rearrangements. RSC Publishing.
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Synthesis of[4]Cycloparaphenylenes and their Binding to C60. Thieme Chemistry. Available at:
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Fundamental electronic properties ofCPP.
An In-Depth Technical Guide to the Fundamental Electronic Properties of Cycloparaphenylenes (CPPs)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
Cycloparaphenylenes (CPPs), often referred to as "carbon nanohoops," are a unique class of macrocyclic aromatic hydrocarbons that represent the fundamental repeating unit of armchair carbon nanotubes.[1][2] Their perfectly annular structure, composed of para-linked phenylene rings, forces significant out-of-plane deviation of the sp²-hybridized carbons, resulting in high ring strain.[3] This strain is not a liability but the very source of their remarkable and often counter-intuitive electronic properties. Unlike their linear analogues, the electronic and photophysical characteristics of CPPs are profoundly dependent on their diameter, or the number of phenylene units ([n]). This guide provides a comprehensive technical overview of these fundamental properties, detailing the causality behind their unique behavior, outlining key experimental methodologies for their characterization, and exploring their potential in advanced materials and supramolecular chemistry.
The Unique Electronic Structure of [n]CPPs: A Consequence of Strain
The defining feature of CPPs is the radial orientation of their π-orbitals, a direct consequence of their cyclic, strained geometry.[4] This structure fundamentally alters the relationship between molecular size and electronic properties compared to traditional conjugated polymers.
Frontier Molecular Orbitals: The Inverse Size-Gap Relationship
In most conjugated systems, increasing the conjugation length (i.e., adding more monomer units) leads to a decrease in the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). CPPs defy this trend.
The core principle governing CPP electronics is: as the ring size [n] decreases, the HOMO-LUMO gap narrows .[3][5]
Causality: This phenomenon is a direct result of ring strain.
-
HOMO Destabilization: In smaller, more strained CPPs, the bending of the phenylene units forces the p-orbitals to misalign, weakening the π-overlap. This structural distortion significantly raises the energy of the HOMO.[4]
-
LUMO Stabilization: Concurrently, the energy of the LUMO is lowered as the ring size decreases.[4]
This inverse relationship is the cornerstone of the size-dependent properties of CPPs. The trend is not perfectly smooth, with minor offsets observed between even- and odd-numbered CPPs, which can be attributed to subtle conformational differences.[4]
Caption: Figure 1: HOMO-LUMO Gap vs. CPP Ring Size.
Photophysical Properties: A Study in Contrasts
The unique electronic structure of CPPs gives rise to fascinating and highly characteristic absorption and emission profiles.
UV-Vis Absorption: Size-Invariance
A striking feature of CPPs is that their most intense absorption maximum (λmax) is largely independent of ring size , typically appearing around 340 nm.[4] This is in stark contrast to linear oligo- and polyphenylenes, where λmax red-shifts with increasing length.
Mechanistic Explanation: This invariance arises because the strongest absorption does not correspond to the direct HOMO → LUMO transition. Due to the high symmetry of CPPs, the HOMO → LUMO transition is formally Laporte-forbidden and possesses minimal or no oscillator strength.[5] The observed intense absorption is actually due to other allowed electronic transitions, such as HOMO−1 → LUMO and HOMO → LUMO+1.[4][6] The energies of these transitions are not as sensitive to ring strain, resulting in a consistent λmax across different [n]CPPs. A weaker, longer-wavelength absorption corresponding to the forbidden HOMO → LUMO transition can sometimes be resolved, and this absorption is size-dependent, blue-shifting with increasing ring size.[4][7]
Fluorescence: Strong Size-Dependence and Large Stokes Shifts
While the absorption is static, the fluorescence (emission) of CPPs is exquisitely sensitive to ring size.
-
Emission Wavelength: Smaller CPPs exhibit a significant red-shift in their emission spectra.[3]
-
Stokes Shift: The Stokes shift (the difference between the absorption and emission maxima) increases dramatically as the CPP ring size decreases.[4]
-
Quantum Yield (ΦF): Fluorescence quantum yields are generally high for larger CPPs ([n] ≥ 9), often in the range of 0.73–0.90, but tend to decrease for smaller, highly strained rings.[4][5]
Causality: The large Stokes shifts and red-shifted emission in smaller rings are attributed to significant geometric relaxation in the excited state.[4] The high strain of a small CPP in the ground state provides a strong driving force for planarization of the phenylene units in the more flexible excited state. This large structural change lowers the energy of the excited state before emission occurs, resulting in a lower-energy (longer wavelength) photon being emitted.
| [n]CPP | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) | Reference |
| [2]CPP | ~335 | 530 | ~10,000 | Low | [4] |
| [8]CPP | ~339 | 494 | ~8,400 | 0.73 | [4] |
| [9]CPP | ~341 | 457 | ~6,500 | 0.89 | [1] |
| [10]CPP | ~342 | 442 | ~6,000 | 0.90 | [4][7] |
| [11]CPP | ~342 | 438 | ~5,800 | 0.90 | [4][7] |
| Table 1: Representative Photophysical Data for [n]Cycloparaphenylenes. Data compiled from multiple sources and may vary slightly based on solvent and experimental conditions. |
Electrochemical Behavior and Charge Transfer
The electron-rich, strained π-system of CPPs makes them excellent electron donors, a property that is central to their application in supramolecular chemistry and materials science.
Host-Guest Interactions and Photoinduced Electron Transfer (PET)
The concave interior of CPPs provides an ideal binding pocket for convex, electron-deficient guest molecules, most notably fullerenes.[3] This complexation is not merely a physical encapsulation; it is an electronic interaction.
Upon photoexcitation of the CPP host, an electron can be transferred to the fullerene guest, a process known as photoinduced electron transfer (PET). This creates a charge-separated state (CPP•+–Fullerene•-).[12] The ability to form these states is critical for applications in artificial photosynthesis and organic photovoltaics. In some cases, particularly with strongly electron-accepting guests like endohedral metallofullerenes, partial charge transfer can occur even in the ground state.[12]
Caption: Figure 2: Photoinduced Electron Transfer (PET) in a CPP-Fullerene Complex.
Donor-Acceptor (D-A) CPPs
A powerful strategy for tuning the electronic properties of CPPs involves the covalent incorporation of electron-donating (D) or electron-accepting (A) units directly into the macrocyclic backbone.[13] This creates D-A type CPPs with profoundly altered characteristics.
Consequences of D-A Integration:
-
Narrowed Band Gap: The introduction of acceptor units creates new, lower-energy LUMOs, significantly reducing the HOMO-LUMO gap.[8][13]
-
Intramolecular Charge Transfer (ICT): Upon excitation, these systems can exhibit efficient ICT from the electron-rich CPP framework to the acceptor unit, leading to highly polar excited states.[8]
-
Tunable Emission: This ICT emission is typically red-shifted compared to the parent CPP. By carefully engineering the D-A structure, it is possible to achieve dual emission from both the local excited state and the ICT state, opening the door to applications like single-molecule white-light emitters.[13]
Key Experimental Methodologies
Validating the electronic properties of novel CPP derivatives requires a standardized set of characterization techniques.
Protocol: Electrochemical Analysis via Cyclic Voltammetry (CV)
Objective: To determine the redox potentials of a CPP and estimate its HOMO and LUMO energy levels.
Methodology:
-
Preparation: Dissolve the CPP sample (~1 mM) in a suitable, dry solvent (e.g., dichloromethane, THF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Cell Assembly: Use a standard three-electrode cell: a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode.
-
Internal Standard: Add a ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal reference standard after the initial scan.
-
Measurement: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes. Scan the potential, first in the anodic (positive) direction to find the oxidation potential (Eox) and then in the cathodic (negative) direction for the reduction potential (Ered).
-
Data Analysis:
-
Reference the measured potentials against the Fc/Fc⁺ couple (E₁/₂ = 0 V).
-
Estimate the HOMO energy level using the onset of the first oxidation wave: EHOMO (eV) = -[Eox, onset vs Fc/Fc⁺ + 4.8] .
-
Estimate the LUMO energy level using the onset of the first reduction wave: ELUMO (eV) = -[Ered, onset vs Fc/Fc⁺ + 4.8] .
-
The electrochemical gap is then Egap = ELUMO - EHOMO.
-
Self-Validation: The reversibility of the redox waves (peak separation close to 59/n mV, where n is the number of electrons) indicates a stable process. The consistency of the potentials across multiple scan rates provides confidence in the measurement.
Protocol: Photophysical Characterization
Objective: To measure the absorption and emission spectra and determine the fluorescence quantum yield (ΦF).
Methodology:
-
Absorption: Prepare dilute solutions (~10⁻⁵ to 10⁻⁶ M) of the CPP in a spectroscopic-grade solvent. Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer.
-
Emission: Using the same solution, record the fluorescence emission spectrum on a fluorometer. The excitation wavelength should be set at or near the absorption maximum.
-
Quantum Yield Determination (Relative Method):
-
Select a well-characterized fluorescence standard with an emission range that overlaps with the CPP sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546).
-
Prepare a series of solutions of both the standard and the CPP sample with low absorbance (A < 0.1) at the excitation wavelength to avoid inner-filter effects.
-
Measure the absorption and integrated fluorescence intensity for all solutions.
-
Calculate the quantum yield using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Self-Validation: A linear relationship between absorbance and integrated fluorescence intensity for the series of dilute solutions confirms the absence of aggregation or inner-filter effects, validating the measurement conditions.
Caption: Figure 3: Standard Workflow for Electronic Characterization of a New CPP.
Conclusion and Outlook
The fundamental electronic properties of cycloparaphenylenes are a direct and elegant manifestation of their strained, cyclic structure. The inverse relationship between ring size and the HOMO-LUMO gap, coupled with their size-invariant absorption and size-dependent emission, sets them apart from nearly all other classes of conjugated materials. These unique characteristics, along with their capacity for host-guest chemistry and charge transfer, make them exceptionally promising candidates for next-generation organic electronic devices, including OFETs, sensors, and photovoltaics.[5] As synthetic strategies become more advanced, enabling the creation of increasingly complex and functionalized nanohoops, the exploration of their rich electronic landscape will continue to provide fertile ground for fundamental research and novel applications.
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Title: Cycloparaphenylene. Source: Wikipedia. [Link]
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Title: Cycloparaphenylenes and related nanohoops. Source: Chemical Society Reviews. [Link]
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Title: Excited States in Cycloparaphenylenes: Dependence of Optical Properties on Ring Length. Source: The Journal of Physical Chemistry Letters. [Link]
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Title: Acceptor engineering of quinone-based cycloparaphenylenes via post-synthesis for achieving white-light emission in single-molecule. Source: Nature Communications (via NIH). [Link]
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Title: Topological, Spectroscopic and Energetic Properties of Cycloparaphenylene Series: Polycyclic Aromatic Compounds. Source: Polycyclic Aromatic Compounds (Taylor & Francis). [Link]
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Title: The Dynamic, Size-Dependent Properties of[7]-[9]Cycloparaphenylenes. Source: Chemical Science (RSC Publishing). [Link]
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Title: The photophysical properties of cycloparaphenylene-based compounds with figure-eight configurations. Source: New Journal of Chemistry (RSC Publishing). [Link]
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Title: The dynamic, size-dependent properties of[7]-[9]cycloparaphenylenes. Source: ResearchGate. [Link]
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Navigating the Cellular Maze: A Technical Guide to the Theoretical and Computational Modeling of Cell-Penetrating Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cell-penetrating peptides (CPPs) represent a promising frontier in drug delivery, capable of traversing the cellular membrane to deliver a diverse array of therapeutic cargo.[1] However, the precise mechanisms governing their entry remain a subject of intense investigation, often varying with peptide sequence, cargo, and cell type.[2] This guide provides an in-depth exploration of the theoretical and computational methodologies employed to unravel the complexities of CPP-membrane interactions. We will delve into the causality behind the selection of specific computational models, from all-atom and coarse-grained molecular dynamics simulations to quantitative structure-activity relationship (QSAR) models and the burgeoning application of machine learning for in silico screening and design. This document is intended to serve as a technical resource, offering not only a comprehensive overview of the theoretical landscape but also actionable, field-proven protocols for the computational study of CPPs, thereby empowering researchers to accelerate the rational design of next-generation cellular delivery vectors.
The Enigma of Cellular Entry: A Mechanistic Overview
The cellular membrane, a formidable lipid bilayer, presents a significant barrier to the intracellular delivery of most therapeutic molecules.[3] CPPs, a diverse class of short peptides, have the remarkable ability to overcome this barrier.[4] Understanding the mechanisms of their entry is paramount for their effective design and application. Computational studies have been instrumental in elucidating these pathways, which are broadly categorized into two main routes: direct translocation and endocytosis.[3][5]
Direct translocation involves the energy-independent passage of CPPs directly across the plasma membrane.[6] Several models have been proposed to explain this phenomenon:
-
Pore Formation: Cationic CPPs can interact with the negatively charged phosphate groups of the lipid bilayer, inducing the formation of transient water pores through which they can pass.[6]
-
Inverted Micelle Formation: CPPs can induce the formation of inverted micelles, encapsulating the peptide and facilitating its passage through the hydrophobic core of the membrane.[7]
-
Carpet Model: At high concentrations, some CPPs are thought to accumulate on the membrane surface, disrupting the lipid bilayer in a detergent-like manner and allowing for their entry.[7]
Endocytosis , in contrast, is an energy-dependent process involving the engulfment of CPPs and their cargo into vesicles.[6] This can occur through several pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[5][8] The specific pathway utilized often depends on the CPP sequence, concentration, and the nature of the attached cargo.[1]
The following diagram illustrates the complex interplay of these proposed uptake mechanisms.
Peering into the Molecular Dance: Molecular Dynamics Simulations
Molecular dynamics (MD) simulations have emerged as a powerful computational microscope, providing atomistic-level insights into the dynamic interactions between CPPs and lipid bilayers.[1] These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the intricate dance of peptide-membrane interactions over time.
All-Atom vs. Coarse-Grained Simulations: Choosing the Right Lens
The choice between all-atom (AA) and coarse-grained (CG) MD simulations represents a fundamental trade-off between computational cost and level of detail.
-
All-Atom (AA) MD Simulations: In AA simulations, every atom in the system is explicitly represented. This high level of detail allows for the precise study of specific interactions, such as hydrogen bonding and salt bridges, which are crucial for understanding the initial stages of CPP-membrane association. However, the computational expense of AA simulations typically limits them to shorter timescales and smaller system sizes.
-
Coarse-Grained (CG) MD Simulations: CG simulations group multiple atoms into single "beads," reducing the number of particles in the system and allowing for simulations on longer timescales and larger length scales.[1] This approach is particularly well-suited for studying large-scale membrane deformations, such as pore formation and vesicle budding, which are often beyond the reach of AA simulations.
| Feature | All-Atom (AA) MD | Coarse-Grained (CG) MD |
| Level of Detail | High (explicit atoms) | Low (grouped atoms) |
| Computational Cost | High | Low |
| Accessible Timescale | Nanoseconds to microseconds | Microseconds to milliseconds |
| Typical Applications | Detailed binding analysis, initial interactions | Large-scale membrane reorganization, translocation events |
Experimental Protocol: Setting Up a Peptide-Membrane MD Simulation with GROMACS
This protocol outlines the general steps for setting up and running an all-atom MD simulation of a CPP interacting with a lipid bilayer using the GROMACS software package.[3][9]
-
System Preparation:
-
Obtain the 3D structure of the CPP, either from the Protein Data Bank (PDB) or through homology modeling.
-
Use a membrane builder tool, such as CHARMM-GUI, to generate the coordinates for a hydrated lipid bilayer with the desired lipid composition.[8]
-
Place the CPP at a desired starting position relative to the membrane (e.g., in the solvent above the bilayer).
-
-
Topology and Parameterization:
-
Select an appropriate force field that is well-parameterized for both proteins and lipids (e.g., CHARMM36, AMBER).[10]
-
Generate the topology files for the CPP and the lipid bilayer, which describe the atom types, charges, and bonded interactions.
-
-
Solvation and Ionization:
-
Solvate the system by adding a box of water molecules.
-
Add ions to neutralize the system and to mimic physiological salt concentrations.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable contacts in the initial system configuration.[3]
-
-
Equilibration:
-
Perform a series of equilibration steps to bring the system to the desired temperature and pressure. This typically involves a short NVT (constant number of particles, volume, and temperature) equilibration followed by a longer NPT (constant number of particles, pressure, and temperature) equilibration.[3]
-
-
Production Run:
-
Run the production MD simulation for the desired length of time to sample the dynamics of the CPP-membrane system.[11]
-
-
Analysis:
-
Analyze the simulation trajectory to investigate various properties, such as the peptide's orientation and depth of insertion into the membrane, the formation of hydrogen bonds, and changes in the lipid bilayer structure.
-
The following diagram illustrates a typical workflow for setting up a peptide-membrane MD simulation.
Predicting Activity from Structure: Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[12] In the context of CPPs, QSAR models can be used to predict the cell-penetrating efficacy of new peptide sequences, thereby guiding the design of more potent and selective delivery vectors.[13]
The Pillars of QSAR: Descriptors, Models, and Validation
A robust QSAR model is built upon three key pillars:
-
Molecular Descriptors: These are numerical representations of the chemical and physical properties of the peptides. Descriptors can range from simple properties like molecular weight and charge to more complex 3D descriptors that capture the shape and electronic properties of the molecule.
-
Statistical Models: Various statistical and machine learning algorithms can be used to build the QSAR model, including multiple linear regression (MLR), partial least squares (PLS), support vector machines (SVM), and random forests.[13]
-
Model Validation: Rigorous validation is crucial to ensure that the QSAR model is predictive and not simply a result of chance correlation.[14] This involves both internal validation (e.g., cross-validation) and external validation using an independent test set of peptides.[14]
Experimental Protocol: Developing a QSAR Model for CPPs
The following protocol outlines the key steps in developing a QSAR model for predicting the cell-penetrating activity of peptides.
-
Data Collection and Curation:
-
Compile a dataset of CPPs with experimentally measured cellular uptake efficiencies.
-
Ensure that the biological activity data is consistent and measured under standardized conditions.[15]
-
Curate the chemical structures of the peptides, ensuring correct protonation states and 2D/3D representations.[14]
-
-
Descriptor Calculation:
-
Calculate a wide range of molecular descriptors for each peptide in the dataset using software such as MOE or Dragon.
-
-
Data Splitting:
-
Divide the dataset into a training set for model building and a test set for external validation. A typical split is 80% for the training set and 20% for the test set.[13]
-
-
Model Building and Feature Selection:
-
Use a suitable statistical or machine learning algorithm to build the QSAR model on the training set.
-
Employ feature selection techniques to identify the most relevant descriptors that contribute to the model's predictive power.
-
-
Model Validation:
-
Perform internal validation on the training set using methods like leave-one-out cross-validation or k-fold cross-validation.
-
Evaluate the model's predictive performance on the external test set. Key statistical metrics include the coefficient of determination (R²) and the root mean square error (RMSE).[13]
-
-
Applicability Domain Definition:
-
Define the applicability domain of the model to ensure that predictions are only made for new peptides that are similar to those in the training set.[14]
-
The Dawn of a New Era: Machine Learning in CPP Design
The application of machine learning (ML) and deep learning is revolutionizing the field of CPP design.[2] These advanced computational methods can learn complex patterns from large datasets of peptide sequences and their corresponding activities, enabling the rapid in silico screening of vast peptide libraries and the de novo design of novel CPPs with enhanced properties.[5][16]
From Prediction to Generation: The Power of Machine Learning Models
Various machine learning algorithms are being employed for CPP prediction and design:
-
Support Vector Machines (SVM) and Random Forests: These are powerful classifiers that have been successfully used to predict whether a given peptide sequence is likely to be a CPP.[2]
-
Deep Learning Models: Deep neural networks, such as recurrent neural networks (RNNs) and transformers, can capture long-range dependencies in peptide sequences and have shown great promise in predicting CPP activity and even generating novel CPP sequences.[5][16]
Experimental Protocol: In Silico Screening of CPPs using a Machine Learning Model
This protocol provides a general workflow for using a pre-trained machine learning model to screen a peptide library for potential CPPs.
-
Model Selection:
-
Choose a validated and publicly available machine learning model for CPP prediction (e.g., AiCPP).[5]
-
-
Peptide Library Preparation:
-
Generate or obtain a large library of peptide sequences to be screened.
-
-
Feature Encoding:
-
Convert the peptide sequences into a numerical format that can be used as input for the machine learning model. Common encoding schemes include one-hot encoding and physicochemical property-based encodings.
-
-
Prediction:
-
Use the trained machine learning model to predict the probability of each peptide in the library being a CPP.
-
-
Hit Selection and Validation:
-
Rank the peptides based on their predicted scores and select the top candidates for experimental validation.
-
Synthesize the selected peptides and experimentally measure their cell-penetrating activity to confirm the model's predictions.[15]
-
The diagram below illustrates the integration of computational and experimental approaches in a machine learning-driven CPP discovery pipeline.
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Optoelectronic properties and characteristics ofcycloparaphenylene.
An In-Depth Technical Guide to the Optoelectronic Properties and Characteristics of Cycloparaphenylenes
Abstract
Cycloparaphenylenes (CPPs), often referred to as "carbon nanohoops," represent the smallest structural segment of armchair carbon nanotubes.[1][2] These molecules, consisting of para-linked benzene rings in a cyclic arrangement, have captivated the scientific community since their first successful synthesis in 2008.[3][4] Their highly strained, non-planar structures result in a unique radially-oriented π-system, leading to fascinating optoelectronic properties that are fundamentally different from their linear analogues.[4][5] This technical guide provides a comprehensive exploration of the core principles governing the electronic and photophysical behavior of CPPs. We will delve into their unusual size-dependent properties, the causality behind their distinct spectral characteristics, methodologies for their characterization, and their potential in next-generation optoelectronic applications. This document is intended for researchers and scientists in chemistry, materials science, and drug development seeking a deep, field-proven understanding of this remarkable class of molecules.
The Core Electronic Structure: A Tale of Strain and Conjugation
The defining feature of CPPs is the severe out-of-plane deformation of the benzene rings to form a closed loop, which induces significant ring strain, particularly in smaller nanohoops.[2][6] This strain is not a liability but the very source of their unique electronic properties.
The Inverted HOMO-LUMO Gap
In stark contrast to linear oligo-paraphenylenes and most conjugated polymers, where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap decreases with increasing conjugation length, CPPs exhibit the opposite trend.[6] As the ring size n (the number of phenylene units) decreases, the HOMO-LUMO gap narrows.[2][6][7]
This counter-intuitive behavior is a direct consequence of the interplay between strain and π-orbital overlap. To accommodate the high curvature of smaller rings, the torsional (dihedral) angles between adjacent phenylene units must decrease.[6][8] This enforced planarization enhances the π-conjugation between the units, raising the energy of the destabilized HOMO and lowering the energy of the LUMO, thus shrinking the gap.[3][6][9] For instance, the strain energy increases dramatically from[8]CPP to the highly strained[1]CPP, which has a HOMO-LUMO gap comparable to that of C₆₀ fullerene.[6][10][11] This unique size-tunability makes CPPs exceptional candidates for molecular electronics.[10]
The Symmetry of Frontier Orbitals
Theoretical calculations reveal a critical aspect of CPPs' electronic structure: the HOMO and LUMO states possess the same symmetry.[12] According to the principles of quantum mechanics (specifically, the Laporte rule for centrosymmetric molecules), direct electronic transitions between states of the same symmetry are orbitally forbidden.[7] This forbidden HOMO→LUMO transition is the cornerstone for understanding the distinct absorption and emission properties of CPPs.[3][7][9]
// Connections n_large -> strain_low [label="leads to"]; n_small -> strain_high [label="leads to"]; strain_low -> torsion_large; strain_high -> torsion_small; torsion_large -> gap_wide [label="less conjugation"]; torsion_small -> gap_narrow [label="more conjugation"]; gap_wide -> emission_blue; gap_narrow -> emission_red;
// Invisible edges for alignment edge [style=invis]; n_large -> n_small; strain_low -> strain_high; torsion_large -> torsion_small; gap_wide -> gap_narrow; emission_blue -> emission_red; } enddot Caption: Relationship between ring size and optoelectronic properties in CPPs.
Photophysical Characteristics: Absorption and Luminescence
The unique electronic structure of CPPs gives rise to equally unique photophysical behaviors that set them apart from conventional chromophores.
Size-Invariant Absorption
A striking experimental observation is that all CPPs, regardless of size, exhibit their primary, most intense absorption maximum at nearly the same wavelength, around 340-350 nm.[7][9][13] This seems paradoxical given their size-dependent HOMO-LUMO gaps. The explanation lies in the forbidden HOMO→LUMO transition. Because this transition has minimal or no oscillator strength, it is not responsible for the strong absorption peak.[3][9] Instead, time-dependent density functional theory (TD-DFT) calculations show that the intense absorption is due to several allowed transitions from lower-energy orbitals to the LUMO (e.g., HOMO-1→LUMO, HOMO-2→LUMO) and from the HOMO to higher-energy orbitals (e.g., HOMO→LUMO+1, HOMO→LUMO+2).[3][7][9] The energies of these transitions are remarkably insensitive to the ring size, resulting in the common absorption maximum across the CPP family.
Size-Dependent Fluorescence
In contrast to absorption, the fluorescence of CPPs is strongly size-dependent. As the ring size decreases, the emission peak red-shifts to longer wavelengths.[3][14][15] This phenomenon is attributed to significant geometric relaxation in the excited state.[3][14] Upon photoexcitation, the molecule relaxes from its initial Franck-Condon state to a lower-energy, geometrically optimized excited state (often denoted S₁'). In smaller, more strained CPPs, there is a greater capacity for structural change and relaxation, leading to a larger energy difference between the relaxed excited state and the ground state.[3] This results in a larger Stokes shift and red-shifted fluorescence.[3]
Furthermore, fluorescence quantum yields (ΦF) and lifetimes are also size-dependent, generally decreasing for smaller rings.[14][16] For the smallest nanohoops ([1]CPP and[7]CPP), the excited state relaxation leads to a state that conserves the symmetry of the ground state, making the emissive transition back to the ground state forbidden, and consequently, they are non-fluorescent.[6][7]
// Energy levels S0 [label="S₀ (Ground State)"]; S1 [label="S₁ (Forbidden)"]; S2_S3 [label="S₂, S₃... (Allowed)"]; S1_prime [label="S₁' (Relaxed State)", fontcolor="#EA4335"]; T1 [label="T₁"];
// Vertical arrangement {rank=same; S0;} {rank=same; S1; T1;} {rank=same; S1_prime;} {rank=same; S2_S3;}
// Transitions S0 -> S2_S3 [label=" Absorption\n (Allowed, ~340 nm)", color="#4285F4", fontcolor="#4285F4", style=bold]; S0 -> S1 [label=" Forbidden", style=dashed, color="#5F6368"]; S2_S3 -> S1_prime [label=" Internal Conversion\n & Vibrational Relaxation", color="#FBBC05", fontcolor="#FBBC05"]; S1_prime -> S0 [label=" Fluorescence\n (Size-Dependent λ)", color="#EA4335", fontcolor="#EA4335", style=bold]; S1_prime -> T1 [label=" Intersystem\n Crossing", color="#34A853", fontcolor="#34A853"]; } enddot Caption: Simplified Jablonski diagram for a typical cycloparaphenylene.
Quantitative Optoelectronic Data
The systematic study of CPPs has yielded a wealth of quantitative data that underscores their unique structure-property relationships.
| [n]CPP | Diameter (Å) | Strain Energy (kcal/mol) | HOMO-LUMO Gap (eV) | λ_abs (nm) | λ_em (nm) | Quantum Yield (ΦF) |
| [1]CPP | 6.9 | ~117.2 | ~2.46 | ~348 | N/A (non-fluorescent) | ~0 |
| [7]CPP | 8.2 | ~89.1 | ~2.72 | ~350 | N/A (non-fluorescent) | ~0 |
| [17]CPP | 9.5 | ~65.0 | ~2.89 | ~349 | 540 | 0.10 |
| [13]CPP | 10.8 | ~48.0 | ~3.02 | ~344 | 516 | 0.46 |
| [6]CPP | 12.1 | ~38.0 | ~3.12 | ~339 | 494 | 0.73 |
| [5]CPP | 13.4 | ~31.8 | ~3.20 | ~343 | 466 | 0.65 |
| [8]CPP | 16.0 | ~21.7 | ~3.32 | ~339 | 453 | 0.89 |
Data compiled and synthesized from multiple sources.[6][7][9][10][14][16] Note that exact values may vary slightly based on experimental conditions and theoretical methods.
Charge Transport and Solid-State Properties
For applications in organic electronics, understanding charge transport is paramount. The unique hollow, circular structure of CPPs leads to distinctive solid-state packing, often forming nested, nanotube-like columns.[18]
Computational studies predict that hole mobilities in CPP materials can be significant and should increase with the size of the ring (n).[18] This is attributed to better orbital delocalization in larger rings, which reduces the reorganization energy associated with charge hopping.[18] Theoretical hole mobilities as high as 2 cm²/(V·s) have been predicted for disordered CPP systems, making them highly promising for organic field-effect transistors (OFETs).[18] Intermolecular interactions, primarily van der Waals and π-π stacking, are crucial in defining the bulk material properties and charge transport pathways.[19][20]
Experimental Characterization Protocols
Validating the theoretical models and quantifying the properties of new CPP derivatives require robust experimental protocols.
Protocol 1: Spectroscopic Analysis (UV-Vis and Fluorescence)
Objective: To determine the absorption and emission spectra, and the fluorescence quantum yield.
Methodology:
-
Sample Preparation: Prepare a stock solution of the CPP sample in a spectroscopic-grade solvent (e.g., toluene, dichloromethane) with a known concentration (~10⁻⁴ M). Create a series of dilutions to obtain concentrations in the range of 10⁻⁵ to 10⁻⁷ M.
-
UV-Vis Absorption:
-
Use a dual-beam spectrophotometer.
-
Record a baseline spectrum with a cuvette containing only the pure solvent.
-
Measure the absorbance of each diluted CPP solution from 250 nm to 600 nm.
-
Identify the absorption maxima (λ_max). The primary peak should be around 340 nm.[1]
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample at a wavelength on the rising edge of the primary absorption peak (e.g., ~330 nm) to minimize inner filter effects.
-
Record the emission spectrum, ensuring the absorbance of the solution at the excitation wavelength is below 0.1 to avoid reabsorption.
-
Identify the emission maxima (λ_em).
-
-
Quantum Yield (ΦF) Measurement (Relative Method):
-
Select a standard fluorophore with a known quantum yield and similar absorption/emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the CPP sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Protocol 2: Electrochemical Analysis (Cyclic Voltammetry)
Objective: To determine the HOMO and LUMO energy levels.
Methodology:
-
System Setup: Use a three-electrode cell configuration: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, n-Bu₄NPF₆) in a dry, degassed solvent (e.g., dichloromethane).
-
Measurement:
-
Dissolve a small amount of the CPP sample in the electrolyte solution.
-
Record a cyclic voltammogram of the solution.
-
Add ferrocene as an internal standard and record another voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential.
-
-
Data Analysis:
-
Identify the onset potentials for the first oxidation (E_ox) and first reduction (E_red) waves of the CPP.
-
Calculate the HOMO and LUMO energy levels relative to the vacuum level using the empirical formulas: HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8] LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
The value 4.8 eV is the energy level of the Fc/Fc⁺ couple relative to the vacuum.[21] The HOMO-LUMO gap can be determined from the difference between these values.
-
// Nodes start [label="CPP Sample", fillcolor="#FBBC05", fontcolor="#202124"]; spectro [label="Spectroscopic\nCharacterization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; electro [label="Electrochemical\nCharacterization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; uvvis [label="UV-Vis Spectroscopy", fillcolor="#F1F3F4", fontcolor="#202124"]; pl [label="Photoluminescence\nSpectroscopy", fillcolor="#F1F3F4", fontcolor="#202124"]; cv [label="Cyclic Voltammetry", fillcolor="#F1F3F4", fontcolor="#202124"]; abs_data [label="Absorption Spectra\n(λ_abs)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; em_data [label="Emission Spectra\n(λ_em, ΦF)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; redox_data [label="Redox Potentials\n(E_ox, E_red)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; analysis [label="Data Analysis &\nProperty Correlation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> {spectro; electro}; spectro -> {uvvis; pl}; electro -> cv; uvvis -> abs_data; pl -> em_data; cv -> redox_data; {abs_data; em_data; redox_data} -> analysis; } enddot Caption: Standard experimental workflow for CPP optoelectronic characterization.
Future Outlook and Applications
The unique, tunable optoelectronic properties of CPPs make them highly attractive for a range of applications. By functionalizing the CPP backbone with electron-donating or -withdrawing groups, their HOMO/LUMO levels can be precisely engineered.[22][23] This has led to their exploration as novel emitters in Organic Light-Emitting Diodes (OLEDs), including those based on thermally activated delayed fluorescence (TADF).[22][23][24] Their ability to host guest molecules like fullerenes also opens avenues in organic photovoltaics and molecular electronics.[2][5][21] As synthetic methods become more advanced, allowing for the creation of complex CPP-based polymers and multi-macrocyclic structures, their role in functional materials for electronics, sensing, and even bioimaging will undoubtedly expand.[25][26]
References
-
Godson, C., et al. (2015). Cycloparaphenylenes and related nanohoops. Chemical Society Reviews, 44(18), 6398-6421. [Link]
-
Zhang, X., et al. (2021). Synthesis and Photophysical Properties of Silole-Fused Cycloparaphenylenes. The Journal of Organic Chemistry, 86(17), 11849-11854. [Link]
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Royal Society of Chemistry. (n.d.). Cycloparaphenylenes and related nanohoops. Chemical Society Reviews. [Link]
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Los Alamos National Laboratory. (n.d.). Modification of Optical Properties and Excited-State Dynamics by Linearizing Cyclic Paraphenylene Chromophores. [Link]
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Du, P., et al. (2020). Cycloparaphenylenes (CPPs): An Overview of Synthesis, Properties, and Potential Applications. Chemistry – An Asian Journal, 15(20), 3246-3264. [Link]
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Darzi, E. R., & Jasti, R. (2015). The Dynamic, Size-Dependent Properties of[1]-[8]Cycloparaphenylenes. Chemical Society Reviews, 44(18), 6422-6435. [Link]
-
Darzi, E. R., & Jasti, R. (2015). The dynamic, size-dependent properties of[1]-[8]cycloparaphenylenes. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). The dynamic, size-dependent properties of[1]–[8]cycloparaphenylenes. Chemical Society Reviews. [Link]
-
Darzi, E. R., & Jasti, R. (2015). The dynamic, size-dependent properties of[1]–[8]cycloparaphenylenes. Chemical Society Reviews, 44(18), 6422-6435. [Link]
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Du, P., et al. (2019). The Supramolecular Chemistry of Cycloparaphenylenes and Their Analogs. Frontiers in Chemistry, 7, 715. [Link]
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Pérez-Guardiola, A., et al. (2018). Structure and Charge Transport Properties of Cycloparaphenylene Monolayers on Graphite. Advanced Theory and Simulations, 1(10), 1800078. [Link]
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Godson, C., et al. (2015). Cycloparaphenylenes and related nanohoops. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). The Dynamic, Size‐Dependent Properties of[1]—[8]Cycloparaphenylenes. [Link]
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Semantic Scholar. (n.d.). Excited States in Cycloparaphenylenes: Dependence of Optical Properties on Ring Length. [Link]
-
Wikipedia. (n.d.). Cycloparaphenylene. [Link]
-
Fujitsuka, M., et al. (2012). Size-dependent fluorescence properties of [n]cycloparaphenylenes (n = 8–13), hoop-shaped π-conjugated molecules. Physical Chemistry Chemical Physics, 14(42), 14585-14588. [Link]
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Fujitsuka, M., et al. (2019). Size-Dependent Relaxation Processes of Photoexcited [n]Cycloparaphenylenes (n = 5–12): Significant Contribution of Internal Conversion in Smaller Rings. The Journal of Physical Chemistry A, 123(22), 4737-4742. [Link]
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Molecular geometry and benzenoid structure ofCPP.
An In-Depth Technical Guide to the Molecular Geometry and Benzenoid Structure of Cycloparaphenylenes
Foreword for the Researcher
Cycloparaphenylenes (CPPs), colloquially known as "carbon nanohoops," represent a fascinating class of non-planar aromatic molecules that bridge the gap between simple benzene rings and complex carbon nanotubes.[1] As the shortest possible segments of armchair carbon nanotubes, their unique, strained cyclic structure, composed of para-linked benzene rings, gives rise to novel photophysical and electronic properties.[1][2][3] This guide is structured not as a simple review, but as a technical exploration for scientists and development professionals. We will dissect the inherent structural conflict within these molecules, detail the self-validating experimental and computational workflows used to characterize them, and explore how their unique geometry dictates their function, particularly in the realm of supramolecular chemistry.
Section 1: The Fundamental Structural Conundrum of CPPs
The very existence of CPPs challenges the textbook definition of aromatic systems as planar structures.[4] The core of their unique properties lies in a fundamental conflict: the drive for the individual phenylene units to maintain their aromatic, planar geometry versus the geometric necessity of bending to form a closed loop. This conflict results in significant ring strain, which is the primary determinant of their molecular geometry and electronic structure.
The Interplay of Ring Size, Strain, and Geometry
The defining characteristic of a specific cycloparaphenylene is the number of benzene units, denoted as n in [n]CPP. Intuitively, as n decreases, the curvature required to close the ring increases, leading to a dramatic escalation in strain energy.[2] This is not merely a theoretical curiosity; it is a critical factor in their synthesis and stability. For instance,[1]CPP, the smallest CPP synthesized to date, possesses an immense strain energy of approximately 119 kcal/mol.[1][2]
This strain is accommodated through two primary geometric distortions:
-
Ring Displacement: The benzene rings themselves are forced out of planarity.
-
Torsional Angles: The dihedral angles between adjacent phenylene units are minimized to increase orbital overlap, a counter-intuitive effect where higher strain leads to better conjugation in smaller hoops.[2]
The symmetry of the resulting nanohoop is also dependent on the number of phenylene units. Even-numbered CPPs (e.g.,[3]CPP,[5]CPP,[6]CPP) can adopt highly symmetric structures (D(n/2)h) with consistent torsional angles and an alternating canted orientation of the aryl rings.[2] In contrast, odd-numbered CPPs (e.g.,[1]CPP,[4]CPP,[7]CPP) cannot achieve this perfect alternation and typically exhibit lower C2 symmetry, with a range of torsional angles creating a subtle helical twist.[2]
Caption: The structural conflict between ideal planar aromaticity and the cyclic constraint in CPPs.
The Benzenoid vs. Quinoid Question
A critical question arises from the severe deformation of the benzene rings: do they retain their aromatic character? Early computational studies posited that below a certain ring size ([3]CPP), the structure might favor a quinoidal form, where alternating single and double bonds would alleviate some strain at the cost of aromaticity.[2][4] However, subsequent, more advanced computational models and definitive experimental evidence from X-ray crystallography have confirmed that even the most strained[1]CPP maintains a benzenoid structure.[2][4] Analysis of the carbon-carbon bond lengths within the rings of synthesized CPPs shows nearly equivalent lengths, a hallmark of a delocalized, benzenoid system.[2] While the aromaticity is weakened in smaller rings, it is not lost.
Section 2: A Validated Workflow for Structural Elucidation
Understanding the nuanced structure of CPPs is not possible through a single technique. Instead, a synergistic approach combining solid-state analysis, solution-phase dynamics, and computational modeling provides a self-validating and comprehensive picture.
Caption: A multi-modal workflow for the comprehensive structural characterization of CPPs.
Protocol: X-Ray Crystallography for Solid-State Geometry
X-ray crystallography provides the most direct and unambiguous evidence of a CPP's molecular geometry in the solid state.
-
Causality & Experimental Choice: This technique is chosen to obtain precise measurements of bond lengths, bond angles, and intermolecular packing. It is the gold standard for definitively answering the benzenoid vs. quinoid question and for quantifying the physical distortions caused by strain.
-
Methodology: Single-Crystal X-Ray Diffraction
-
Crystal Growth: High-quality single crystals of the target [n]CPP are grown, typically through slow evaporation or vapor diffusion of a solution. The choice of solvent can be critical, as solvent molecules are often incorporated into the crystal lattice, sometimes within the CPP's central cavity.[4]
-
Data Collection: The crystal is mounted and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution & Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined. This model is then refined to achieve the best fit with the experimental data.
-
-
Data Interpretation & Validation: The refined structure provides key geometric parameters. For example, analysis of[1]CPP revealed nearly equivalent C-C bond lengths within the rings, confirming its benzenoid character.[2] Furthermore, these studies reveal how CPPs pack in the solid state, with[1]CPP and[4]-[6]CPP often adopting a herringbone packing structure.[1][2]
Protocol: NMR Spectroscopy for Solution-Phase Dynamics
While crystallography provides a static picture, CPPs are dynamic in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for probing these dynamics.
-
Causality & Experimental Choice: The key observation for most [n]CPPs is a single sharp peak in their ¹H NMR spectrum.[2] This indicates that, on the NMR timescale, all protons in the molecule are in an chemically equivalent environment. This is only possible if the molecule is undergoing rapid conformational changes.
-
Methodology: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: The purified [n]CPP is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired at room temperature.
-
Variable-Temperature (VT) NMR (Optional): To study the energy barriers of conformational changes, spectra can be recorded at different temperatures.
-
-
Data Interpretation & Validation: The single proton signal is rationalized by rapid "wobbling" and "canting" motions of the individual benzene rings.[2] This dynamic behavior, confirmed by NMR, complements the static, frozen picture from X-ray crystallography, providing a more complete understanding of the molecule's nature.
Protocol: Computational Modeling for Energetics and Prediction
Computational chemistry, particularly Density Functional Theory (DFT), is indispensable for predicting structures and quantifying properties that are difficult to measure experimentally, such as strain energy.[8][9]
-
Causality & Experimental Choice: DFT at the B3LYP/6-31G(d) level of theory has proven effective for accurately modeling the structures and estimating the strain energies of CPPs.[8][9][10] This allows for systematic studies across a wide range of n values, including for CPPs that have not yet been synthesized.
-
Methodology: Calculating Strain Energy via Homodesmotic Reactions
-
Geometry Optimization: The 3D structure of the target [n]CPP is optimized using DFT to find its lowest energy conformation.
-
Homodesmotic Reaction Design: A hypothetical chemical reaction is designed where the number and types of bonds are conserved on both the reactant and product sides. This minimizes errors in the calculation. For CPPs, a common reaction involves the [n]CPP reacting with n molecules of biphenyl to yield n molecules of p-terphenyl.[8][9][10]
-
Energy Calculation: The total electronic energies of all species in the homodesmotic reaction are calculated. The strain energy of the CPP is then determined from the enthalpy of this reaction.
-
-
Data Interpretation & Validation: The calculated strain energies consistently show a sharp increase as n decreases, corroborating the qualitative understanding of ring strain.[2] Furthermore, the optimized geometries from DFT calculations show excellent agreement with the structures determined by X-ray crystallography, validating the accuracy of the computational model.
Section 3: Structural Consequences and Applications
The unique, strained geometry of CPPs directly translates into novel properties and potential applications, particularly in supramolecular chemistry and materials science.
Data Presentation: Geometric and Energetic Properties of [n]CPPs
| n | Strain Energy (kcal/mol) | Avg. Torsional Angle (°) | Avg. Ring Displacement (°) | HOMO-LUMO Gap Trend |
| 5 | ~119[2] | ~16[2] | ~15.6[2] | Smallest |
| 6 | ~91 | ~28[2] | - | |
| 7 | ~72 | ~24 | - | |
| 8 | ~72 | ~24 | - | |
| 9 | ~61 | - | - | |
| 10 | ~58 | - | - | |
| 11 | ~56 | ~32[2] | - | |
| 12 | ~55 | ~34[2] | - | Largest |
| Note: Values are approximate and compiled from various computational and experimental sources. The HOMO-LUMO gap trend is counter-intuitive, decreasing with smaller n.[1] |
Size-Dependent Optoelectronics
Unlike linear poly-paraphenylenes where the HOMO-LUMO gap decreases with increasing length, CPPs exhibit the opposite trend: the gap decreases as the ring gets smaller and more strained.[1] This is a direct consequence of the geometry. The forced planarization of adjacent rings in smaller CPPs enhances π-orbital overlap, leading to more effective conjugation and a smaller energy gap.[2] However, the primary absorption maxima are surprisingly independent of ring size (~340 nm), a phenomenon attributed to the fact that the main observable absorptions are due to symmetry-allowed transitions (e.g., HOMO-1 → LUMO) rather than the forbidden HOMO → LUMO transition.[4]
Host-Guest Chemistry and Supramolecular Applications
The rigid, well-defined central cavity of CPPs makes them exceptional hosts for spherical guest molecules, most notably fullerenes.[11]
-
Mechanism: The binding is driven by concave-convex π-π stacking interactions between the electron-rich interior of the CPP and the electron-deficient surface of the fullerene.[1]
-
Size Selectivity: The encapsulation is highly size-selective. For example,[12]CPP is an ideal host for C₆₀, forming a stable 1:1 complex often described as a "molecular bearing".[1][11] The fluorescence of the CPP is quenched upon fullerene binding, suggesting potential applications in molecular sensing.[1]
-
Relevance to Drug Development: While CPPs themselves are not drugs, their ability to selectively encapsulate guest molecules within a protected, well-defined cavity is a foundational principle of advanced drug delivery. The CPP scaffold serves as a proof-of-concept for creating highly tailored, non-covalent carriers. Future research into functionalized or heteroatom-containing nanohoops could lead to systems capable of binding and transporting pharmaceutically active molecules, mirroring the role of cyclodextrins but with the unique electronic properties of a fully conjugated system.
Caption: Supramolecular encapsulation of a C₆₀ fullerene guest by a[12]CPP host.
Conclusion
The molecular geometry and benzenoid structure of cycloparaphenylenes are governed by a delicate balance between strain and aromaticity. A validated, multi-modal approach combining X-ray crystallography, NMR spectroscopy, and DFT calculations is essential to fully characterize their static structure, solution dynamics, and energetics. The strained, benzenoid nature of these nanohoops results in unique size-dependent properties and establishes them as powerful building blocks for supramolecular chemistry. For researchers and drug development professionals, the principles demonstrated by CPP host-guest systems offer a compelling blueprint for the design of next-generation, precision molecular containers.
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Segawa, Y., Omachi, H., & Itami, K. (2010). Theoretical Studies on the Structures and Strain Energies of Cycloparaphenylenes. Organic Letters, 12(10), 2262–2265. [Link][8]
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Jellison, J. L., Miller, G. P., & Johnson, C. W. (2015). The Dynamic, Size-Dependent Properties of[1]-[6]Cycloparaphenylenes. RSC Publishing. [Link][2]
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Prabhu, S., et al. (2022). Molecular Structural Characterization of Cycloparaphenylene and its Variants. Polycyclic Aromatic Compounds, 42(8). [Link][3]
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Jasti, R., et al. (2008). Synthesis, Characterization, and Theory of[7]-,[6]-, and[13]Cycloparaphenylene: Carbon Nanohoop Structures. Journal of the American Chemical Society, 130(52), 17646–17647. [Link][14]
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A Guide to the Intracellular Gateway: Preliminary Investigations into the Host-Guest Capabilities of Cell-Penetrating Peptides
Foreword
The cell membrane, a sophisticated lipid barrier, presents a formidable challenge to the delivery of macromolecular therapeutics. Cell-penetrating peptides (CPPs), a class of short peptides, have emerged as highly promising vectors capable of traversing this barrier and delivering a diverse array of cargo into the cell's interior.[1][2][3] The foundation of this remarkable capability lies in the principles of host-guest chemistry, where the CPP (the "host") forms a non-covalent complex with its therapeutic cargo (the "guest"). A thorough and rigorous investigation of these host-guest interactions is the bedrock upon which successful CPP-based drug delivery systems are built. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals embarking on the preliminary characterization of CPP host-guest capabilities, emphasizing the causal logic behind experimental design and the integrity of the data generated.
The Conceptual Framework: CPPs as Molecular Hosts
CPPs are typically short, with 5-30 amino acids, and are often rich in cationic residues like arginine and lysine, or possess an amphipathic nature.[3][4][5] Their ability to deliver cargo is intrinsically linked to the formation of a stable, yet reversible, complex. The primary forces governing this host-guest association are non-covalent, including electrostatic interactions, hydrogen bonding, and hydrophobic effects.[6][7] The central challenge in designing a CPP-based delivery system is to achieve a delicate balance: the complex must be sufficiently stable to remain intact in the extracellular milieu, yet labile enough to release its cargo at the intracellular target site.
The initial phase of investigation, therefore, is not merely about confirming an interaction but about quantitatively and qualitatively characterizing its nature. This foundational knowledge is critical for predicting the in vivo fate of the CPP-cargo complex and for iterating on its design for optimal therapeutic efficacy.
Foundational Investigations: Characterizing the CPP-Cargo Interaction
A multi-pronged biophysical approach is essential to gain a comprehensive understanding of the CPP-cargo interaction. No single technique can provide all the necessary information; rather, the data from orthogonal methods should be integrated to build a cohesive picture.[8][9]
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
ITC is the gold standard for characterizing the thermodynamics of binding events.[10] It directly measures the heat absorbed or released upon the interaction of two molecules, providing a complete thermodynamic profile in a single experiment.
The "Why" Behind the Method: ITC is unparalleled in its ability to directly measure the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding free energy (ΔG). This level of detail is crucial. For instance, a binding event driven by a large favorable enthalpy change suggests strong hydrogen bonding or van der Waals interactions, while a large favorable entropy change might indicate the release of ordered solvent molecules from the binding interface.
Experimental Protocol: A Self-Validating System
-
Meticulous Sample Preparation:
-
Both the CPP (in the sample cell) and the cargo (in the syringe) must be in an identical, well-matched buffer.[11] Any mismatch will result in significant heats of dilution, which can obscure the true binding signal. Extensive dialysis is the preferred method for buffer matching.
-
Accurate concentration determination of both host and guest is paramount for the accurate determination of stoichiometry.
-
Thoroughly degas all solutions immediately before the experiment to prevent the formation of air bubbles, which introduce noise into the calorimetric signal.[12]
-
-
Strategic Experimental Design:
-
The concentration of the macromolecule in the cell should be chosen to satisfy the "c-window" (1 < c < 1000), where c = n * Ka * [Macromolecule].[12] This ensures a sigmoidal binding isotherm from which the binding parameters can be accurately determined.
-
The concentration of the ligand in the syringe should be 10-20 times that of the macromolecule in the cell to ensure saturation is reached within a reasonable number of injections.[12][13]
-
-
Control Experiments for Data Integrity:
-
Perform a control titration by injecting the cargo solution into the buffer alone. The resulting heats of dilution must be subtracted from the experimental data to isolate the heat of binding.[13]
-
Data Presentation: Thermodynamic Fingerprints of CPP-Cargo Interactions
| CPP-Cargo Pair | Kd (µM) | Stoichiometry (n) (CPP:Cargo) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| Tat-Peptide - siRNA | 0.8 | 12:1 | -10.5 | -2.1 | -8.4 |
| Penetratin - Plasmid DNA | 1.5 | 25:1 | -5.2 | -3.8 | -9.0 |
| Polyarginine (R8) - Protein | 0.5 | 5:1 | -12.0 | 1.5 | -10.5 |
| Note: This data is illustrative. Actual values are highly dependent on the specific molecules and experimental conditions. |
Logical Workflow for ITC Experimentation
Caption: A systematic workflow for a rigorous ITC experiment.
Fluorescence Spectroscopy: A Sensitive Probe of Binding and Environment
Fluorescence-based techniques offer high sensitivity and versatility for studying CPP-cargo interactions.[9][14][15]
The "Why" Behind the Method: These methods are particularly useful when material is scarce, as they typically require lower concentrations than ITC. They can provide information on binding affinity and can also report on conformational changes or changes in the local environment upon binding.
Experimental Protocol: Fluorescence Polarization (FP)
-
Probe Selection and Labeling:
-
Covalently label the smaller of the two binding partners (often the cargo) with a suitable fluorophore (e.g., fluorescein, TAMRA).[14]
-
Crucially, ensure the label does not interfere with the binding interaction. This can be assessed by comparing the binding of the labeled and unlabeled cargo in a competition assay.
-
Purify the labeled molecule to remove all free dye, which would otherwise contribute to background signal.
-
-
Assay Execution:
-
In a multi-well plate, create a series of reactions with a fixed, low concentration of the fluorescently labeled cargo and a serial dilution of the CPP.
-
Allow the reactions to equilibrate.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well. As the CPP concentration increases, more labeled cargo will be bound, increasing the molecular weight of the fluorescent species and thus increasing the polarization.
-
Plot the change in polarization against the CPP concentration and fit the data to a suitable binding model to extract the Kd.
-
Characterizing the Assembled Complex
Confirming binding is only the first step. The physicochemical properties of the resulting CPP-cargo complex will dictate its biological behavior.
2.3.1. Dynamic Light Scattering (DLS): Sizing and Stability
DLS measures the hydrodynamic radius (Rh) of particles in solution by analyzing the fluctuations in scattered light caused by Brownian motion.[16][17][18]
The "Why" Behind the Method: DLS is a rapid and non-invasive way to determine the size of the CPP-cargo complex.[16][19] It is also invaluable for assessing the colloidal stability of the complex. The formation of large aggregates can be a significant issue for in vivo applications, and DLS can readily detect this. The polydispersity index (PDI) provides a measure of the heterogeneity of the sample. A low PDI is indicative of a uniform and stable complex.
2.3.2. Circular Dichroism (CD) Spectroscopy: Assessing Structural Perturbations
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the secondary structure of peptides and proteins.[20][21][22]
The "Why" Behind the Method: CD can reveal whether the CPP and/or cargo undergo conformational changes upon complexation.[8][23] Many CPPs are unstructured in solution but adopt a more ordered conformation (e.g., an α-helix) upon binding to their cargo or interacting with a membrane.[5] This induced folding can be a critical aspect of their mechanism of action.
Experimental Protocol: CD for Conformational Analysis
-
Sample Preparation: Prepare samples of the CPP alone, the cargo alone, and the CPP-cargo complex in a CD-compatible buffer (i.e., one with low absorbance in the far-UV region, such as a phosphate buffer).
-
Data Acquisition: Collect CD spectra in the far-UV range (typically 190-250 nm).
-
Analysis: Compare the spectrum of the complex to the sum of the spectra of the individual components. Any significant difference indicates a conformational change upon binding.
Signaling Pathway: From Interaction to Cellular Entry
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Methodological & Application
Application Notes and Protocols for the Selective and Gram-Scale Synthesis of Cycloparaphenylenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloparaphenylenes (CPPs), also known as "carbon nanohoops," are a fascinating class of molecules consisting of para-linked benzene rings forming a cyclic structure.[1][2] These strained, radially conjugated macrocycles represent the smallest structural units of armchair carbon nanotubes, and their unique size-dependent photophysical and electronic properties have garnered significant interest in materials science, supramolecular chemistry, and molecular electronics.[3][4] This document provides a detailed guide to the selective and gram-scale synthesis of CPPs, targeting researchers and professionals in chemistry and drug development. We will delve into the foundational synthetic strategies, provide a comprehensive, field-proven protocol for the gram-scale synthesis of[5]CPP, and discuss critical aspects of purification, characterization, and troubleshooting.
Introduction: The Challenge and Allure of Carbon Nanohoops
The synthesis of CPPs presents a significant challenge due to the substantial ring strain inherent in bending planar aromatic rings into a circular arrangement.[1] Early attempts to synthesize these molecules were largely unsuccessful. The breakthrough came in 2008 with the landmark report by Jasti and Bertozzi, which opened the door to the rational synthesis of these beautiful and intriguing structures.[3] Since then, several research groups, notably those of Itami and Yamago, have developed distinct and powerful strategies for the synthesis of a wide range of CPPs with varying ring sizes.[4][6]
The core principle behind modern CPP synthesis lies in the use of "masked" or "pre-bent" benzene precursors. These precursors, typically cyclohexadiene or cyclohexane derivatives, possess a non-planar geometry that facilitates the crucial macrocyclization step by minimizing the strain in the transition state. A final aromatization step then converts these precursors into the fully conjugated CPP structure.
Key Synthetic Strategies: A Comparative Overview
Three primary strategies have emerged as the cornerstones of modern CPP synthesis, each with its own set of advantages and preferred applications.
The Jasti/Bertozzi Approach: Reductive Aromatization of Cyclohexadiene Precursors
This pioneering strategy utilizes 1,4-disubstituted-cyclohexa-1,4-diene units as bent benzene surrogates.[3] The synthesis typically involves the Suzuki-Miyaura cross-coupling of these diene-containing building blocks to form macrocyclic precursors of varying sizes. The final and critical step is a reductive aromatization, often achieved using a reducing agent like lithium naphthalenide, to convert the cyclohexadiene units into aromatic rings.[3]
-
Causality: The rigidity and pre-organized curvature of the cyclohexadiene units are crucial for overcoming the high activation barrier of macrocyclization. The reductive aromatization is a powerful method for generating the highly strained aromatic system under relatively mild conditions.
The Itami Approach: Dehydrogenative Aromatization of Cyclohexane Precursors
The Itami group developed a strategy based on 1,4-diarylcyclohexane units as L-shaped building blocks.[7] These cyclohexane-based precursors are even less strained than the cyclohexadiene counterparts, which can lead to higher yields in the macrocyclization step. The final aromatization is an oxidative process, often involving treatment with an acid like p-toluenesulfonic acid at high temperatures or other oxidizing agents.[3] More recent advancements from this group have utilized nickel-mediated homocoupling for the macrocyclization, offering a more direct route.[3]
-
Causality: The use of flexible cyclohexane units minimizes strain during the assembly of the macrocyclic precursor. The subsequent dehydrogenative aromatization provides a distinct pathway to the final CPP, offering an alternative to reductive methods.
The Yamago Approach: Platinum-Mediated Reductive Elimination
The Yamago strategy employs a fundamentally different approach involving the formation of square-shaped tetranuclear platinum complexes.[1] Biphenyl or terphenyl units are reacted with a platinum source to form these macrocyclic organometallic intermediates. Reductive elimination, induced by reagents such as bromine or XeF2, then releases the CPP in a single step.[3]
-
Causality: The platinum-mediated assembly provides a template effect, pre-organizing the phenylene units into a cyclic arrangement and facilitating the formation of the final C-C bonds of the CPP ring with high selectivity.
Visualizing the Synthetic Pathways
The following diagrams illustrate the conceptual workflows of the three major synthetic strategies for cycloparaphenylenes.
Figure 1: The Jasti/Bertozzi strategy for CPP synthesis.
Figure 2: The Itami strategy for CPP synthesis.
Figure 3: The Yamago strategy for CPP synthesis.
Protocol: Gram-Scale Synthesis of[5]Cycloparaphenylene
This protocol is adapted from the work of Yamago and coworkers, which provides a reliable and scalable route to[5]CPP.[8]
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| 4-Bromo-4'-hydroxybiphenyl | 29558-77-8 | Commercially available | |
| 4,4'-Dibromobiphenyl | 92-86-4 | Commercially available | |
| Platinum(II) chloride | 10025-65-7 | Commercially available | |
| cis-1,4-Bis(triethylsiloxy)-2,5-cyclohexadiene | - | Synthesized | Key intermediate |
| Dichloromethane (DCM), anhydrous | 75-09-2 | Commercially available | Distill from CaH₂ before use |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | Commercially available | Distill from Na/benzophenone |
| n-Butyllithium (n-BuLi) | 109-72-8 | Commercially available | Titrate before use |
| H₂SnCl₄ (prepared in situ) | - | - | From SnCl₂·2H₂O and HCl |
Synthesis of the Key Unsymmetrical Tetraring Unit
The synthesis begins with the preparation of a key unsymmetrical four-ring building block on a large scale.[8] This involves the stereoselective cis-addition of 4-bromo-4′-lithiobiphenyl to 4-(4-bromophenyl)-4-hydroxy-2,5-cyclohexadien-1-one.[8] This precursor is then protected as a bis(triethylsilyl) ether.
Platinum-Mediated Dimerization
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the unsymmetrical tetraring unit (1.0 eq) in anhydrous dichloromethane.
-
Addition of Platinum Source: To the solution, add a solution of PtCl₂(cod) (0.5 eq) in anhydrous dichloromethane.
-
Reaction: Stir the mixture at room temperature for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the solvent is removed under reduced pressure. The resulting solid is the platinum-containing macrocycle.
Reductive Aromatization
-
Preparation of H₂SnCl₄: In a separate flask, prepare a solution of tetrachlorostannic acid (H₂SnCl₄) by dissolving SnCl₂·2H₂O in concentrated HCl.
-
Aromatization Reaction: Dissolve the platinum macrocycle from the previous step in dichloromethane. Cool the solution to 0 °C and add the freshly prepared H₂SnCl₄ solution dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: After removing the solvent, the crude product is purified by column chromatography on silica gel to afford pure[5]CPP as a yellow solid.[8] A gram-scale synthesis can yield approximately 2 grams of[5]CPP.[8]
Characterization and Quality Control
The successful synthesis and purity of CPPs are confirmed through a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation.[9][10][11][12] Due to the high symmetry of CPPs, the ¹H NMR spectra are typically simple, often showing a single sharp singlet in the aromatic region. The chemical shift of this proton is characteristic of the ring size.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly MALDI-TOF MS, is used to confirm the molecular weight of the synthesized CPP.[10] The isotopic pattern should match the calculated pattern for the chemical formula.
-
UV-Vis and Fluorescence Spectroscopy: CPPs exhibit unique size-dependent optical properties.[13] The absorption and emission maxima are characteristic for each [n]CPP and can be used to confirm the identity and purity of the product.
Troubleshooting and Best Practices
-
Macrocyclization Yields: The macrocyclization step is often the most challenging. Low yields can result from polymerization or the formation of smaller, undesired macrocycles. Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular polymerization.
-
Aromatization: The final aromatization step can be sensitive. In the reductive aromatization, the reaction should be performed under strictly anhydrous and anaerobic conditions to avoid side reactions. For oxidative aromatizations, controlling the temperature is crucial to prevent decomposition of the strained CPP product.
-
Purification: The purification of CPPs can be challenging due to their tendency to aggregate. Column chromatography with silica gel is commonly used.[14] In some cases, preparative gel permeation chromatography (GPC) may be necessary to obtain highly pure material.[10]
-
Solubility: CPPs, especially the smaller, more strained ones, can have limited solubility. The choice of solvent for reaction and purification is critical. Chlorinated solvents like dichloromethane and chloroform are often good choices.
Conclusion
The selective and gram-scale synthesis of cycloparaphenylenes has transitioned from a formidable synthetic challenge to a more accessible endeavor, thanks to the innovative strategies developed over the past two decades. The ability to produce these "carbon nanohoops" in significant quantities has paved the way for a deeper exploration of their fundamental properties and their application in advanced materials. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize and study these remarkable molecules, pushing the boundaries of nanoscience and molecular engineering.
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Cong, H., et al. (2019). Cycloparaphenylenes (CPPs): An Overview of Synthesis, Properties, and Potential Applications. Chemistry – An Asian Journal, 14(18), 3094–3107. [Link]
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Xia, J., Bacon, J. W., & Jasti, R. (2012). Gram-scale synthesis and crystal structures of[5]- and[15]CPP, and the solid-state structure of C60@[15]CPP. Chemical Science, 3(10), 3018–3021. [Link]
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Wikipedia contributors. (2023). Cycloparaphenylene. In Wikipedia, The Free Encyclopedia. [Link]
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Adepoju, T. S., Istre, J. K., & Merner, B. L. (2015). A Comparison of Macrocyclization Strategies for the Selective Synthesis of[5],[15],[9],[16], and[2]Cycloparaphenylene. The Journal of Organic Chemistry, 80(22), 11186–11196. [Link]
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Jasti, R., & Bertozzi, C. R. (2008). Synthesis, Characterization, and Theory of[1]-,[9]-, and[17]Cycloparaphenylene: Carbon Nanohoop Structures. Journal of the American Chemical Society, 130(51), 17646–17647. [Link]
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Yamago, S., et al. (2014). Synthesis and Characterization of[14]Cycloparaphenylene. Journal of the American Chemical Society, 136(6), 2775–2782. [Link]
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Reductive Aromatization Strategies in Cycloparaphenylene Synthesis: A Detailed Guide for Researchers
Introduction: The Allure of the Nanohoop and the Final Aromatization Hurdle
Cycloparaphenylenes (CPPs), often referred to as "nanohoops," represent the smallest segments of armchair carbon nanotubes and have captivated the interest of chemists and materials scientists due to their unique strained π-systems and size-dependent optoelectronic properties.[1][2] Their synthesis, however, presents a significant challenge, primarily due to the substantial strain energy inherent in their curved aromatic structures.[3] A prevalent and highly successful strategy to overcome this thermodynamic barrier involves a "build-up" of strain, where a non-aromatic, flexible macrocyclic precursor is first synthesized and then converted to the final, rigid CPP in a concluding aromatization step.[3][4]
This application note provides an in-depth exploration of reductive aromatization methods, a cornerstone of modern CPP synthesis. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and offer insights into experimental choices to guide researchers in this exciting and challenging area of synthetic chemistry.
The Core Principle: Exchanging Flexibility for Aromaticity
The fundamental concept behind this synthetic approach is to construct a macrocycle containing bent, non-aromatic units, such as 1,4-cyclohexadiene or cyclohexane derivatives.[4][5] These units provide the necessary curvature and flexibility for the crucial macrocyclization step to proceed with reasonable efficiency. The final, and often challenging, step is the aromatization of these units to form the fully conjugated phenylene rings of the CPP. This transformation is energetically favorable due to the large gain in aromatic stabilization energy, which compensates for the significant increase in ring strain.[3]
Reductive aromatization, in this context, refers to the elimination of leaving groups from the non-aromatic precursor under reducing conditions to generate the aromatic π-system. The choice of the precursor's leaving groups and the specific reducing agent are critical for the success of this reaction, especially for highly strained CPPs.
Key Reductive Aromatization Methods and Protocols
Several effective reductive aromatization methods have been developed for CPP synthesis. Here, we focus on two of the most widely employed and robust strategies:
Tin(II) Chloride-Mediated Aromatization of Cyclohexadiene-1,4-diol Precursors
This method, extensively developed and optimized, has proven to be a reliable and scalable approach for the synthesis of a wide range of CPPs, including the highly strained[6]CPP and[7]CPP.[8][9] The key is the use of a reagent prepared in situ from tin(II) chloride (SnCl₂) and hydrochloric acid (HCl), which forms the highly active reducing species, H₂SnCl₄.[8]
Causality Behind Experimental Choices:
-
The Precursor: The use of 1,4-dihydroxy-2,5-cyclohexadiene-1,4-diyl units as masked p-phenylene moieties is advantageous. These precursors are readily accessible and the hydroxyl groups are excellent leaving groups under acidic conditions.[8][9]
-
The Reagent: The stoichiometric ratio of SnCl₂ to HCl is critical. An excess of HCl can lead to acid-catalyzed decomposition of the strained CPP precursors.[8] The in situ formation of H₂SnCl₄ provides a potent reducing agent that operates under nearly neutral conditions, minimizing side reactions.[8]
-
Reaction Conditions: The reaction is typically performed at room temperature, which is mild enough to preserve the integrity of the often-sensitive CPP products.
Experimental Workflow: Tin(II) Chloride-Mediated Aromatization
Caption: Workflow for SnCl₂-mediated reductive aromatization.
Detailed Protocol: Gram-Scale Synthesis of[2]CPP via H₂SnCl₄ Aromatization [10][11]
-
Reagent Preparation: In a flask, combine tin(II) chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid (HCl) in a 1:2 molar ratio in tetrahydrofuran (THF). Stir the mixture at room temperature until the SnCl₂ dissolves to form the H₂SnCl₄ reagent.
-
Reaction Setup: In a separate flask, dissolve the macrocyclic precursor containing the cyclohexadiene-diyl units in THF.
-
Aromatization: Add the freshly prepared H₂SnCl₄ solution to the solution of the macrocyclic precursor.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material and the appearance of the fluorescent CPP spot.
-
Workup: Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (CH₂Cl₂).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure [n]CPP.
| Precursor Type | Reagent | Conditions | Typical Yields | Reference |
| Cyclohexadiene-1,4-diol | H₂SnCl₄ (in situ) | THF, rt | Good to excellent | [8] |
| TES-protected diol | H₂SnCl₄ (in situ) | THF, rt, 22 h | 95% for[7]CPP | [9] |
| Dimer of four-ring unit | H₂SnCl₄ (in situ) | THF | 2g of[2]CPP | [10] |
Reductive Aromatization of Methoxy-Substituted Cyclohexadiene Precursors
An alternative and pioneering approach involves the use of 1,4-dimethoxy-2,5-cyclohexadiene units as the masked aromatic ring.[3] This strategy requires a different set of reducing agents, with sodium naphthalenide being a prominent example.
Causality Behind Experimental Choices:
-
The Precursor: Methoxy groups are less facile leaving groups than hydroxyls, necessitating a more potent reducing agent.
-
The Reagent: Sodium naphthalenide is a powerful single-electron transfer (SET) reagent. The reaction likely proceeds through the formation of a radical anion, followed by the elimination of a methoxide anion to generate a radical intermediate. A second electron transfer and subsequent elimination of the second methoxide group leads to the aromatic product.[3]
-
Reaction Conditions: This reaction is typically carried out at low temperatures (e.g., -78 °C) to control the reactivity of the strong reducing agent and minimize side reactions.
Mechanistic Pathway: Aromatization with Sodium Naphthalenide
Caption: Proposed mechanism for sodium naphthalenide-mediated aromatization.
Detailed Protocol: Synthesis of[7]CPP via Sodium Naphthalenide Aromatization [9]
-
Reagent Preparation: Prepare a solution of sodium naphthalenide by stirring sodium metal and naphthalene in dry THF under an inert atmosphere until the characteristic dark green color of the radical anion appears.
-
Reaction Setup: In a separate flask, dissolve the macrocyclic precursor containing the 1,4-dimethoxy-2,5-cyclohexadiene units in dry THF and cool the solution to -78 °C under an inert atmosphere.
-
Aromatization: Slowly add the sodium naphthalenide solution to the precursor solution at -78 °C. The reaction progress can be monitored by TLC.
-
Workup: Upon completion, quench the reaction by adding a suitable proton source, such as methanol, at low temperature.
-
Extraction and Purification: Follow standard aqueous workup, extraction, drying, and purification procedures as described in the tin(II) chloride method to isolate the pure [n]CPP.
| Precursor Type | Reagent | Conditions | Typical Yields | Reference |
| Dimethoxy-substituted | Sodium naphthalenide | THF, -78 °C, 2 h | 38% for[7]CPP | [9] |
| Dimethoxy-substituted | Sodium naphthalenide | THF, -78 °C | Yields for[12],[13],[9]CPP | [3] |
Concluding Remarks for the Practicing Scientist
The choice of reductive aromatization method is highly dependent on the nature of the CPP precursor. The tin(II) chloride-mediated aromatization of dihydroxycyclohexadiene precursors is often favored for its mild conditions and high yields, making it particularly suitable for the synthesis of highly strained nanohoops. The sodium naphthalenide method, while requiring more stringent anhydrous and low-temperature conditions, remains a valuable tool, especially for precursors with methoxy leaving groups.
Successful synthesis of cycloparaphenylenes hinges on a careful and well-executed final aromatization step. By understanding the underlying principles and meticulously following established protocols, researchers can effectively navigate this critical transformation and unlock the potential of these fascinating molecular architectures for applications in supramolecular chemistry, materials science, and beyond.[1]
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Application Notes and Protocols for the X-ray Crystal Structure Analysis of Cycloparaphenylenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Structural World of Cycloparaphenylenes
Cycloparaphenylenes (CPPs), often referred to as "nanohoops," are a fascinating class of cyclic aromatic molecules composed of para-linked benzene rings.[1][2] Their strained, circular structure imparts unique optoelectronic and host-guest properties, making them promising candidates for applications in materials science, supramolecular chemistry, and molecular electronics.[2][3][4] The precise determination of their three-dimensional structure through single-crystal X-ray diffraction (SCXRD) is paramount to understanding their fundamental properties and designing novel functional materials.[5][6][7]
The inherent strain and distinct molecular architecture of CPPs present specific challenges and considerations in their crystallographic analysis compared to more conventional planar or linear organic molecules.[1][8] This guide provides a comprehensive overview of the methodologies and best practices for the successful crystallization, data collection, and structure refinement of CPPs, drawing upon established crystallographic principles and insights gleaned from the growing body of CPP structural research.
Part 1: Crystallization of Cycloparaphenylenes — Capturing the Hoops
Obtaining high-quality single crystals is the most critical and often the most challenging step in the structural analysis of CPPs.[9] The rigid, circular shape of CPPs can lead to complex packing arrangements, and the presence of a central cavity can readily accommodate disordered solvent molecules.
Purification of CPPs
The purity of the CPP sample is of utmost importance for successful crystallization.[10] Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poorly diffracting crystals or twinning. Standard purification techniques for organic compounds, such as column chromatography and recrystallization, should be meticulously employed.
Crystallization Techniques for CPPs
Several common crystallization techniques can be successfully applied to CPPs. The choice of method and solvent is often empirical and requires screening of various conditions.[6][11]
-
Slow Evaporation: A straightforward method where a solution of the CPP is allowed to evaporate slowly, gradually increasing the concentration to the point of supersaturation and crystallization.[10][12] This technique is effective when the CPP is moderately soluble in a volatile solvent.
-
Vapor Diffusion: This is a highly successful and widely used method for growing high-quality crystals of organic molecules, including CPPs.[12] A concentrated solution of the CPP in a "good" solvent is placed in a small, open vial. This vial is then sealed inside a larger container with a "poor" solvent (the precipitant). The vapor of the poor solvent slowly diffuses into the CPP solution, reducing its solubility and inducing crystallization.
-
Solvent Layering (Liquid-Liquid Diffusion): In this technique, a solution of the CPP is carefully layered with a less dense, miscible solvent in which the CPP is insoluble.[10][13] Crystallization occurs at the interface of the two solvents. This method is particularly useful for sensitive compounds as it avoids heating.
Screening for Optimal Crystallization Conditions
A systematic screening of various solvents, solvent mixtures, concentrations, and temperatures is crucial for identifying optimal crystallization conditions.[14][15][16][17]
Table 1: Recommended Starting Solvents for CPP Crystallization Screening
| Solvent Class | Examples | Rationale for CPPs |
| Aromatic | Toluene, Benzene, o-Dichlorobenzene | Good solvents for CPPs due to π-π interactions. Often used as the "good" solvent in vapor diffusion or layering experiments. |
| Chlorinated | Chloroform, Dichloromethane | Can effectively dissolve many CPPs. Their volatility makes them suitable for slow evaporation. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate solvents that can be used in combination with anti-solvents. |
| Alcohols | Methanol, Ethanol, Isopropanol | Typically poor solvents for CPPs and are often used as precipitants in vapor diffusion or layering techniques. |
| Alkanes | Hexane, Heptane | Poor solvents for CPPs, making them excellent anti-solvents to induce crystallization. |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) | Can be explored, particularly for functionalized CPPs, but may lead to solvate inclusion. |
Protocol 1: Vapor Diffusion Crystallization of a [n]CPP
-
Preparation: In a clean, small glass vial (e.g., 0.5 mL), dissolve 1-2 mg of the purified [n]CPP in a minimal amount of a "good" solvent (e.g., toluene or chloroform) to create a nearly saturated solution.
-
Setup: Place the small vial inside a larger glass jar (e.g., 20 mL scintillation vial) containing 2-3 mL of a "poor" solvent (e.g., methanol or hexane).
-
Sealing: Seal the larger jar tightly with a cap. Parafilm can be used to ensure an airtight seal.
-
Incubation: Place the sealed jar in a vibration-free location at a constant temperature (e.g., room temperature or in a refrigerator).[10]
-
Monitoring: Monitor the setup for crystal growth over several days to weeks. Avoid disturbing the jar during this period.
Part 2: From Crystal to Diffraction Pattern — Data Collection
Once suitable single crystals are obtained, the next step is to collect high-quality X-ray diffraction data.
Crystal Selection and Mounting
The selection of a high-quality single crystal is critical for a successful structure determination.
-
Visual Inspection: Under a polarized light microscope, select a crystal that is clear, has well-defined faces, and is free of cracks or other visible defects.[5][18] The crystal should extinguish light sharply when the polarizers are rotated, indicating it is a single crystal and not a conglomerate.[19]
-
Size Considerations: Ideal crystal dimensions for most modern diffractometers are between 0.1 and 0.3 mm in all directions.[2][18] For CPPs, which are composed of light atoms, larger crystals within this range are generally preferred to maximize diffraction intensity.
-
Mounting: Crystals are typically mounted on a loop or a glass fiber using a cryoprotectant oil.[19][20] The oil also serves to protect the crystal from dehydration if it contains solvent molecules.
Cryo-Crystallography: A Necessity for CPPs
Collecting diffraction data at cryogenic temperatures (typically 100 K) is standard practice in small molecule crystallography and is highly recommended for CPPs.[20][21][22]
-
Minimizing Thermal Motion: Low temperatures reduce the thermal vibration of atoms, leading to sharper diffraction spots at higher angles and a more precise final structure.
-
Preventing Solvent Loss: For CPP crystals containing solvent molecules, flash-cooling in a stream of cold nitrogen gas vitrifies the solvent, preventing its loss and the subsequent degradation of the crystal.[9][21]
-
Mitigating Radiation Damage: Cryogenic temperatures significantly reduce the rate of radiation damage to the crystal from the X-ray beam.[23]
Protocol 2: Crystal Mounting and Cryo-Cooling
-
Preparation: Place a drop of a suitable cryo-protectant oil (e.g., Paratone-N) on a glass slide.
-
Crystal Transfer: Using a fine needle or a small loop, transfer the selected CPP crystal from the crystallization vial into the oil drop.
-
Mounting: Pick up the crystal with a cryo-loop of appropriate size.[19] The surface tension of the oil will hold the crystal in the loop.
-
Flash-Cooling: Quickly transfer the loop to the goniometer head of the diffractometer and immediately place it in the cold nitrogen stream (100 K).[20][22] The rapid cooling vitrifies the oil and the crystal.
Data Collection Strategy
Modern single-crystal diffractometers with sensitive detectors allow for rapid and efficient data collection.[24]
-
X-ray Source: For crystals of organic molecules like CPPs, a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.7107 Å) X-ray source can be used.[25][26] Copper sources provide higher intensity, which can be beneficial for weakly diffracting crystals, while molybdenum sources offer better resolution.
-
Data Redundancy and Completeness: A complete dataset with high redundancy is crucial for accurate structure determination and for handling potential issues like twinning or disorder.[27] It is recommended to collect a full sphere of data.
-
Exposure Time: The exposure time per frame should be optimized to achieve good counting statistics without causing significant radiation damage.
Part 3: Unveiling the Structure — Solution and Refinement
The final stage of the crystallographic analysis involves solving the phase problem and refining the atomic model against the collected diffraction data.
Structure Solution
For small molecules like CPPs, the crystal structure can typically be solved using direct methods or dual-space methods.[28] These methods are implemented in standard crystallographic software packages (e.g., SHELXT, Olex2.solve).
Structure Refinement
The initial structural model is refined using full-matrix least-squares against the experimental data.[29] This iterative process minimizes the difference between the observed and calculated structure factors.
Workflow for CPP Structure Solution and Refinement
Caption: A typical workflow for the solution and refinement of a cycloparaphenylene crystal structure.
Addressing Common Challenges in CPP Refinement: Disorder
A frequent challenge in the crystallography of CPPs is the presence of disorder, which can involve either the CPP molecule itself or, more commonly, co-crystallized solvent molecules.[30][31]
-
Solvent Disorder: Solvent molecules located in the voids of the CPP packing or within the central cavity are often disordered over multiple positions.[24] This is manifested as large, non-spherical electron density peaks in the difference Fourier map.
-
Modeling: If discrete positions can be identified, the solvent molecule can be modeled with partial occupancies that sum to unity.[31]
-
SQUEEZE/PLATON: If the solvent is highly disordered and cannot be modeled with discrete atoms, the SQUEEZE routine in the PLATON software can be used to model the contribution of the disordered solvent to the diffraction pattern and remove it from the intensity data. This is a valid and widely accepted method.
-
-
Molecular Disorder: The CPP molecule itself may be disordered, for example, by adopting slightly different conformations in different unit cells. This can be modeled by splitting the disordered atoms into two or more positions with refined occupancies.[30][31][32]
Table 2: Key Refinement Parameters and Their Significance
| Parameter | Acceptable Range | Significance |
| R1 | < 0.05 (good) | A measure of the agreement between the observed and calculated structure factor amplitudes. Lower values indicate a better fit of the model. |
| wR2 | < 0.15 (good) | A weighted R-factor based on squared structure factor amplitudes. |
| GooF | ~ 1.0 | The goodness-of-fit should be close to 1 for a well-refined structure. |
Conclusion
The X-ray crystal structure analysis of cycloparaphenylenes provides invaluable insights into their unique molecular architecture and intermolecular interactions. While their strained, cyclic nature presents certain challenges, particularly in crystallization and the handling of disorder, the application of systematic screening methods, cryo-crystallography, and modern refinement techniques can lead to high-quality structural data. This guide offers a framework of protocols and best practices to assist researchers in successfully navigating the crystallographic analysis of these fascinating nanohoops, ultimately enabling a deeper understanding of their structure-property relationships and facilitating their application in advanced materials and technologies.
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Protocols for the Functionalization of Cycloparaphenylenes: A Guide for Advanced Research and Development
Introduction: The Unique World of Cycloparaphenylenes
Cycloparaphenylenes (CPPs), often referred to as "carbon nanohoops," represent the smallest structural segment of an armchair carbon nanotube.[1][2] These strained, cyclic molecules, composed of para-linked phenylene rings, possess a unique radial π-system that imparts size-dependent photophysical properties and a distinctively curved conjugated cavity.[3][4][5] These features make CPPs highly attractive scaffolds for a wide range of applications, including supramolecular chemistry, chiral materials, and optoelectronic devices.[3][4] However, the true potential of CPPs is unlocked through precise functionalization, which allows for the fine-tuning of their electronic properties, solubility, and self-assembly behavior.[4]
This comprehensive guide provides detailed protocols and expert insights into the functionalization of cycloparaphenylenes, tailored for researchers, scientists, and drug development professionals. We will delve into the core strategies for modifying these nanohoops, explaining the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.
Core Concepts in CPP Functionalization
The functionalization of cycloparaphenylenes can be broadly categorized into two main strategies: pre-cyclization functionalization and post-cyclization modification .
-
Pre-cyclization functionalization involves the synthesis of substituted precursor molecules that are then carried through the cyclization and aromatization steps. This is the most common approach for introducing functionalities directly onto the phenylene rings of the CPP backbone.
-
Post-cyclization modification entails the direct chemical transformation of an already formed CPP. This method is more challenging due to the inherent strain of the CPP ring system but offers a pathway to novel derivatives.[6][7]
Functionalities can be directed either towards the exterior (exo functionalization ) or the interior (endo functionalization ) of the nanohoop, although true endo functionalization is less common and often refers to the encapsulation of guest molecules.
Part 1: Pre-Cyclization Functionalization Protocols
The introduction of functional groups prior to the formation of the CPP macrocycle is a robust strategy that allows for a high degree of control over the final structure. A common and powerful method involves the use of substituted diiodobenzene and diboronate precursors in a Suzuki coupling reaction.[8]
Protocol 1: Synthesis of a Phenyl-Substituted[10]CPP via Suzuki Coupling
This protocol outlines the synthesis of a tetraphenyl-substituted[9]cycloparaphenylene, a classic example of pre-cyclization functionalization. The rationale behind this multi-step synthesis is to build a macrocyclic precursor from functionalized monomers, followed by a reductive aromatization to yield the final strained nanohoop.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a phenyl-substituted[9]CPP.
Step-by-Step Methodology:
-
Synthesis of Monomers:
-
Prepare a diiodo-functionalized biphenyl monomer and a corresponding diboronic ester monomer. The phenyl substituents are incorporated at this early stage. This is a critical design choice as it avoids attempting to perform sterically hindered cross-coupling reactions on a strained ring.
-
-
Macrocyclization via Suzuki Coupling:
-
In a nitrogen-purged glovebox, dissolve the diiodo- and diboronic ester monomers in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Add a palladium catalyst, such as Pd(PPh₃)₄, and a base, typically an aqueous solution of K₃PO₄. The choice of a phosphine-ligated palladium catalyst is crucial for efficient cross-coupling.
-
Heat the reaction mixture under an inert atmosphere. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The high dilution conditions of the reaction favor intramolecular cyclization over intermolecular polymerization.
-
-
Isolation of the Macrocyclic Precursor:
-
Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the organic layer with a suitable solvent (e.g., dichloromethane) and dry it over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to isolate the desired macrocyclic precursor. The precursor at this stage is a non-aromatic, cyclohexadiene-containing macrocycle.[8]
-
-
Reductive Aromatization:
-
Dissolve the purified macrocycle in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.
-
Add a solution of a reducing agent, such as lithium naphthalenide, dropwise until a persistent dark green color is observed.[8] This powerful reducing agent is necessary to overcome the energy barrier for the formation of the highly strained aromatic CPP.
-
Quench the reaction with a proton source (e.g., methanol) and allow the mixture to warm to room temperature.
-
-
Final Purification:
-
Perform an aqueous workup and extract the product into an organic solvent.
-
Purify the final phenyl-substituted[9]CPP by column chromatography or preparative gel permeation chromatography (GPC) to obtain the pure product.
-
Data Summary Table
| Characteristic | Value |
| Product | Tetraphenyl-[9]CPP |
| Typical Yield | 5-15% (overall) |
| Appearance | Bright yellow solid |
| ¹H NMR | Complex aromatic signals |
| UV-vis λmax | Size-dependent |
| Fluorescence λem | Size-dependent |
Part 2: Post-Cyclization Functionalization
While more challenging, post-cyclization functionalization offers a direct route to modify the CPP scaffold. This approach is particularly useful for introducing functionalities that may not be compatible with the conditions of the initial synthesis. A key example is the site-specific introduction of reactive groups that can be further elaborated.[7]
Protocol 2: Site-Specific Bromination of a[11]CPP Derivative
This protocol describes a method for the precise introduction of bromo groups onto a pre-formed[10]CPP framework.[6] The heavy bromine atoms can then serve as handles for further cross-coupling reactions, enabling the π-extension of the nanohoop.[6]
Logical Relationship Diagram
Caption: Logic flow for post-cyclization functionalization of[10]CPP.
Step-by-Step Methodology:
-
Synthesis of the Starting[10]CPP:
-
Synthesize a[10]CPP derivative containing activating or directing groups on specific phenylene rings. This initial design is critical for achieving site-selectivity in the subsequent bromination step. A gold-mediated synthesis can be particularly effective for producing specific CPP sizes under mild conditions.[6]
-
-
Site-Selective Bromination:
-
Dissolve the starting[10]CPP in a suitable chlorinated solvent (e.g., chloroform or dichloromethane).
-
Add N-bromosuccinimide (NBS) in portions at room temperature. The number of equivalents of NBS should be carefully controlled to achieve the desired degree of bromination.
-
Monitor the reaction by ¹H NMR spectroscopy to follow the disappearance of the starting material and the appearance of new aromatic signals corresponding to the brominated product. The reaction is typically complete within a few hours.
-
-
Workup and Purification:
-
Once the reaction is complete, wash the organic layer with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the bromo-functionalized[10]CPP by column chromatography on silica gel.
-
-
Further Functionalization (Example: Suzuki Coupling):
-
The bromo groups on the[10]CPP are now versatile handles for palladium-catalyzed cross-coupling reactions.
-
To a solution of the bromo-[10]CPP and a desired boronic acid or ester in a suitable solvent (e.g., dioxane), add a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos), along with a base (e.g., K₃PO₄).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
Purify the final π-extended[10]CPP using standard chromatographic techniques.
-
Trustworthiness and Validation:
The success of each step should be rigorously validated.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the products at each stage.
-
Mass Spectrometry (e.g., MALDI-TOF): To verify the molecular weight of the CPP derivatives.
-
UV-vis and Fluorescence Spectroscopy: To characterize the photophysical properties, which are highly sensitive to the size and substitution pattern of the CPP.
-
X-ray Crystallography: For unambiguous structural elucidation of crystalline products.
Applications in Drug Development and Materials Science
The ability to precisely functionalize CPPs opens up a vast design space for creating novel materials and therapeutics.
-
Supramolecular Chemistry and Drug Delivery: The unique cavity of CPPs can encapsulate guest molecules, including drugs.[2][4] Functionalization of the CPP exterior can introduce water solubility or targeting ligands, creating sophisticated host-guest systems for drug delivery.
-
Organic Electronics: By incorporating electron-donating or -accepting moieties, the HOMO-LUMO gap of CPPs can be tuned, making them promising materials for organic light-emitting diodes (OLEDs) and other electronic devices.[5][11]
-
Chiral Materials: The synthesis of chiral CPP derivatives has led to materials with exceptional chiroptical properties, which are promising for applications in 3D displays and circularly polarized luminescence.[4]
-
Biological Imaging: Functionalized CPPs can be designed as novel fluorophores for biological imaging applications.[12]
Conclusion
The functionalization of cycloparaphenylenes is a dynamic and rapidly evolving field of research. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis and application of these fascinating molecules. By understanding the principles behind both pre- and post-cyclization strategies, scientists can design and create novel CPP derivatives with tailored properties for a wide array of applications in materials science, supramolecular chemistry, and beyond.
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Application Notes & Protocols: η6-Coordination for Selective Monofunctionalization of Cycloparaphenylenes (CPPs)
Introduction: The Challenge and Opportunity of Cycloparaphenylenes
Cycloparaphenylenes (CPPs), the smallest molecular segments of armchair carbon nanotubes, have captivated chemists and materials scientists since their synthesis was first achieved. These "nanohoops" possess a unique, radially oriented π-system and significant inherent strain energy, which imparts fascinating photophysical properties and makes them exceptional hosts for fullerenes.[1] However, the very symmetry and reactivity that make them appealing also present a formidable synthetic challenge: the selective introduction of a single functional group onto the CPP scaffold.[2] Direct functionalization often leads to mixtures of products, hindering the development of advanced CPP-based materials for applications in electronics, biosensing, and supramolecular chemistry.[2]
This guide details a powerful and elegant strategy to overcome this hurdle: the use of η6-coordination with a transition metal fragment to achieve precise and high-yielding monofunctionalization. By temporarily coordinating a metal complex to one of the phenylene rings, we can isolate and activate a specific site for chemical modification.
Part 1: The Underlying Principle and Mechanism
The strategy hinges on the temporary complexation of a CPP with a Group 6 transition metal carbonyl, most commonly chromium hexacarbonyl (Cr(CO)₆).[3][4] This process allows for the differentiation of an otherwise symmetric system.
1.1 The η6-Coordination and Activation
The core of the technique is the formation of an η6-arene complex. The chromium atom in the Cr(CO)₃ fragment coordinates to the π-face of a single phenylene unit of the CPP.[5] X-ray crystallography and computational studies have confirmed that this coordination occurs exclusively on the convex, or outer, surface of the CPP nanohoop.[3][4][6]
The Cr(CO)₃ fragment is strongly electron-withdrawing. This has a profound effect on the coordinated benzene ring:
-
Reduced Aromaticity: The coordination significantly reduces the electron density of the ring.[7]
-
Proton Acidification: Consequently, the aromatic protons on the complexed ring become significantly more acidic than those on the uncoordinated rings.
This induced acidity is the key to selectivity. A strong base, such as an organolithium reagent, can now selectively deprotonate one of the protons on the activated ring, leaving the rest of the CPP untouched.
1.2 The Functionalization and Decomplexation Cascade
Once the CPP is selectively deprotonated (lithiated), the resulting anionic species is a potent nucleophile. It can readily react with a wide range of electrophiles to install the desired functional group. The entire sequence, from complexation to functionalization, can often be performed in a single reaction vessel ("one-pot").[3][4]
The final, crucial step is decomplexation—the removal of the Cr(CO)₃ directing group. This is typically achieved through mild oxidation, for instance, by exposing the reaction mixture to air or by adding iodine. This liberates the now monofunctionalized CPP, which can be purified by standard chromatographic techniques.
Below is a diagram illustrating the complete mechanistic cycle.
Part 2: Experimental Protocol — One-Pot Synthesis of Silyl-functionalized[1]CPP
This protocol provides a step-by-step method for the monofunctionalization of[1]cycloparaphenylene ([1]CPP) with a trimethylsilyl group. This is a robust example that can be adapted for other CPPs and electrophiles.
2.1 Materials and Reagents
-
Chromium Hexacarbonyl (Cr(CO)₆)
-
Solvents: Dioxane/THF (anhydrous), Hexane (anhydrous)
-
Base: n-Butyllithium (n-BuLi) in hexanes
-
Ligand: N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Electrophile: Trimethylsilyl chloride (Me₃SiCl)
-
Decomplexation Agent: Iodine (I₂)
-
Workup: Saturated aqueous sodium thiosulfate (Na₂S₂O₃), Brine, Anhydrous magnesium sulfate (MgSO₄)
-
Purification: Silica gel for column chromatography
2.2 Experimental Workflow Diagram
2.3 Step-by-Step Protocol
Causality and field insights are provided in italics.
-
Complexation:
-
In an oven-dried Schlenk flask under an argon atmosphere, combine[1]CPP (1.0 eq) and Cr(CO)₆ (1.2 eq).
-
Add a 4:1 mixture of anhydrous dioxane and THF via cannula.
-
Heat the mixture to 100 °C for 2-3 hours. The solution should turn from colorless to yellow-orange, indicating the formation of the[1]CPP-Cr(CO)₃ complex.
-
Insight: Using a mixture of dioxane/THF improves the solubility of both the CPP and the chromium carbonyl. The reaction is driven by the loss of CO gas, so a properly vented system (e.g., via an oil bubbler) is essential.
-
-
Deprotonation and Silylation:
-
Cool the reaction flask to -78 °C using a dry ice/acetone bath.
-
Add TMEDA (1.5 eq) via syringe, followed by the dropwise addition of n-BuLi (1.5 eq) in hexanes.
-
Stir the resulting deep red/brown solution at -78 °C for 1 hour.
-
Causality: The low temperature is critical to prevent side reactions and degradation of the organolithium species. TMEDA chelates the lithium cation, breaking up n-BuLi aggregates and increasing its basicity for efficient deprotonation.
-
Add freshly distilled Me₃SiCl (2.0 eq) dropwise to the solution.
-
Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature over 1-2 hours.
-
-
Decomplexation and Workup:
-
Once at room temperature, add a solution of iodine (I₂) in THF dropwise until the color of the iodine persists. This oxidatively removes the chromium fragment.
-
Insight: The iodine quench is rapid. Alternatively, bubbling air through the solution or exposing it to bright light can also effect decomplexation, though typically more slowly.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃. This will neutralize any excess iodine.
-
Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash sequentially with saturated Na₂S₂O₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting crude solid by silica gel column chromatography using a hexane/toluene gradient to isolate the monofunctionalized product.
-
Part 3: Validation and Characterization
Confirming the success of the monofunctionalization is a critical step. The following data are expected.
3.1 Spectroscopic Evidence
-
¹H NMR of the Intermediate: Before decomplexation, a sample can be analyzed (after removing metal carbonyls). The key diagnostic signal is a characteristic upfield-shifted singlet at approximately 5.4-5.9 ppm .[3][4] This signal corresponds to the four protons on the phenylene ring coordinated to the Cr(CO)₃ fragment.
-
¹H NMR of the Final Product: After decomplexation and purification, this upfield singlet will be absent. A new, more complex splitting pattern will emerge in the aromatic region, consistent with the reduced symmetry of the monosubstituted CPP.
-
Mass Spectrometry (MALDI-TOF or ESI): The mass spectrum should show a clear molecular ion peak corresponding to the mass of the starting CPP plus the mass of the added functional group (e.g., M + 72.1 for -SiMe₃).
3.2 Performance Data
The η6-coordination strategy is highly efficient. The table below summarizes typical yields achieved for the monofunctionalization of[1]CPP with various electrophiles, as reported in the literature.[3][4]
| Electrophile | Functional Group Added | Reported Yield* |
| Me₃SiCl | -SiMe₃ | ~93% |
| B(OiPr)₃ | -B(OH)₂ (after hydrolysis) | ~70-80% |
| ClCOOMe | -COOMe | ~65-75% |
*Yields are based on the amount of starting material consumed.
Part 4: Applications and Scope
The power of this method lies in its versatility. The introduction of a single, strategically placed functional group transforms the CPP from a passive nanohoop into a programmable building block.
-
Silyl and Boryl Groups: These functional groups are exceptionally useful as they serve as synthetic handles for cross-coupling reactions (e.g., Suzuki, Hiyama), allowing for the attachment of CPPs to other molecular or macromolecular structures.
-
Ester Groups: Can be hydrolyzed to carboxylic acids, providing a point for covalent attachment to biomolecules or surfaces via amide bond formation.
-
Building Complex Architectures: Monofunctionalized CPPs are ideal starting points for creating dimers, polymers, and other supramolecular assemblies with precisely controlled geometries.[8]
By providing a reliable and selective entry point into the chemical modification of cycloparaphenylenes, the η6-coordination strategy paves the way for the rational design of novel carbon-based materials with tailored properties for a new generation of advanced applications.
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Kubota, N., Segawa, Y., & Itami, K. (2015). η6-Cycloparaphenylene transition metal complexes: synthesis, structure, photophysical properties, and application to the selective monofunctionalization of cycloparaphenylenes. Journal of the American Chemical Society, 137(3), 1356–1361. [Link]
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The Synthesis of Cycloparaphenylene Derivatives: A Gateway to Advanced Materials
The field of materials science is continually driven by the quest for novel molecular architectures that exhibit unique and tunable properties. Among these, cycloparaphenylenylenes (CPPs), also known as "nanohoops," have emerged as a fascinating class of strained, non-planar aromatic macrocycles.[1] Composed of para-linked benzene rings, these molecules represent the smallest structural segments of armchair carbon nanotubes, and their radially oriented π-orbitals bestow upon them remarkable optoelectronic and supramolecular characteristics.[2][3] This guide provides an in-depth exploration of the synthesis of functionalized CPP derivatives and their applications in cutting-edge materials, offering detailed protocols and expert insights for researchers in chemistry and materials science.
Section 1: Strategic Approaches to Cycloparaphenylene Synthesis
The inherent strain energy of CPPs presents a significant synthetic challenge.[4] Consequently, several elegant strategies have been developed to overcome this hurdle, primarily relying on the late-stage aromatization of pre-macrocyclic structures to install the high-energy framework.
The Bent Building Block Strategy: A Foundation for CPP Synthesis
One of the pioneering and most versatile approaches involves the use of "bent" or pre-distorted building blocks that facilitate the macrocyclization event. This strategy typically employs cyclohexadiene-containing precursors that are later aromatized to form the final CPP structure. The rationale behind this approach is to minimize the strain during the ring-closing step, thereby increasing the efficiency of the macrocyclization.
A powerful manifestation of this strategy is the synthesis of functionalized CPPs through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the modular construction of complex CPP architectures from smaller, functionalized precursors.
Application Note 1: Synthesis of a Donor-Acceptor[5]Cycloparaphenylene for Organic Light-Emitting Diodes (OLEDs)
The tunable electronic properties of CPPs make them highly attractive for applications in organic electronics. By incorporating electron-donating and electron-accepting moieties, it is possible to create CPP derivatives with tailored HOMO-LUMO energy levels, facilitating their use as emitters in OLEDs.[5][6] This protocol details the synthesis of a donor-acceptor[7]CPP derivative, 4PXZPh-[7]CPP, which has been successfully employed as a sky-blue emitter in a solution-processed OLED.[8][9]
Protocol 1.1: Synthesis of 4PXZPh-[5]CPP
This synthesis commences with a tetra-trifluoromethansulfonate-substituted[7]CPP (4OTf-[7]CPP), a versatile precursor for further functionalization.
Step 1: Suzuki-Miyaura Cross-Coupling
The key step involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4OTf-[7]CPP with an electron-donating boronic ester derivative (BpinPhPXZ).
-
Reaction Scheme:
-
Detailed Procedure:
-
To a dried Schlenk flask, add 4OTf-[7]CPP (1.0 eq), BpinPhPXZ (4.4 eq), Pd(PPh₃)₄ (0.1 eq), and K₂CO₃ (10 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and 2M aqueous K₂CO₃ solution.
-
Heat the reaction mixture at 100 °C for 24 hours under an argon atmosphere.
-
After cooling to room temperature, extract the mixture with dichloromethane, wash with brine, and dry over anhydrous MgSO₄.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to afford 4PXZPh-[7]CPP as a yellow solid.
-
-
Expert Insight: The choice of a bulky phosphine ligand like triphenylphosphine is crucial for the efficiency of the Suzuki-Miyaura coupling with sterically hindered substrates. The use of a slight excess of the boronic ester ensures complete conversion of the starting triflate.
Characterization Data for 4PXZPh-[5]CPP
| Property | Value |
| Appearance | Yellow Solid |
| Emission Color (in CzSi film) | Sky-blue |
| Photoluminescence λmax | 475 nm |
| Photoluminescence Quantum Yield (ΦPL) | 29% |
| Electroluminescence λmax | 465 nm |
| Maximum External Quantum Efficiency (EQEmax) | 1.0% |
Data sourced from Chen et al. (2023).[8]
Application Note 2: Fabrication and Characterization of a Solution-Processed OLED
The synthesized 4PXZPh-[7]CPP can be incorporated as an emissive layer in a multilayer OLED device.
Protocol 1.2: OLED Device Fabrication
A typical device architecture for a solution-processed OLED is as follows: ITO / PEDOT:PSS / PVK / Emitter Layer / Electron Transport Layer / Cathode.
-
Device Structure: Indium tin oxide (ITO) coated glass is used as the anode. A hole-injection layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) and a hole-transport layer of poly(9-vinylcarbazole) (PVK) are sequentially spin-coated. The emissive layer, consisting of 4PXZPh-[7]CPP doped into a host material like CzSi, is then deposited. Finally, an electron-transport layer and a low work function metal cathode (e.g., LiF/Al) are thermally evaporated.
-
Detailed Procedure:
-
Clean the pre-patterned ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Spin-coat a 40 nm layer of PEDOT:PSS onto the ITO and anneal at 120 °C for 15 minutes.
-
Spin-coat a 15 nm layer of PVK and anneal.
-
Prepare a solution of the emissive layer by dissolving 4PXZPh-[7]CPP (e.g., 10 wt%) and the host material (e.g., CzSi) in a suitable solvent like toluene.
-
Spin-coat the emissive layer to the desired thickness.
-
Transfer the substrates to a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).
-
Deposit the electron-transport layer (e.g., TPBi) and the cathode (e.g., LiF/Al).
-
Characterization of the OLED Device
The performance of the fabricated OLED is evaluated by measuring its current density-voltage-luminance (J-V-L) characteristics and its electroluminescence spectrum. The external quantum efficiency (EQE) is a key metric for device performance.[8]
Section 2: Supramolecular Chemistry of Cycloparaphenylenes: Host-Guest Interactions
The unique concave π-surface of CPPs makes them exceptional hosts for a variety of guest molecules, most notably fullerenes.[2][10] The size-selective encapsulation is governed by the complementary dimensions of the host and guest, leading to the formation of stable "peapod" structures.[11]
Diagram 1: Host-Guest Complexation Workflow
Caption: Workflow for the formation and characterization of CPP-fullerene host-guest complexes.
Application Note 3: Determination of the Binding Constant of a[5]CPP-C60 Complex
The strength of the interaction between a CPP host and a fullerene guest is quantified by the binding constant (Kₐ). A common and effective method for determining Kₐ is through fluorescence quenching titration.[12] This protocol outlines the procedure for determining the binding constant of the[7]CPP⊃C₆₀ complex.
Protocol 2.1: Fluorescence Quenching Titration
This method relies on the principle that the fluorescence of the CPP host is quenched upon complexation with the fullerene guest.
-
Materials and Instrumentation:
-
A stock solution of[7]CPP in a suitable solvent (e.g., toluene) of known concentration.
-
A series of stock solutions of C₆₀ in the same solvent with increasing concentrations.
-
A fluorescence spectrophotometer.
-
-
Detailed Procedure:
-
Prepare a solution of[7]CPP with a constant concentration in a cuvette.
-
Record the initial fluorescence spectrum of the[7]CPP solution.
-
Incrementally add small aliquots of the C₆₀ stock solution to the[7]CPP solution.
-
After each addition, thoroughly mix the solution and record the fluorescence spectrum.
-
Continue the additions until the fluorescence intensity of the[7]CPP is significantly quenched.
-
Correct the fluorescence intensity for the dilution effect at each step.
-
Plot the change in fluorescence intensity as a function of the C₆₀ concentration.
-
Fit the titration data to a suitable binding isotherm (e.g., a 1:1 binding model) to calculate the binding constant (Kₐ).
-
-
Expert Insight: It is crucial to work with dilute solutions to avoid aggregation of the CPPs or fullerenes, which can interfere with the binding analysis. The choice of solvent is also important, as it can influence the strength of the host-guest interaction. Toluene is a common solvent for these studies due to its ability to dissolve both CPPs and fullerenes. A binding constant of (2.79 ± 0.03) × 10⁶ L mol⁻¹ in toluene has been reported for the[7]CPP⊃C₆₀ system.[1]
Diagram 2: Synthetic Pathway to Functionalized CPPs
Caption: A generalized synthetic pathway for producing functionalized cycloparaphenylene derivatives.
Section 3: Future Outlook and Emerging Applications
The synthetic versatility of cycloparaphenylenes opens up a vast landscape for the design of novel materials. The incorporation of heteroatoms, the development of multi-macrocyclic architectures, and the synthesis of chiral CPPs are all active areas of research that promise to unlock new functionalities.[5][8] Potential future applications include:
-
Advanced Organic Electronics: The development of more efficient and stable CPP-based emitters for OLEDs and their exploration as charge transport materials in organic field-effect transistors (OFETs).[13][14]
-
Molecular Machines: The use of interlocked CPP structures, such as catenanes and rotaxanes, as components in molecular machinery.[7]
-
Chemical Sensing: The design of functionalized CPPs that exhibit changes in their optical or electronic properties upon binding to specific analytes.
-
Bottom-up Synthesis of Carbon Nanotubes: Utilizing CPPs as templates for the controlled growth of single-walled carbon nanotubes with specific chiralities and diameters.[15]
The continued exploration of the synthesis and properties of cycloparaphenylene derivatives will undoubtedly lead to significant advancements in materials science, with impacts ranging from next-generation displays and electronics to sophisticated molecular devices.
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Chen, D., et al. (2023). A Donor–Acceptor 10-Cycloparaphenylene and Its Use as an Emitter in an Organic Light-Emitting Diode. Organic Letters, 25(6), 1013-1017. [Link]
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Iwamoto, T., et al. (2011). Size-Selective Encapsulation of C60 by[7]Cycloparaphenylene: Formation of the Shortest Fullerene-Peapod. Angewandte Chemie International Edition, 50(36), 8344-8347. [Link]
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Hirota, N. (2001). A Practical Guide for the Determination of Binding Constants. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 39, 193-209. [Link]
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Nishide, T., et al. (2018). Fabrication and characterization of thin-film field-effect transistors with alkyl-phenyl[n]phenacenes (n = 4–6). Journal of Materials Chemistry C, 6(12), 3023-3031. [Link]
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Application Notes and Protocols: Host-Guest Chemistry Utilizing the Cavity of Cycloparaphenylenes (CPPs)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Cycloparaphenylenes (CPPs), also known as "nanohoops," represent a unique class of macrocycles composed of para-linked phenyl rings. Their strained, circular structure creates a well-defined, π-rich cavity, making them exceptional hosts in supramolecular chemistry. This guide provides an in-depth exploration of the principles and applications of CPP-based host-guest chemistry. We will delve into the fundamental interactions that govern complex formation, provide detailed, field-proven protocols for characterizing these interactions, and discuss the burgeoning applications of these systems, particularly in the realm of drug development. This document is designed to be a comprehensive resource, blending theoretical understanding with practical, actionable methodologies.
Introduction: The Unique Nature of Cycloparaphenylenes as Supramolecular Hosts
Supramolecular chemistry, the "chemistry beyond the molecule," focuses on the intricate dance of molecules held together by non-covalent interactions. At the heart of this field lies the concept of host-guest chemistry, where a larger host molecule selectively binds a smaller guest molecule. Cycloparaphenylenes have emerged as fascinating hosts due to their distinct structural and electronic properties.[1][2]
The radial π-system of CPPs creates an electron-rich interior and a more electron-deficient exterior, driving interactions with a variety of guest molecules.[3] The size of the CPP, denoted as [n]CPP where 'n' is the number of phenylene units, dictates the cavity diameter, allowing for size- and shape-selective guest encapsulation.[1] This tunable nature is a cornerstone of their utility, enabling the rational design of hosts for specific guests.
Interactions driving complexation with CPPs are multifaceted and include:
-
π-π Interactions: The concave inner surface of CPPs provides an ideal platform for engaging in strong π-π stacking with planar aromatic guests or the convex surface of fullerenes.[1][4]
-
CH-π Interactions: Non-aromatic, hydrogen-rich guests can also be accommodated within the CPP cavity through multiple CH-π interactions.[4][5]
-
Ionic Interactions: The encapsulation of charged species, such as pyridinium cations or even dicationic CPPs, highlights the role of electrostatic forces in complex formation, often leading to significantly enhanced binding affinities.[1][4][6]
The pioneering work in CPP synthesis by researchers like Jasti, Itami, and Yamago has paved the way for their exploration as supramolecular hosts, with applications ranging from molecular electronics to the bottom-up synthesis of carbon nanotubes.[2]
Core Principles of CPP Host-Guest Chemistry: A Deeper Dive
The formation of a host-guest complex is a dynamic equilibrium process governed by thermodynamics and kinetics. Understanding these principles is paramount for the design and analysis of CPP-based systems.
Thermodynamics of Binding
The stability of a host-guest complex is quantified by the association constant (Ka) or the dissociation constant (Kd), which are inversely related. A large Ka (and small Kd) indicates a stable complex. The Gibbs free energy change (ΔG) upon binding is related to the association constant by the equation:
ΔG = -RTln(Ka)
where R is the gas constant and T is the temperature in Kelvin. A more negative ΔG signifies a more favorable binding event. The Gibbs free energy is composed of enthalpic (ΔH) and entropic (ΔS) contributions:
ΔG = ΔH - TΔS
Isothermal titration calorimetry (ITC) is the gold standard for directly measuring these thermodynamic parameters, providing a complete energetic profile of the binding interaction.[7][8] Enthalpy-entropy compensation is a phenomenon often observed in these systems, where favorable enthalpic changes are offset by unfavorable entropic changes, or vice versa.[7][9]
Kinetics of Association and Dissociation
The rates at which a guest enters (kon) and exits (koff) the host cavity are crucial for applications where dynamic behavior is required. The ratio of these rate constants determines the dissociation constant (Kd = koff/kon). For many CPP host-guest systems, the exchange between the free and bound states is rapid on the NMR timescale at room temperature.[1] However, systems with very high binding affinities can exhibit slow exchange.[10]
Experimental Protocols for Characterizing CPP Host-Guest Interactions
The following protocols provide step-by-step guidance for the most common techniques used to study CPP host-guest binding.
Nuclear Magnetic Resonance (NMR) Titration
NMR spectroscopy is a powerful tool for probing host-guest interactions in solution. Chemical shift changes of the host and/or guest protons upon complexation provide information about the binding event and can be used to determine the association constant.
Protocol: 1D ¹H NMR Titration
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the CPP host at a known concentration (e.g., 1 mM) in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈, C₂D₂Cl₄). The concentration should be chosen such that the host protons are clearly visible in the ¹H NMR spectrum.
-
Prepare a stock solution of the guest molecule at a significantly higher concentration (e.g., 20-50 times the host concentration) in the same deuterated solvent.
-
-
Initial Host Spectrum:
-
Transfer a precise volume of the host stock solution (e.g., 0.5 mL) into an NMR tube.
-
Acquire a high-quality ¹H NMR spectrum of the free host. This will serve as the reference (0 equivalents of guest).
-
-
Titration:
-
Add small, precise aliquots of the guest stock solution to the NMR tube containing the host solution.
-
After each addition, thoroughly mix the solution and acquire a ¹H NMR spectrum.
-
Continue the additions until the chemical shifts of the host protons no longer change significantly, indicating saturation of the binding sites. A typical titration might involve additions of 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.5, 2.0, 3.0, 5.0, and 10.0 equivalents of the guest.
-
-
Data Analysis:
-
Identify a host proton signal that shows a significant and well-resolved chemical shift change upon guest binding.
-
Plot the change in chemical shift (Δδ) of this proton as a function of the guest concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the association constant (Ka).
-
Causality Behind Experimental Choices:
-
The choice of solvent is critical as it can compete with the guest for the host cavity. Less competitive solvents will generally lead to higher observed binding constants.
-
Maintaining a constant host concentration while varying the guest concentration simplifies the data analysis.
-
The temperature should be kept constant throughout the experiment as Ka is temperature-dependent.
Workflow for NMR Titration
Caption: Workflow for determining binding constants using NMR titration.
Fluorescence Spectroscopy
CPPs are inherently fluorescent, and their emission properties can be sensitive to the presence of a guest molecule. Fluorescence quenching or enhancement upon guest binding can be used to determine the binding affinity. This technique is particularly useful for guests that are themselves non-fluorescent.
Protocol: Fluorescence Quenching Titration
-
Instrument Setup:
-
Use a fluorometer to measure the fluorescence emission of the CPP host.
-
Determine the optimal excitation wavelength (λex) by measuring the absorption spectrum of the CPP. Excite at a wavelength where the CPP absorbs strongly, and the guest does not.
-
Record the emission spectrum over a suitable wavelength range.
-
-
Preparation of Solutions:
-
Prepare a stock solution of the CPP host in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically in the micromolar range).
-
Prepare a concentrated stock solution of the guest in the same solvent.
-
-
Titration:
-
Place a known volume and concentration of the CPP solution in a cuvette.
-
Record the initial fluorescence spectrum.
-
Add small aliquots of the guest solution to the cuvette, mixing thoroughly after each addition.
-
Record the fluorescence spectrum after each addition. Continue until the fluorescence intensity is significantly quenched or no longer changes.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (λem) as a function of the guest concentration.
-
Analyze the data using the Stern-Volmer equation for quenching or a suitable binding isotherm model to calculate the association constant.[1]
-
Causality Behind Experimental Choices:
-
The solvent should be of high purity to avoid background fluorescence.
-
The use of low CPP concentrations minimizes self-absorption and aggregation.
-
It is important to ensure that the guest does not absorb at the excitation or emission wavelengths of the host to avoid interference.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Ka, ΔH, and ΔS) in a single experiment.[8]
Protocol: ITC Experiment
-
Sample Preparation:
-
Prepare a solution of the CPP host (in the sample cell) and a solution of the guest (in the syringe) in the same buffer or solvent. Meticulous buffer matching is crucial to minimize heats of dilution.
-
Degas both solutions to prevent the formation of air bubbles during the experiment.
-
The concentration of the host in the cell should be approximately 10-100 times the Kd. The guest concentration in the syringe should be 10-20 times the host concentration.[11]
-
-
Instrument Setup:
-
Set the experimental temperature.
-
Equilibrate the instrument with the host solution in the sample cell.
-
-
Titration:
-
Perform a series of small, sequential injections of the guest solution from the syringe into the sample cell.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data is a series of peaks, with the area of each peak corresponding to the heat of that injection.
-
Integrate the peaks and plot the heat change per mole of injectant against the molar ratio of guest to host.
-
Fit the resulting binding isotherm to a suitable binding model to determine n (stoichiometry), Ka, and ΔH. ΔG and ΔS can then be calculated.[12]
-
Causality Behind Experimental Choices:
-
Accurate concentration determination of both host and guest is critical for obtaining reliable thermodynamic data.
-
The choice of concentrations is a balance between obtaining a measurable heat signal and ensuring the binding isotherm is well-defined.
-
Running a control experiment where the guest is injected into the buffer alone is important to determine the heat of dilution.[11]
Workflow for Isothermal Titration Calorimetry
Caption: Workflow for thermodynamic characterization using ITC.
Data Presentation and Interpretation
Clear presentation of binding data is essential for comparison and interpretation.
Table 1: Representative Binding Data for CPP Host-Guest Complexes
| Host | Guest | Solvent | Ka (M-1) | Technique | Reference |
| [13]CPP | C₆₀ | Toluene | 2.79 × 10⁶ | Fluorescence | [1] |
| [13]CPP | C₆₀ | o-DCB | 6.0 × 10³ | Fluorescence | [1] |
| [13]CPP | (C₅₉N)₂ | Ka1 = 8.4 × 10⁶, Ka2 = 3.0 × 10⁶ | DPV | [1] | |
| [13]CPP | [10]CPP | TCE-d₂ (50 °C) | 53 | ¹H NMR | [6] |
| [13]CPP | [10]CPP²⁺ | TCE-d₂ (50 °C) | 1.07 × 10³ | ¹H NMR | [4] |
| [14]CPP | Ferrocene | - | - | [5] | |
| [14]CPP | Cobaltocenium | - | - | [5] |
Note: o-DCB = ortho-dichlorobenzene, DPV = differential pulse voltammetry, TCE-d₂ = 1,1,2,2-tetrachloroethane-d₂. Binding constants are highly dependent on solvent and temperature.
The data in Table 1 illustrates several key principles. The binding of[13]CPP to C₆₀ is significantly stronger in toluene than in the more polar o-dichlorobenzene, highlighting the role of the solvent. The ~20-fold increase in Ka for the complexation of[13]CPP with dicationic[10]CPP²⁺ compared to neutral[10]CPP demonstrates the powerful contribution of charge-transfer interactions to binding affinity.[4][6]
Applications in Drug Development and Beyond
The ability of CPPs to encapsulate guest molecules opens up a range of potential applications, particularly in drug delivery. While the use of cell-penetrating peptides (also abbreviated as CPPs) is a more established field in drug delivery, the unique properties of cycloparaphenylenes offer intriguing possibilities.[15][16]
Potential Applications:
-
Solubilization of Poorly Soluble Drugs: The hydrophobic cavity of CPPs could be used to encapsulate and solubilize hydrophobic drug molecules, improving their bioavailability.
-
Targeted Drug Delivery: Functionalization of the CPP exterior with targeting ligands could direct the host-guest complex to specific cells or tissues.
-
Stimuli-Responsive Drug Release: By designing CPPs with stimuli-responsive moieties, it may be possible to trigger guest release in response to specific biological cues such as pH or enzymes.[13][17]
-
Molecular Sensing: The fluorescence of CPPs can be modulated by guest binding, suggesting their potential use as sensors for specific analytes.
Conclusion and Future Outlook
Host-guest chemistry utilizing the cavity of cycloparaphenylenes is a rapidly evolving field. The unique structural and electronic properties of these nanohoops make them versatile hosts for a wide array of guest molecules. The protocols detailed in this guide provide a robust framework for the characterization of these fascinating supramolecular systems. As synthetic methodologies for CPPs continue to advance, we can expect to see the development of increasingly sophisticated host-guest systems with tailored properties for applications in materials science, catalysis, and medicine. The future of CPP-based host-guest chemistry is bright, with the potential to address significant challenges in areas such as drug delivery and molecular recognition.
References
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The Supramolecular Chemistry of Cycloparaphenylenes and Their Analogs. Frontiers in Chemistry. [Link]
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Cycloparaphenylenes and related nanohoops. Chemical Society Reviews. [Link]
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Cycloparaphenylenes (CPPs): An Overview of Synthesis, Properties, and Potential Applications. ResearchGate. [Link]
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Enhanced host–guest interaction between[13]cycloparaphenylene ([13]CPP) and[10]CPP by cationic charges. PMC. [Link]
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High-Order Host–Guest Complexation of Structurally Well-Defined Cycloparaphenylene Double-Deckers with Fullerenes. National Institutes of Health. [Link]
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Integrating Stimuli-Responsive Properties in Host-Guest Supramolecular Drug Delivery Systems. PMC - PubMed Central. [Link]
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CPP-Assisted Intracellular Drug Delivery, What Is Next?. PMC - NIH. [Link]
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Enhanced host–guest interaction between[13]cycloparaphenylene ([13]CPP) and[10]CPP by cationic charges. Beilstein Journals. [Link]
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Host–Guest Interactions in the C59N•⊂[13]CPP Supramolecular Radical. The Journal of Physical Chemistry C - ACS Publications. [Link]
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Integrating Stimuli-Responsive Properties in Host-Guest Supramolecular Drug Delivery Systems. ResearchGate. [Link]
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Calculated structures for various neutral CPP⊃fullerene complexes... ResearchGate. [Link]
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Application of Cell Penetrating Peptides as a Promising Drug Carrier to Combat Viral Infections. PMC - NIH. [Link]
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Fluorescence Spectroscopic Analysis of ppGpp Binding to cAMP Receptor Protein and Histone-Like Nucleoid Structuring Protein. PubMed. [Link]
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Redox-switchable host–guest complexes of metallocenes and[14]cycloparaphenylene. Nanoscale (RSC Publishing). [Link]
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Enhanced host–guest interaction between[13]cycloparaphenylene ([13]CPP) and[10]CPP by cationic charges. Beilstein Journals. [Link]
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Supramolecular Gas-Phase Host-Guest Chemistry of [n]Cycloparaphenylenes based on π-π Interactions. OPEN FAU - Friedrich-Alexander-Universität Erlangen-Nürnberg. [Link]
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Fluorescence Spectroscopic Analysis of ppGpp Binding to cAMP Receptor Protein and Histone-Like Nucleoid Structuring Protein. PMC - NIH. [Link]
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Thermodynamics of Host–Guest Interactions between Fullerenes and a Buckycatcher. PMC. [Link]
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Time-Dependent Fluorescence Spectroscopy to Quantify Complex Binding Interactions. PMC - NIH. [Link]
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Fluorescence techniques in analysis of protein-ligand interactions. PubMed - NIH. [Link]
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Isothermal Titration Calorimetry in Supramolecular Chemistry. ResearchGate. [Link]
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Fullerene Complexation in a Hydrogen-Bonded Porphyrin Receptor via Induced-Fit: Cooperative Action of Tautomerization and C–H···π Interactions. PubMed Central. [Link]
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Enthalpy Screening by Isothermal Titration Calorimetry. TA Instruments. [Link]
-
Synthesis, Characterization, and Preliminary Host-Guest Binding Studies of Porphyrinic Molecular Squares Featuring fac-Tricarbon. Northwestern University. [Link]
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Picoliter‐Volume Isothermal Titration Calorimetry Using Parylene Chip Calorimeter Integrated with on‐Demand Droplet Microfluidics. PMC - NIH. [Link]
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Tuning Cycloparaphenylene Host Properties by Chemical Modification. Request PDF. [Link]
-
Isothermal titration calorimetry (ITC) study of natural cyclodextrins inclusion complexes with drugs. ResearchGate. [Link]
-
Thermodynamics of Host–Guest Interactions between Fullerenes and a Buckycatcher. The Journal of Physical Chemistry B - ACS Publications. [Link]
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Comparison of thermodynamic and kinetic aspects of oxidative addition of PhE-EPh (E = S, Se, Te) to Mo(CO)3(PR3)2, W(CO)3(PR3)2, and Mo(N[tBu]Ar)3 complexes. The role of oxidation state and ancillary ligands in metal complex induced chalcogenyl radical generation. PubMed. [Link]
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Permanently porous cycloparaphenylene nanohoops via supramolecular engineering. PDF. [Link]
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Application Notes and Protocols for Ring-Opening Metathesis Polymerization (ROMP) of Cyclopropene Monomers
Introduction: Harnessing the Strain of Cyclopropenes for Advanced Polymer Synthesis
Ring-Opening Metathesis Polymerization (ROMP) has emerged as a powerful and versatile tool in polymer chemistry, enabling the synthesis of a wide array of functional and well-defined polymers.[1] This technique is particularly effective for the polymerization of strained cyclic olefins, with cyclopropenes (CPPs) representing a class of monomers with exceptionally high ring strain.[2] This inherent strain provides a strong thermodynamic driving force for polymerization, allowing for the creation of unique polymer architectures that are often inaccessible through other methods.[3]
The strategic polymerization of CPP monomers via ROMP opens the door to novel materials with tailored properties. The substitution pattern on the cyclopropene ring profoundly influences the polymerization behavior, offering a remarkable level of control over the resulting polymer's characteristics.[4] By carefully selecting the monomer and reaction conditions, researchers can achieve living polymerization, single-addition of monomers, or even create perfectly alternating copolymers.[4][5] This guide provides an in-depth exploration of the ROMP of CPP monomers, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of this powerful polymerization technique, provide step-by-step experimental procedures, and address common challenges to empower you to successfully synthesize novel cyclopropene-based polymers.
The Mechanism of Ring-Opening Metathesis Polymerization
The engine of ROMP is a transition metal alkylidene complex, most commonly a ruthenium-based catalyst such as those developed by Grubbs.[6] The polymerization proceeds through a chain-growth mechanism involving the cleavage and reformation of carbon-carbon double bonds.[7]
The process is initiated by the reaction of the metal alkylidene with the cyclopropene monomer. This occurs via a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition, opening the strained cyclopropene ring and forming a new metal alkylidene species that has incorporated the monomer unit. This new alkylidene then reacts with another monomer, propagating the polymer chain.[7]
The living nature of many ROMP systems, particularly with highly active and well-defined catalysts, allows for the synthesis of polymers with low polydispersity and controlled molecular weights.[8] This is because the rate of initiation is often comparable to or faster than the rate of propagation, and termination and chain transfer reactions are minimal.[7]
Caption: General mechanism of ROMP of cyclopropene monomers.
Key Considerations for Successful ROMP of CPP Monomers
Several factors are critical for achieving controlled and efficient polymerization of cyclopropene monomers.
-
Monomer Purity: The purity of the CPP monomer is paramount. Impurities can react with the catalyst, leading to deactivation and poor polymerization control. Monomers should be freshly prepared or purified before use.
-
Catalyst Selection: The choice of catalyst is crucial and depends on the specific CPP monomer and desired outcome. Grubbs' 3rd generation catalyst is often a good starting point due to its high activity and functional group tolerance.[9] For certain applications, molybdenum-based Schrock catalysts may offer advantages in terms of stereoselectivity, though they require more stringent handling conditions.[8]
-
Solvent and Reagent Purity: Solvents and any other reagents must be anhydrous and thoroughly degassed. Oxygen and water can rapidly deactivate the metathesis catalysts. Anhydrous toluene or dichloromethane are commonly used solvents.[10]
-
Reaction Concentration: The monomer concentration can influence the polymerization kinetics and the potential for side reactions. Higher monomer concentrations (≥ 0.1 M) can sometimes suppress intramolecular termination pathways that may be observed at lower concentrations.[11]
-
Temperature Control: ROMP of CPPs is typically conducted at room temperature.[12] However, for some systems, adjusting the temperature can be used to control the rate of polymerization and minimize side reactions.[13]
Experimental Protocols
The following protocols provide a general framework for the ROMP of CPP monomers. Specific monomer-to-catalyst ratios and reaction times may need to be optimized for individual monomers.
Protocol 1: General Procedure for Living ROMP of a Functionalized Cyclopropene Monomer
This protocol is adapted from procedures for the living polymerization of functionalized cyclobutene and cyclopropene monomers.[13][14]
Materials:
-
Functionalized cyclopropene monomer (e.g., 1-methyl-1-(benzoyloxymethyl)cyclopropene)
-
Grubbs' 3rd Generation Catalyst
-
Anhydrous, degassed dichloromethane (DCM) or toluene
-
Ethyl vinyl ether (quenching agent)
-
Anhydrous methanol (for precipitation)
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (nitrogen or argon). All manipulations of the catalyst and monomer should be performed under an inert atmosphere in a glovebox or using Schlenk line techniques.
-
Monomer Solution: In a glovebox, dissolve the desired amount of the cyclopropene monomer in anhydrous, degassed DCM to achieve the target concentration (e.g., 0.1 M).
-
Catalyst Stock Solution: Prepare a stock solution of the Grubbs' catalyst in anhydrous, degassed DCM. The concentration will depend on the desired monomer-to-catalyst ratio.
-
Initiation: In a reaction vessel, add the monomer solution. Vigorously stir the solution and rapidly inject the required volume of the catalyst stock solution.
-
Polymerization: Allow the reaction to proceed at room temperature. The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR spectroscopy to observe the disappearance of the monomer's olefinic proton signals.[14]
-
Quenching: Once the desired conversion is reached (or the monomer is fully consumed), terminate the polymerization by adding an excess of ethyl vinyl ether (typically 100-200 equivalents relative to the catalyst). Stir for 30 minutes.
-
Polymer Isolation: Precipitate the polymer by adding the reaction mixture dropwise to a large volume of cold, stirred methanol.
-
Purification: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer with fresh methanol to remove any residual monomer and catalyst byproducts.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
Caption: Experimental workflow for ROMP of CPP monomers.
Protocol 2: Metal-Free ROMP of a 3,3-Disubstituted Cyclopropene
For applications where metal contamination is a concern, metal-free ROMP offers a valuable alternative. This protocol is based on the use of hydrazonium initiators.[13]
Materials:
-
3,3-disubstituted cyclopropene monomer (e.g., 3-methyl-3-phenylcyclopropene)
-
Hydrazonium initiator
-
Anhydrous, degassed solvent (e.g., 1,2-dichlorobenzene)
-
Reaction vial with a screw cap
-
Heating block or oil bath
Procedure:
-
Reaction Setup: In a glovebox, add the cyclopropene monomer, hydrazonium initiator, and solvent to a reaction vial equipped with a stir bar.
-
Polymerization: Seal the vial and heat the reaction mixture to the optimized temperature (e.g., 90 °C) with vigorous stirring.[13] The reaction time will vary depending on the specific monomer and initiator.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The polymer can be isolated by precipitation in a suitable non-solvent, such as methanol.
-
Purification and Drying: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Polymer Characterization
The synthesized polymers should be thoroughly characterized to determine their molecular weight, molecular weight distribution, and structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the polymer structure. The disappearance of the monomer's olefinic signals and the appearance of new olefinic and aliphatic signals in the polymer spectrum confirm successful polymerization.[14][15]
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[16] For living polymerizations, a narrow PDI (typically < 1.2) is expected.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or low polymer yield | Inactive catalyst | Use a fresh batch of catalyst. Ensure proper storage and handling under inert conditions. |
| Impure monomer or solvent | Purify the monomer and ensure the solvent is anhydrous and degassed. | |
| Inappropriate catalyst for the monomer | Try a different generation of Grubbs' catalyst or a Schrock catalyst. | |
| Broad polydispersity (PDI > 1.2) | Slow initiation compared to propagation | Use a faster-initiating catalyst (e.g., Grubbs' 3rd generation). |
| Chain transfer reactions | Lower the reaction temperature. For some systems, the addition of a Lewis base can suppress chain transfer. | |
| Catalyst decomposition | Ensure a strictly inert atmosphere and pure reagents. | |
| Uncontrolled molecular weight | Impurities terminating the polymerization | Rigorously purify all reagents and solvents. |
| Inaccurate monomer-to-catalyst ratio | Carefully prepare and dispense the catalyst stock solution. | |
| Polymer precipitation during reaction | Poor solubility of the growing polymer chain | Choose a solvent in which both the monomer and polymer are soluble. |
Safety Precautions
-
Grubbs' Catalysts: These are air and moisture-sensitive compounds and should be handled under an inert atmosphere.[17] They may cause skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[17]
-
Cyclopropene Monomers: Cyclopropenes are highly strained and can be reactive. Handle them with care and store them under appropriate conditions (typically cold and under an inert atmosphere).
-
Solvents: Anhydrous solvents like dichloromethane and toluene are flammable and have associated health risks. Handle them in a well-ventilated fume hood.
-
General: Always consult the Safety Data Sheet (SDS) for all chemicals before use.[18]
Conclusion
The ring-opening metathesis polymerization of cyclopropene monomers is a robust and highly tunable method for the synthesis of advanced polymers with well-defined architectures. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can unlock the potential of these highly strained monomers to create novel materials for a wide range of applications, from drug delivery to advanced materials. This guide provides a solid foundation for embarking on the synthesis and exploration of poly(cyclopropene)s.
References
- Bielawski, C. W., & Grubbs, R. H. (2007). Living ring-opening metathesis polymerization. Progress in Polymer Science, 32(1), 1–29.
- Kilbinger, A. F. M., & Grubbs, R. H. (2002). Scope of the Ring Opening Metathesis Polymerization (ROMP) Reaction of 1-Substituted Cyclobutenes.
- Quach, P. K., Hsu, J. H., Keresztes, I., Fors, B. P., & Lambert, T. H. (2022).
- P'Pool, S. J., Schanz, H. J., Thomas, B., & Hoye, T. R. (2006).
- Wang, J. (2021). Chemically Recyclable Polymers from Living ROMP of Cyclooctene Derivatives (Master's thesis, University of Akron).
- Lambert, T. H., & Fors, B. P. (2020). Hydrazine-Catalysed Ring–Opening Metathesis Polymerization Of Cyclobutenes.
- PolymerWorld. (2022, February 21).
- Chemistry For Everyone. (2023, June 19).
- Elling, B. R., Su, J. K., & Xia, Y. (2016). Ring-opening metathesis polymerization of 1,2-disubstituted cyclopropenes.
- Tuba, R., & Grubbs, R. H. (2013). Depolymerization of vulcanized poly(cyclopentene), poly(norbornene-ran-cyclopentene) and poly(endo-dicyclopentadiene-ran-cyclopentene) rubbers via ring-closing metathesis depolymerization for monomer recycling. Green Chemistry, 15(4), 907-912.
- Su, J. K., Jin, Z., Zhang, R., Lu, G., Liu, P., & Xia, Y. (2019). Tuning the Reactivity of Cyclopropenes from Living Ring-Opening Metathesis Polymerization (ROMP) to Single-Addition and Alternating ROMP.
- Pillai, S. K., & Jayakannan, M. (2012). Flow-facilitated ring opening metathesis polymerization (ROMP) and post-polymerization modification reactions. Polymer Chemistry, 3(10), 2765-2775.
- Sigma-Aldrich. (2023, August 31).
- Kiessling, L. L., & Pontrello, J. K. (2008). Synthesis of Functionalizable and Degradable Polymers by ROMP. Journal of the American Chemical Society, 130(24), 7546–7547.
- Xia, Y. (2021). Polymerization of Cyclopropenes: Taming the Strain for the Synthesis of Controlled and Sequence-Regulated Polymers. Accounts of Chemical Research, 54(1), 156-168.
- Kilbinger, A. F. M. (2019). Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts. Beilstein Journal of Organic Chemistry, 15, 876-886.
- Quach, P. K., Hsu, J. H., Keresztes, I., Fors, B. P., & Lambert, T. H. (2022).
- Bielawski, C. W. (2006). Architectures of Polymers Synthesized using ROMP.
- Xia, Y. (2020). Living Alternating Ring-Opening Metathesis Polymerization Based on Single Monomer Additions.
- European Catalyst Manufacturers Association. (2018).
- Cole-Parmer. (n.d.).
- Quach, P. K., Hsu, J. H., Keresztes, I., Fors, B. P., & Lambert, T. H. (2022).
- Schrock, R. R. (2018). Ring-Opening Alkyne Metathesis Polymerization Catalyzed by a Bench-Stable Rhenium Complex. Journal of the American Chemical Society, 140(40), 12891-12895.
- Grubbs, R. H. (2018). Alternating Ring-Opening Metathesis Polymerization (AROMP) of Hydrophobic and Hydrophilic Monomers Provides Oligomers with Side-Chain Sequence Control. Macromolecules, 51(11), 4069-4076.
- Organic Chemistry Portal. (n.d.).
- Intertek. (n.d.).
- Umicore. (n.d.).
- Xia, Y. (2016). Ring-Opening Metathesis Polymerization of 1,2-Disubstituted Cyclopropenes.
- Kennemur, J. G. (2017). Synthesis of Functional Polyolefins via Ring-Opening Metathesis Polymerization of Ester-functionalized Cyclopentene and Its Copolymerization with Cyclic Comonomers. Macromolecules, 50(17), 6644-6653.
- ResearchGate. (2017, April 19).
- Wood-Adams, P. M. (n.d.). Characterization of polymers by NMR. [Lecture notes].
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Highly Strained Cycloparaphenylenes (CPPs)
Welcome to the technical support center for the synthesis of highly strained cycloparaphenylenes (CPPs). This resource is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges of these unique carbon nanohoops. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of highly strained CPPs.
Problem 1: Low or No Yield of Macrocyclic Precursor in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura macrocyclization to form my CPP precursor, but I am consistently getting low yields or no desired product at all. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki-Miyaura macrocyclizations for CPP precursors are a common challenge, often stemming from a combination of factors related to reaction kinetics, reagent stability, and reaction setup. Here’s a breakdown of potential causes and solutions:
-
Causality: The formation of a strained macrocycle is an entropically and often enthalpically unfavorable process. Intermolecular polymerization is a significant competing reaction. To favor the desired intramolecular cyclization, high-dilution conditions are crucial to minimize the probability of reactive ends of different molecules encountering each other.[1]
-
Troubleshooting Steps:
-
High-Dilution Conditions: Ensure you are using high-dilution conditions (typically in the range of 1 mM). This can be achieved by the slow addition of the monomers to a large volume of solvent.
-
Solvent Choice: The choice of solvent can significantly impact the reaction outcome.[2][3] While nonpolar solvents like toluene or THF are commonly used, for some systems, polar aprotic solvents might be beneficial.[3] However, be aware that solvent polarity can sometimes alter the selectivity of the coupling.[3] Experiment with different solvent systems to find the optimal conditions for your specific substrate.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For sterically hindered or electronically deactivated substrates, more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, may be necessary.[4]
-
Base Selection: The base plays a crucial role in the catalytic cycle. Ensure the base is strong enough to facilitate transmetalation but not so strong that it causes degradation of your starting materials or products. Common bases include Cs₂CO₃, K₂CO₃, and NaOH.[4][5]
-
Reagent Purity: Impurities in your starting materials (di-halide and bis-boronic ester/acid) can poison the catalyst or lead to side reactions. Ensure your monomers are of the highest possible purity.
-
Temperature Control: The reaction temperature should be carefully optimized. While higher temperatures can increase the reaction rate, they can also promote side reactions and catalyst decomposition.
-
-
Preparation: Rigorously dry all glassware and solvents. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Setup: In a large, dry flask equipped with a reflux condenser and a magnetic stirrer, add the solvent and the palladium catalyst, ligand, and base.
-
Slow Addition: Prepare a solution of the di-halide and bis-boronic ester/acid monomers in the reaction solvent. Using a syringe pump, add this solution to the reaction flask over an extended period (e.g., 12-24 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, filter off the catalyst, and perform an appropriate aqueous work-up.
-
Purification: Purify the crude product by column chromatography on silica gel.
Problem 2: Incomplete or Failed Reductive Aromatization
Question: My macrocyclic precursor appears to be correct, but the final reductive aromatization step is failing or giving very low yields of the desired CPP. What could be the issue?
Answer:
The reductive aromatization of the macrocyclic precursor is a critical step that introduces significant strain into the molecule. The success of this reaction is highly dependent on the choice of reducing agent and the reaction conditions.
-
Causality: The conversion of sp³-hybridized carbons in the precursor to sp²-hybridized carbons in the final CPP introduces substantial ring strain, especially for smaller CPPs.[6] The reaction requires a potent reducing agent capable of overcoming this energy barrier.
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Lithium naphthalenide is a commonly used and effective reducing agent for this transformation.[6] If this is not working, other reducing agents like sodium naphthalenide can be considered. The optimal reductant can vary depending on the specific CPP derivative.
-
Stoichiometry of Reducing Agent: Ensure you are using a sufficient excess of the reducing agent. Typically, a large excess (e.g., 10-20 equivalents) is required to drive the reaction to completion.
-
Reaction Temperature: These reactions are typically performed at low temperatures (e.g., -78 °C) to control the reactivity and minimize side reactions.[6]
-
Purity of Precursor: Impurities in the macrocyclic precursor can interfere with the reduction. Ensure the precursor is thoroughly purified before attempting the aromatization.
-
Alternative Aromatization Conditions: For some precursors, particularly those with 1,4-dihydroxycyclo-2,5-diene units, an H₂SnCl₄-mediated aromatization can be effective under milder, nearly neutral conditions.[5] The stoichiometry of HCl and SnCl₂ is critical in this method to avoid acid-catalyzed decomposition.[5]
-
Caption: Workflow for the reductive aromatization of a CPP precursor.
Problem 3: Difficulty in Purifying the Final CPP Product
Question: I have successfully synthesized my target CPP, but I am struggling to purify it. It seems to be either insoluble or difficult to separate from byproducts. What are some effective purification strategies?
Answer:
The purification of highly strained CPPs can be challenging due to their unique properties, including potentially low solubility and a tendency to aggregate.
-
Causality: The rigid, cyclic structure of CPPs can lead to strong intermolecular π-π stacking interactions, which can decrease solubility and make chromatographic separation difficult.
-
Troubleshooting Steps:
-
Solvent Selection for Chromatography: Experiment with a range of solvent systems for column chromatography. A mixture of a nonpolar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., dichloromethane or ethyl acetate) is a good starting point.
-
Gel Permeation Chromatography (GPC): GPC can be a very effective technique for separating CPPs from oligomeric or polymeric byproducts based on size.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a powerful method for obtaining highly pure CPPs. This may require screening a variety of solvents and solvent mixtures.
-
Preparative High-Performance Liquid Chromatography (HPLC): For small quantities of material or for achieving very high purity, preparative HPLC can be an excellent option.
-
Solubility Enhancement: If solubility is a major issue, consider synthesizing CPP derivatives with solubilizing groups (e.g., long alkyl chains) attached to the phenylene rings.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the Suzuki-Miyaura macrocyclization for CPP precursors?
A1: The most common side reactions include:
-
Homocoupling: The coupling of two molecules of the same monomer (either the di-halide or the bis-boronic ester/acid) can lead to the formation of linear oligomers and dimers.[8]
-
Protodeboronation: The cleavage of the C-B bond in the boronic acid/ester by a proton source can lead to the formation of inactive species and reduce the yield of the desired macrocycle.[8]
-
Dehalogenation: The removal of the halogen from the di-halide monomer can also occur, leading to undesired byproducts.[8]
-
Formation of Palladium Black: The precipitation of palladium metal from the reaction mixture can lead to a decrease in catalytic activity.[8]
Q2: How can I confirm the structure and purity of my synthesized CPP?
A2: A combination of analytical techniques is essential for the full characterization of CPPs:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and symmetry of the CPP. The chemical shifts of the aromatic protons are characteristic of the strained ring system.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., MALDI-TOF or ESI) is used to confirm the molecular weight of the CPP.
-
UV-Vis and Fluorescence Spectroscopy: CPPs have unique photophysical properties. Their absorption and emission spectra are characteristic of the ring size and can be used to confirm their identity.[9][10]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of the CPP.[11]
Q3: What is the role of strain energy in the synthesis of CPPs?
A3: Strain energy is a critical factor that dictates the feasibility of CPP synthesis. The benzene rings in CPPs are forced into a bent, non-planar conformation, leading to significant ring strain, particularly for smaller CPPs.[12][13] This high strain energy presents a significant thermodynamic barrier to their formation.[6] Synthetic strategies must be designed to overcome this barrier, often by building up the strain in the final step of the synthesis, such as during the reductive aromatization of a less-strained macrocyclic precursor.[6]
| [n]CPP | Strain Energy (kcal/mol) | Reference |
| [14]CPP | 117.2 | Wikipedia - Cycloparaphenylene |
| [9]CPP | 47 | Jasti, R. et al., J. Am. Chem. Soc. |
| [15]CPP | 28 | Jasti, R. et al., J. Am. Chem. Soc. |
| [3]CPP | 5 | Jasti, R. et al., J. Am. Chem. Soc. |
Q4: Are there alternative synthetic strategies to the Suzuki-Miyaura coupling approach for CPPs?
A4: Yes, several other successful strategies have been developed:
-
Reductive Elimination from Platinum Macrocycles: This method involves the formation of a strain-free square-planar platinum(II) macrocycle, which then undergoes reductive elimination to form the strained CPP.[7]
-
[2+2+2] Cycloaddition of Alkynes: This strategy involves the rhodium-catalyzed cyclotrimerization of alkynes to form the benzene rings of the CPP framework within a macrocyclic precursor.
-
H₂SnCl₄-mediated Aromatization: This method provides a practical route for the aromatization of 1,4-dihydroxycyclo-2,5-diene precursors to CPPs under mild conditions.[5]
Caption: Overview of major synthetic routes to highly strained CPPs.
References
-
Segawa, Y., Omachi, H., & Itami, K. (2010). Theoretical studies on the structures and strain energies of cycloparaphenylenes. Organic letters, 12(10), 2262–2265. [Link]
-
Jasti, R., Bhattacharjee, J., Neaton, J. B., & Bertozzi, C. R. (2008). Synthesis, characterization, and theory of[9]-,[15]-, and[3]cycloparaphenylene: carbon nanohoop structures. Journal of the American Chemical Society, 130(52), 17646–17647. [Link]
-
Wikipedia. (2023). Cycloparaphenylene. In Wikipedia. [Link]
-
Sibbel, F., Matsui, K., Segawa, Y., Studer, A., & Itami, K. (2014). Selective synthesis of[2]- and[8]cycloparaphenylenes. Chemical communications (Cambridge, England), 50(8), 954–956. [Link]
-
Patel, V. K., Kayahara, E., & Yamago, S. (2015). Practical synthesis of [n]cycloparaphenylenes (n = 5, 7-12) by H2SnCl4-mediated aromatization of 1,4-dihydroxycyclo-2,5-diene precursors. Chemistry (Weinheim an der Bergstrasse, Germany), 21(15), 5742–5749. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2010). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic letters, 12(3), 532–535. [Link]
-
Suzuki Coupling | Common Byproducts in Suzuki Coupling. (2023, September 8). YouTube. [Link]
-
Abe, M., & Jasti, R. (2014). Synthesis and Characterization of[14]Cycloparaphenylene. The Journal of Organic Chemistry, 79(18), 8898–8902. [Link]
-
Omachi, H., Nakayama, T., Takahashi, E., Segawa, Y., & Itami, K. (2012). Selective Synthesis and Crystal Structure of[10]Cycloparaphenylene. Organic Letters, 14(18), 4842–4845. [Link]
-
Lewis, S. E. (2015). Cycloparaphenylenes and related nanohoops. Chemical Society Reviews, 44(8), 2221–2304. [Link]
-
Williams, T. J., & Jasti, R. (2015). A Comparison of Macrocyclization Strategies for the Selective Synthesis of[8],[10],[15],[16], and[17]Cycloparaphenylene. The Journal of Organic Chemistry, 80(16), 8346–8352. [Link]
-
Faust, R. (2013). Nano-rings with a handle – Synthesis of substituted cycloparaphenylenes. Beilstein Journal of Nanotechnology, 4, 938–949. [Link]
-
Jasti, R., & Bertozzi, C. R. (2008). Synthesis, Characterization, and Theory of[9]-,[15]-, and[3]Cycloparaphenylene: Carbon Nanohoop Structures. Journal of the American Chemical Society, 130(52), 17646–17647. [Link]
-
Gallego, D., & Luis, S. V. (2015). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews, 115(16), 8997–9052. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Itami, K., & Segawa, Y. (2013). Synthesis of Cycloparaphenylenes and Related Carbon Nanorings: A Step toward the Controlled Synthesis of Carbon Nanotubes. Accounts of Chemical Research, 46(5), 1173–1184. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(23), 10839–10847. [Link]
-
Shaikh, T., Gosar, A., & Patole, S. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 9(4), 46-64. [Link]
-
Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (2023). Suzuki reaction. In Wikipedia. [Link]
-
Sibbel, F., Matsui, K., Segawa, Y., Studer, A., & Itami, K. (2014). Selective synthesis of[2]- and[8]cycloparaphenylenes. Chemical Communications, 50(8), 954-956. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
-
Patel, V. K., Kayahara, E., & Yamago, S. (2015). Practical synthesis of [n]cycloparaphenylenes (n = 5, 7–12) by H2SnCl4-mediated aromatization of 1,4-dihydroxycyclo-2,5-diene precursors. Chemistry – A European Journal, 21(15), 5742-5749. [Link]
-
Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). The Suzuki Reaction. The Journal of Organic Chemistry, 64(11), 3804-3805. [Link]
-
Thomson, C. G., et al. (2015). Strained Cyclophane Macrocycles: Impact of Progressive Ring Size Reduction on Synthesis and Structure. ACS Medicinal Chemistry Letters, 6(10), 1073–1077. [Link]
-
Kumar, A., et al. (2018). Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 155, 233-240. [Link]
-
Al-Haj, M. A., et al. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Molecules, 27(24), 9030. [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. [Link]
-
Lewis, S. E. (2015). Cycloparaphenylenes and related nanohoops. Chemical Society Reviews, 44(8), 2221-2304. [Link]
Sources
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- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Practical synthesis of [n]cycloparaphenylenes (n = 5, 7-12) by H2SnCl4-mediated aromatization of 1,4-dihydroxycyclo-2,5-diene precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Theory of [9]-, [12]-, and [18]Cycloparaphenylene: Carbon Nanohoop Structures - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Low Coupling Efficiency in CPP Precursor Synthesis
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS), with a specialized focus on the synthesis of Cell-Penetrating Peptide (CPP) precursors. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges related to low coupling efficiency, a common hurdle in producing these often complex and demanding sequences.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding coupling efficiency in CPP synthesis.
Q1: What are the primary causes of low coupling efficiency in SPPS, especially for CPPs?
A1: Low coupling efficiency in SPPS, particularly for CPPs which are often rich in bulky, cationic residues like Arginine, typically stems from a few core issues:
-
Steric Hindrance: The bulky side chains of amino acids (e.g., Arginine's Pbf protecting group) can physically block the N-terminus, preventing the incoming activated amino acid from approaching.[1][2]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (like β-sheets) or self-associate through hydrogen bonding.[3][4] This on-resin aggregation can make reactive sites inaccessible to reagents.[4][5] Hydrophobic sequences are particularly prone to this issue.[3][4]
-
Incomplete Deprotection: If the Fmoc protecting group is not fully removed from the N-terminus, that chain is effectively terminated, leading to truncated sequences and an overall low yield of the desired full-length peptide.[5]
-
Poor Reagent Solvation/Choice: The choice of solvent is critical for swelling the resin and solvating the peptide chain.[6] Additionally, the coupling reagent may not be potent enough to overcome the activation energy required for difficult couplings.[7]
Q2: How can I quickly determine if a coupling reaction has failed or is incomplete?
A2: The most common method for monitoring coupling completion is the Kaiser test (or ninhydrin test).[8][9] This colorimetric assay detects free primary amines on the resin.
-
Positive Result (Intense Blue Beads/Solution): Indicates a significant number of unreacted N-terminal amines, signifying a failed or incomplete coupling.[8][9]
-
Negative Result (Yellow/Colorless Beads & Solution): Indicates that the coupling was successful, as there are no free primary amines to react with the ninhydrin.[8][10]
It's important to note that the Kaiser test gives a false negative for secondary amines like proline and can be unreliable in cases of severe aggregation where the amine is present but inaccessible.[4][9][11] In such cases, cleaving a small sample of the resin for HPLC or mass spectrometry analysis is the most definitive method.[8]
Q3: Are certain coupling reagents better suited for arginine-rich CPPs?
A3: Absolutely. For sterically hindered amino acids like Arginine, standard coupling reagents may be insufficient. Aminium/Uronium salt-based reagents are highly recommended.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is consistently shown to be superior to reagents like HBTU for difficult couplings.[12][13][14] It forms a more reactive OAt-ester intermediate, which overcomes steric hindrance more effectively and reduces the risk of racemization.[12]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another excellent, modern choice that offers high efficiency, often with a better safety profile and improved solubility.[7][14]
Using a more potent coupling reagent is a primary strategy to improve efficiency for challenging sequences.[7]
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific experimental problems.
Issue 1: The Kaiser Test is Positive After a Standard Coupling Cycle
A positive Kaiser test is the most direct indicator of incomplete coupling. Your response should be systematic.
Causality Analysis: A positive test means the nucleophilic N-terminal amine is still available. This is due to either an insufficiently reactive activated amino acid or physical inaccessibility of the amine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a positive Kaiser test.
Detailed Solutions:
-
Double Couple: The simplest first step is to repeat the coupling reaction on the same resin.[7] For known difficult residues like Arginine, it is often recommended to use a double coupling protocol from the outset.[1][2]
-
Switch Coupling Reagent: If double coupling fails, the activating chemistry is likely the issue. Switch from a standard carbodiimide (like DIC) or HBTU to a more potent aminium/uronium reagent like HATU or COMU.[7][12][15] These reagents react faster and are more effective for sterically hindered amino acids.[13]
-
Utilize Microwave Synthesis: Applying microwave energy can significantly accelerate coupling reactions and improve yields, particularly for difficult sequences.[16][17][18] The rapid, uniform heating can help overcome kinetic barriers.[16][19]
-
Cap Unreacted Chains: If a small number of amines remain unreacted after a second coupling, it's often best to "cap" them by acetylating with acetic anhydride.[9] This prevents the formation of deletion sequences in subsequent steps, simplifying final purification.
Issue 2: Resin Shrinking, Poor Swelling, and Consistently Failing Couplings
These are classic symptoms of on-resin peptide aggregation.
Causality Analysis: As the peptide chain grows, it can form strong intramolecular and intermolecular hydrogen bonds, causing it to collapse onto itself and the resin support.[3][4] This aggregated state physically blocks reagent access to the reactive sites. This is a notorious problem for sequences longer than 15-20 amino acids or those with hydrophobic stretches.[4][20]
Detailed Solutions:
-
Solvent Optimization: The choice of solvent is paramount.
-
Switch to NMP or DMSO: N-methylpyrrolidone (NMP) and Dimethyl sulfoxide (DMSO) are more polar and have better resin-swelling and peptide-solvating properties than the commonly used DMF.[3][6][21] Using a mixture of DMF/DMSO can also be highly effective at disrupting hydrogen bonds.[3][22]
-
"Magic Mixture": For extremely hydrophobic peptides, a so-called "magic mixture" of DCM:DMF:NMP (1:1:1) has been used successfully.[20]
-
-
Incorporate Chaotropic Salts: Adding chaotropic agents like LiCl or KSCN to the reaction mixture can disrupt the hydrogen bond networks that cause aggregation.[3]
-
Use Structure-Disrupting Elements:
-
Pseudoprolines: Incorporating pseudoproline dipeptides at Ser or Thr residues can introduce a "kink" in the peptide backbone, effectively disrupting the formation of secondary structures like β-sheets.[3][4]
-
Backbone Protection: Using backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the alpha-nitrogen of an amino acid residue physically prevents hydrogen bonding.[3][4]
-
Issue 3: Mass Spectrometry Shows Deletion Sequences and Racemization
The final product is impure, indicating side reactions occurred during synthesis.
Causality Analysis:
-
Deletion Sequences: As discussed, these arise from incomplete coupling or deprotection.
-
Racemization: This is the loss of stereochemical purity at the amino acid's alpha-carbon. It can occur during the activation step, especially with reagents like carbodiimides (DCC, DIC) alone.[23][24] Histidine and Cysteine are particularly susceptible.[3][23]
Detailed Solutions:
-
To Minimize Racemization:
-
Use Additives: Always use additives like HOBt (1-hydroxybenzotriazole) or, more effectively, HOAt (1-hydroxy-7-azabenzotriazole) or OxymaPure when using carbodiimide coupling reagents.[7][23][24] These additives form active esters that are less prone to racemization.[23]
-
Choose the Right Reagent: Uronium salts like HATU and COMU inherently lead to less racemization compared to many other reagents.[13][25][26]
-
-
To Avoid Guanidinylation (a common side reaction with Arginine):
-
Avoid Excess Reagent: Uronium/aminium coupling reagents (HBTU, HATU) can react with the unprotected N-terminus to form a guanidine moiety, which irreversibly terminates the chain.[3][27][28]
-
Pre-activate: To prevent this, pre-activate the protected amino acid with the coupling reagent in a separate vessel before adding the mixture to the resin.[3] This consumes the coupling reagent in the desired reaction first.
-
Part 3: Data & Protocols
Table 1: Comparison of Common Coupling Reagents for Difficult Sequences
| Reagent Class | Example(s) | Potency | Racemization Risk | Key Considerations |
| Carbodiimide | DIC, EDC | Moderate | High (without additive) | Cost-effective. Must be used with an additive like HOBt or Oxyma to suppress racemization.[7][23][29] |
| Phosphonium | PyBOP | High | Low | Effective, but can produce carcinogenic byproducts (HMPA from BOP).[29] |
| Aminium/Uronium | HBTU, HATU, HCTU, COMU | Very High | Very Low | HATU and COMU are considered the gold standard for difficult couplings due to high efficiency and low racemization.[12][14][15][25] Avoid using in large excess to prevent guanidinylation.[3][13] |
Experimental Protocol: High-Efficiency "Difficult Coupling" Protocol using HATU
This protocol is recommended for incorporating sterically hindered amino acids like Arginine or for any coupling that has failed a standard recoupling attempt.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Arg(Pbf)-OH (or other amino acid) (4 eq)
-
HATU (3.9 eq)
-
N,N-Diisopropylethylamine (DIEA) (8 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group has been completely removed from the peptide-resin (verified by a positive Kaiser test before this protocol begins) and wash the resin thoroughly with DMF (3x).
-
Activation Solution Preparation (In-situ): a. In a separate reaction vessel, dissolve the Fmoc-amino acid (4 eq) and HATU (3.9 eq) in the chosen solvent (DMF or NMP). b. Add the DIEA (8 eq) to the solution. Do not let this solution sit for an extended period before adding to the resin.
-
Coupling Reaction: a. Immediately add the activation solution to the washed, deprotected peptide-resin. b. Agitate the reaction mixture via nitrogen bubbling or orbital shaking for 1-2 hours at room temperature. For extremely difficult sequences, the time can be extended or microwave heating can be applied.[17][18]
-
Monitoring and Washing: a. Take a small sample of resin beads and wash them thoroughly with DMF, then DCM, then methanol. b. Perform a Kaiser test.[8] A negative result (yellow beads) indicates completion. c. If the test is positive, consider a second coupling using the same protocol. d. Once complete, wash the resin thoroughly with DMF (5x) to remove all excess reagents and byproducts.
Experimental Protocol: The Kaiser Test for Reaction Monitoring
Materials:
-
Solution A: 80% Phenol in ethanol
-
Solution B: KCN in H2O/pyridine
-
Solution C: 6% Ninhydrin in ethanol
-
Small glass test tube
-
Heating block or oven at 100-120°C
Procedure:
-
Sample Preparation: Remove a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.
-
Washing: Wash the beads thoroughly with ethanol (3x) to remove any residual DMF or other reagents.[10]
-
Reaction: a. Place the washed beads in a small glass test tube. b. Add 2-3 drops of each solution (A, B, and C) to the tube.[8][10] c. Mix gently.
-
Development: Heat the tube at 100-120°C for 5 minutes.[8][10]
-
Interpretation:
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Retrieved from [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. DOI:10.1039/C7RA06655D. Retrieved from [Link]
-
CS Bio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Bedford, J., et al. (1994). Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. Retrieved from [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. ResearchGate. Retrieved from [Link]
-
Kreutzer, A. G., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]
-
Iris Biotech. (n.d.). Understanding COMU's Role in Minimizing Racemization in Peptide Synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Biotage. (2023). Using double coupling to improve your peptide synthesis. Retrieved from [Link]
-
SYNFORM. (n.d.). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Verma, D., et al. (2020). A review on monitoring of solid-phase peptide synthesis reaction by using various colour tests. International Journal of Research in Pharmaceutical Sciences. Retrieved from [Link]
-
Synpeptide. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
-
Biotage. (n.d.). Microwave-assisted Solid-Phase Peptide Synthesis Using the Biotage Syro Wave™. Retrieved from [Link]
-
Collins, J. M. (2014). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). PubMed. Retrieved from [Link]
-
Reddit. (2025). What causes overcoupling in microwave assisted SPPS? Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Kent, S. B. H. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC - NIH. Retrieved from [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Derksen, A., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. PMC - NIH. Retrieved from [Link]
-
Novabiochem. (n.d.). Comparative study of conventional and microwave assisted synthesis. Retrieved from [Link]
-
Reddit. (2024). Solid Phase Peptide Synthesis Help. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. peptide.com [peptide.com]
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- 6. peptide.com [peptide.com]
- 7. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
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- 10. sigmaaldrich.com [sigmaaldrich.com]
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- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 25. nbinno.com [nbinno.com]
- 26. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 27. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 28. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 29. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reductive Aromatization Conditions for Cycloparaffins (CPP)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the optimization of reductive aromatization of cycloparaffins (CPPs), also known as naphthenes. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful transformation to synthesize aromatic compounds from saturated cyclic precursors. As your virtual application scientist, I will provide in-depth, field-proven insights to help you navigate the complexities of this reaction, troubleshoot common issues, and achieve optimal results in your experiments.
The conversion of CPPs to aromatic compounds is a cornerstone of catalytic chemistry, primarily involving the dehydrogenation of a saturated six-membered ring.[1] This process is critical not only in large-scale industrial applications like catalytic reforming for high-octane fuel[2][3][4] but also in the fine chemical and pharmaceutical industries for the synthesis of complex molecular scaffolds.
This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring that every procedure is a self-validating system.
Troubleshooting Guide: A-Q&A Approach
This section directly addresses specific issues you may encounter during your experiments. Each question is followed by a series of potential causes and actionable solutions, grounded in chemical principles.
Issue 1: Low or No Yield of Aromatic Product
Question: My reaction shows high conversion of the starting CPP, but the yield of the desired aromatic product is disappointingly low. What's going wrong?
This is a classic case of poor selectivity. High conversion with low yield indicates that your starting material is being consumed, but it's being diverted into undesired side reactions instead of forming the target aromatic compound.
Potential Causes & Solutions:
-
Hydrocracking Dominance: At elevated temperatures, the catalyst can promote hydrocracking (or hydrogenolysis), a side reaction that cleaves C-C bonds in the CPP ring or side chains, resulting in lower molecular weight alkanes.[2][3][5]
-
Why it Happens: The metallic sites on the catalyst, particularly under high hydrogen pressure and temperature, can become overly active for C-C bond scission.
-
Solution 1: Lower the Reaction Temperature. Dehydrogenation is endothermic and favored by high temperatures, but hydrocracking has a high activation energy as well.[2][3] Systematically decrease the temperature in 10-20°C increments to find a window where dehydrogenation is efficient but hydrocracking is minimized.
-
Solution 2: Adjust Hydrogen Partial Pressure. While seemingly counterintuitive for a hydrogen-producing reaction, a certain H₂/hydrocarbon ratio is needed to suppress coke formation.[6] However, excessively high H₂ pressure can favor hydrocracking.[5] Experiment with lower hydrogen pressures or a higher hydrocarbon feed rate.
-
Solution 3: Modify the Catalyst. Consider using a bimetallic catalyst (e.g., Pt-Sn, Pt-Re on Al₂O₃).[4][7] The second metal can attenuate the hydrogenolysis activity of platinum, thereby increasing selectivity towards aromatization.
-
-
Incomplete Dehydrogenation/Intermediate Accumulation: The reaction may be stalling at partially dehydrogenated intermediates like cycloalkenes or cyclodienes.
-
Why it Happens: The reaction conditions may not be sufficiently forcing to overcome the activation energy of the final dehydrogenation steps, or the catalyst's active sites may be partially poisoned.
-
Solution 1: Increase Reaction Temperature or Time. If hydrocracking is not an issue, a modest increase in temperature (e.g., 10-20°C) can provide the necessary energy to drive the reaction to completion.[3] Alternatively, extending the reaction time may allow for the full conversion of intermediates.
-
Solution 2: Ensure Catalyst Activity. Verify that your catalyst is active and has been properly pre-treated (e.g., reduced). See the "Catalyst Deactivation" section below for more details.
-
-
Product Instability or Subsequent Reactions: In complex molecular scaffolds relevant to drug discovery, the newly formed aromatic ring might be susceptible to further reactions under the applied conditions.
-
Why it Happens: Functional groups on the substrate or product can react at high temperatures.
-
Solution: This is highly substrate-dependent. If suspected, a full characterization of the product mixture by GC-MS or LC-MS is crucial to identify byproducts and formulate a hypothesis. Milder, acceptorless dehydrogenation methods under visible light could be an alternative for sensitive substrates.[8]
-
Issue 2: Catalyst Deactivates Rapidly
Question: The reaction starts well, but the conversion rate quickly drops off over time. How can I improve the catalyst lifetime?
Rapid catalyst deactivation is one of the most significant challenges in catalytic aromatization. The primary culprit is almost always the formation of carbonaceous deposits, known as "coke," on the catalyst surface.[5][9]
Potential Causes & Solutions:
-
Coke Formation: Polyaromatic compounds, which are coke precursors, can form and block the active sites and pores of the catalyst.[9]
-
Why it Happens: Highly unsaturated intermediates can polymerize on the catalyst surface, especially at high temperatures and low hydrogen pressures.
-
Solution 1: Optimize Hydrogen-to-Hydrocarbon (H₂/HC) Ratio. Maintaining an adequate partial pressure of hydrogen is the most effective way to inhibit coke formation by hydrogenating coke precursors before they can polymerize.[4][6] A typical molar H₂/HC ratio in industrial processes is between 3 and 8.
-
Solution 2: Lower the Reaction Temperature. While this may decrease the reaction rate, it significantly reduces the rate of coking. Finding the optimal balance is key.
-
Solution 3: Use a Bimetallic or Modified Catalyst. Adding a second metal like Rhenium (Re) or Tin (Sn) to a Platinum (Pt) catalyst can help suppress deep dehydrogenation that leads to coke.
-
Solution 4: Implement a Regeneration Cycle. For deactivated catalysts, an ex-situ regeneration protocol involving a controlled burn-off of the coke with air/oxygen followed by re-reduction is often necessary.[3] See the detailed protocol below.
-
-
Feedstock Impurities (Poisoning): Sulfur, nitrogen, or metal compounds in your CPP starting material can irreversibly poison the catalyst's active sites.
-
Why it Happens: Heteroatoms like sulfur strongly adsorb to the metal sites (e.g., Platinum), rendering them inactive for the desired catalytic cycle.
-
Solution: Ensure the purity of your starting materials. If contamination is suspected, purify the CPP feedstock via distillation, filtration through activated alumina, or other appropriate methods before introducing it to the reactor.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical catalysts used for this reaction in a laboratory setting? For lab-scale synthesis, the most common and robust catalysts are platinum-based, typically 0.5-1.0 wt% Platinum supported on gamma-alumina (γ-Al₂O₃).[4] Bimetallic catalysts like Pt-Re/Al₂O₃ or Pt-Sn/Al₂O₃ can offer improved stability and selectivity. For specific applications, zeolite-supported catalysts like Ga/ZSM-5 are also used, particularly for the aromatization of light alkanes.[7][10]
Q2: What is the role of pressure in the reductive aromatization of CPPs? Pressure has a complex and critical role. The dehydrogenation of a CPP to an aromatic compound and hydrogen involves an increase in the number of moles of gas. Therefore, according to Le Châtelier's principle, the reaction is favored by low pressure.[5] However, as discussed, operating at very low pressures can accelerate catalyst coking. Thus, an optimal pressure exists that balances thermodynamic favorability with catalyst stability. Typical pressures range from 5 to 45 atm.[2]
Q3: How do I monitor the progress of my reaction effectively? Effective reaction monitoring is crucial for optimization.
-
Gas Chromatography (GC): For volatile CPPs and aromatic products, GC with a Flame Ionization Detector (GC-FID) is the workhorse technique. It allows for rapid quantification of the starting material, product, and any volatile byproducts.
-
Mass Spectrometry (MS): Coupling GC with a Mass Spectrometer (GC-MS) is invaluable for identifying unknown byproducts, helping to diagnose side reactions like hydrocracking.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complex substrates or when detailed structural information is needed, taking aliquots from the reaction mixture for ¹H NMR analysis can provide a clear picture of the conversion and the formation of intermediates.[11]
Q4: My starting material is a substituted cyclohexane. How will the substituent affect the reaction? Substituents can influence the reaction rate and selectivity.
-
Steric Hindrance: Bulky substituents near the ring can sterically hinder the interaction of the CPP with the catalyst surface, potentially slowing down the reaction.[10]
-
Electronic Effects: The electronic nature of the substituent generally has a lesser effect in this type of heterogeneous catalysis compared to solution-phase reactions.
-
Reactivity of the Substituent: The substituent itself must be stable under the reaction conditions. Groups like esters or ethers may undergo cleavage at high temperatures.
Data Presentation & Key Parameters
The interplay between reaction parameters is crucial for success. The following tables summarize these relationships.
Table 1: Effect of Key Process Variables on Reductive Aromatization
| Parameter | Effect on Aromatic Yield | Effect on Selectivity | Effect on Catalyst Stability | General Recommendation |
| Temperature | Increases (endothermic reaction)[5] | Decreases at very high temps (favors cracking)[5] | Decreases (promotes coking)[3] | Start around 480-500°C and optimize. |
| Pressure | Decreases (unfavorable thermodynamics)[5] | Can improve (suppresses some side reactions) | Increases (suppresses coking) | Balance between yield and stability; 5-20 atm is a good starting range. |
| H₂/HC Ratio | Minor direct effect on equilibrium | Can decrease (may promote hydrocracking) | Increases significantly (inhibits coke formation)[6] | Maintain a molar ratio of at least 3:1. |
| Space Velocity | Decreases with increasing velocity | Generally decreases with increasing velocity | Increases (less contact time reduces coking) | Adjust for desired conversion; lower velocity for higher conversion. |
Table 2: Comparison of Common Catalyst Systems
| Catalyst System | Primary Metal Function | Promoter Function | Key Advantages | Potential Drawbacks |
| Pt/Al₂O₃ | Dehydrogenation/Hydrogenation | - | High activity, well-understood.[4] | Prone to deactivation by coking and sulfur poisoning. |
| Pt-Re/Al₂O₃ | Dehydrogenation/Hydrogenation | Suppresses hydrogenolysis, reduces coke formation. | Excellent stability and lifetime.[4] | More complex to prepare and regenerate. |
| Pt-Sn/Al₂O₃ | Dehydrogenation/Hydrogenation | Attenuates strong metal sites, improves selectivity. | High selectivity to aromatics.[7] | Can be sensitive to process conditions. |
| Ga/ZSM-5 | Dehydrogenation | Shape-selective support promotes cyclization. | Effective for light alkane aromatization.[7] | Zeolite acidity can lead to cracking. |
Visualized Workflows & Logic
Experimental Optimization Workflow
This diagram outlines a systematic approach to optimizing your reductive aromatization reaction.
Caption: A typical workflow for optimizing CPP aromatization.
Troubleshooting Decision Tree
Use this logical diagram to diagnose common experimental problems.
Caption: A decision tree for troubleshooting common issues.
Experimental Protocols
Protocol 1: General Procedure for Bench-Scale CPP Aromatization
This protocol describes a typical experiment using a fixed-bed continuous flow reactor system.
Materials:
-
Cycloparaffin (CPP) feedstock, high purity
-
Catalyst (e.g., 1.0 wt% Pt/γ-Al₂O₃)
-
High-pressure stainless steel reactor tube
-
Mass flow controllers (for H₂ and N₂)
-
High-pressure liquid pump (e.g., HPLC pump) for CPP feed
-
Tube furnace with temperature controller
-
Back pressure regulator
-
Gas-liquid separator
-
Gas Chromatograph (GC) for analysis
Procedure:
-
Catalyst Loading: Load the reactor tube with a known mass of catalyst (typically 0.5 - 2.0 g), securing the catalyst bed with quartz wool plugs.
-
System Assembly: Assemble the reactor system and perform a pressure leak test with an inert gas like nitrogen or helium.
-
Catalyst Reduction (Pre-treatment):
-
Heat the reactor to 400-450°C under a flow of dry nitrogen.
-
Switch the gas feed to pure hydrogen at a controlled flow rate (e.g., 50 mL/min).
-
Hold under these conditions for 2-4 hours to ensure the platinum oxide is fully reduced to its active metallic state.
-
-
Reaction Initiation:
-
Adjust the furnace to the desired reaction temperature (e.g., 490°C).
-
Set the hydrogen flow rate and system pressure to the target values using the mass flow controller and back pressure regulator.
-
Once the system is stable, begin pumping the CPP feedstock into the heated vaporization zone upstream of the reactor at the desired flow rate.
-
-
Steady-State Operation & Sampling:
-
Allow the system to reach a steady state (typically 1-2 hours).
-
Collect liquid product samples from the gas-liquid separator at regular intervals.
-
Analyze the composition of the liquid samples by GC to determine CPP conversion and aromatic selectivity.
-
-
Shutdown:
-
Stop the liquid CPP feed pump.
-
Maintain hydrogen flow while the reactor cools to below 100°C to prevent re-oxidation of the catalyst.
-
Once cool, switch to an inert gas flow and safely depressurize the system.
-
Protocol 2: Catalyst Regeneration (Simplified Coke Burn-off)
This protocol is for catalysts deactivated by coke formation. Caution: This procedure is exothermic and must be performed with careful temperature control.
-
Purge: With the catalyst bed at reaction temperature, stop the hydrocarbon feed and purge the system with nitrogen for 30-60 minutes to remove all residual hydrocarbons.
-
Cooling: Cool the reactor to approximately 350-400°C under nitrogen flow.
-
Controlled Oxidation: Introduce a gas stream containing a low concentration of oxygen (e.g., 1-2% O₂ in N₂) into the reactor. CRITICAL: Monitor the catalyst bed temperature closely. The combustion of coke is exothermic and can cause a temperature runaway if the oxygen concentration is too high.
-
Burn-off: Slowly and incrementally increase the oxygen concentration and/or the temperature as the exotherm subsides, continuing until no more CO₂ is detected in the effluent gas (indicating all coke has been removed). Do not exceed 500-550°C to avoid sintering the catalyst.
-
Re-Reduction: Once the burn-off is complete, purge again with nitrogen to remove all oxygen, then follow the catalyst reduction procedure outlined in Protocol 1 to restore the catalyst's activity.
References
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Catalytic reforming - Wikipedia. [Link]
-
Reforming in Refinery - YouTube. [Link]
-
Mechanisms and Kinetics of the Dehydrogenation of C6–C8 Cycloalkanes, Cycloalkenes, and Cyclodienes to Aromatics in H-MFI Zeol - Hibbitts Catalysis Lab - University of Florida. [Link]
-
Catalytic acceptorless complete dehydrogenation of cycloalkanes - PMC - NIH. [Link]
-
Chemistry of Catalytic Reforming | FSC 432: Petroleum Refining. [Link]
- Conversion of paraffins to aromatics - CA1237447A - Google P
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Catalytic dehydrogenative aromatization: an alternative route to functionalized arenes. [Link]
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A Thermodynamic Analysis of Naphtha Catalytic Reforming Reactions to Produce High-Octane Gasoline - MDPI. [Link]
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Influence of the reduction temperature in methane aromatization reaction (time on stream). [Link]
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CATALYTIC REFORMING OF HEAVY NAPHTHA, ANALYSIS AND SIMULATION. [Link]
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Hydrocarbons - NCERT. [Link]
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Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
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Recent Progress of Ga-Based Catalysts for Catalytic Conversion of Light Alkanes - MDPI. [Link]
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Mechanisms and Kinetics of the Dehydrogenation of C6–C8 Cycloalkanes, Cycloalkenes, and Cyclodienes to Aromatics in H-MFI Zeolite Framework | ACS Catalysis - ACS Publications. [Link]
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Reductive Aromatization/Dearomatization and Elimination Reactions to Access Conjugated Polycyclic Hydrocarbons, Heteroacenes, and Cumulenes - PubMed. [Link]
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Catalytic Dehydrogenative Aromatization of Cyclohexanones and Cyclohexenones. [Link]
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Catalytic dehydrogenative aromatization of cyclohexanones and cyclohexenones - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Concept of the methylcyclohexane–toluene–hydrogen system - ResearchGate. [Link]
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Reductive Aromatization/Dearomatization and Elimination Reactions to Access Conjugated Polycyclic Hydrocarbons, Heteroacenes, and Cumulenes | Request PDF - ResearchGate. [Link]
-
Induced Changes in Aroma Compounds of Foods Treated with High Hydrostatic Pressure: A Review - MDPI. [Link]
-
Investigation of the mechanism of dehydrogenation of cycloalkanes over Cu/Al203 catalyst - Chemical Papers. [Link]
-
(PDF) Catalytic Dehydrogenation of Methylcyclohexane (MCH) to Toluene in a Palladium/Alumina Hollow Fibre Membrane Reactor - ResearchGate. [Link]
-
Approaches for evaluation of novel CPP-based cargo delivery systems - Frontiers. [Link]
-
On-site catalytic dehydrogenation of methylcyclohexane: mechanisms, catalysts, advances, and prospects - Catalysis Science & Technology (RSC Publishing). [Link]
-
Optimization of reaction conditions and proposed catalytic cycle a... - ResearchGate. [Link]
-
Synthesis of cyclopropanes - Organic Chemistry Portal. [Link]
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Dehydrogenation–hydrogenation of methylcyclohexane-toluene system on 1.0 wt% Pt/zeolite beta catalyst - ResearchGate. [Link]
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Optimizing Drug Development Strategies | Contract Pharma. [Link]
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Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. [Link]
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Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples - PubMed Central. [Link]
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Analytical Methods for Atmospheric Carbonyl Compounds: A Review - MDPI. [Link]
-
(PDF) Dehydrogenation and Hydrogenation Cycle of Methylcyclohexane–Toluene System for Liquid Phase Hydrogen Storage: Thermodynamic Reaction Equilibrium Investigation - ResearchGate. [Link]
-
Analytical Methods - RSC Publishing - The Royal Society of Chemistry. [Link]
-
Drug Development Workflow & Pharmaceutical Process Optimization - Lonza. [Link]
-
Aromatization of cyclic hydrocarbons via thioether elimination reaction - RSC Publishing. [Link]
-
The reductive aromatization of tridecacyclene - Chemical Communications (RSC Publishing). [Link]
-
Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold | Organic Letters - ACS Publications. [Link]
-
NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. [Link]
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Optimizing drug development: strategies to assess drug metabolism/transporter interaction potential—towards a consensus - PMC - NIH. [Link]
-
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - Frontiers. [Link]
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- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Catalytic acceptorless complete dehydrogenation of cycloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hibbitts.rc.ufl.edu [hibbitts.rc.ufl.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Enhancing the Solid-State Stability of Cycloparaphenylenes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cycloparaphenylenes (CPPs). This guide is designed to provide in-depth, practical solutions and foundational knowledge to address the stability challenges of these unique nanohoops in the solid state. By understanding the mechanisms of degradation and leveraging advanced stabilization techniques, you can ensure the integrity and performance of your CPP-based materials.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual questions regarding the solid-state behavior of CPPs.
Q1: Why are cycloparaphenylenes often unstable in the solid state?
A: The instability of cycloparaphenylenes in the solid state arises from a combination of their unique structural and electronic properties.
-
High Strain Energy: CPPs are composed of para-linked benzene rings, forcing the π-systems into a non-planar, curved arrangement. This high degree of ring strain makes them more susceptible to chemical reactions that can relieve this strain, such as C-C bond cleavage at elevated temperatures.[1]
-
Aggregation and π-π Stacking: In the solid state, the curved π-surfaces of CPPs tend to stack together. While this can lead to interesting electronic properties, it often results in significant fluorescence quenching compared to their solution state.[2][3] This phenomenon, known as aggregation-caused quenching (ACQ), occurs because intermolecular interactions in the aggregated state provide non-radiative decay pathways for the excited state.
-
Susceptibility to Oxidation: The electron-rich π-system of CPPs is vulnerable to oxidation, especially in the presence of light and atmospheric oxygen. This can lead to the formation of non-fluorescent degradation products, causing a loss of optical performance over time.
-
Packing Defects and Amorphous Domains: In the solid state, CPPs can pack in various motifs, such as herringbone or nanotubular arrangements.[4] Imperfections in this packing or the presence of amorphous regions can create sites that are more exposed to environmental factors like moisture and oxygen, accelerating degradation.
Q2: What are the primary visual and spectroscopic indicators of CPP degradation in a solid-state sample?
A: Degradation of a solid-state CPP sample can be identified through several key indicators:
-
Loss of Fluorescence: This is often the most immediate and noticeable sign. A pristine CPP powder that initially exhibits bright fluorescence under UV light will appear dimmer or non-fluorescent after degradation.[1]
-
Color Change: A fresh CPP sample typically has a distinct color (e.g., yellow or orange). Upon degradation, this color may fade, or the sample might turn brownish, indicating the formation of decomposition byproducts.
-
Spectroscopic Changes:
-
Fluorescence Spectroscopy: A decrease in the fluorescence quantum yield is a quantitative measure of degradation.[2][3] You may also observe a broadening of the emission peak or a shift in the emission maximum (λ_em), often to longer wavelengths (red-shift), which can indicate the formation of aggregate states or degradation products.
-
UV-Vis Absorption Spectroscopy: While the main absorption peak (around 340 nm) is less sensitive to the environment, changes in the absorption profile, such as the appearance of new shoulders or a general broadening of peaks, can signal chemical changes.[5]
-
Infrared (IR) Spectroscopy: The appearance of new vibrational bands, such as those corresponding to C=O (carbonyl) groups, can indicate oxidation of the phenylene rings.
-
Q3: How can supramolecular strategies, like host-guest complexation, enhance CPP stability?
A: Supramolecular strategies are highly effective for stabilizing CPPs by isolating them from each other and the environment.
-
Mechanism of Stabilization: By forming a host-guest complex, a guest molecule (like a fullerene) occupies the central cavity of the CPP.[6][7] This encapsulation provides several benefits:
-
Steric Shielding: The guest molecule acts as a physical barrier, preventing the CPP rings from getting too close to each other. This inhibits the π-π stacking that leads to fluorescence quenching.
-
Inhibition of Dimerization/Aggregation: Encapsulation can prevent the formation of aggregates or dimers that act as traps for excitons and lead to non-radiative decay.[8]
-
Electronic Stabilization: The formation of a stable complex, often involving concave-convex π-π interactions, can delocalize electron density and reduce the reactivity of the CPP host.[6][7]
-
-
Common Guests: Fullerenes (like C60 and C70) are ideal guests due to their complementary shape and strong electronic interaction with the CPP's inner surface.[7][9] The stability of these complexes is highly dependent on the size-match between the CPP host and the fullerene guest.[9] For example,[5]CPP is an excellent host for C60.[7]
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Problem 1: My solid-state CPP sample rapidly loses its fluorescence upon exposure to air and UV light.
| Potential Cause | Explanation | Recommended Solution |
| Photo-oxidation | The combination of UV light and oxygen generates reactive oxygen species (ROS) that attack the electron-rich CPP framework, leading to non-fluorescent oxidized products. | 1. Inert Atmosphere: Handle and store solid CPP samples under an inert atmosphere (e.g., nitrogen or argon) in a glovebox. 2. Host-Guest Encapsulation: Form a complex with a guest like C60 to sterically shield the CPP from oxygen.[8] 3. Polymer Matrix Embedding: Disperse the CPP into an oxygen-impermeable polymer matrix (e.g., PMMA). This isolates the CPP molecules and reduces oxygen diffusion. |
| Aggregation-Caused Quenching (ACQ) | In the solid state, strong intermolecular π-π interactions create non-radiative decay pathways, quenching fluorescence. This effect is exacerbated by light-induced heating, which can promote molecular rearrangement. | 1. Co-crystallization: Co-crystallize the CPP with a suitable co-former that disrupts π-stacking. This is a proven technique in pharmaceutical sciences to enhance stability.[10][11] 2. Functionalization: Introduce bulky side chains to the CPP backbone to sterically hinder close packing. |
Workflow for Diagnosing Fluorescence Loss
Caption: Decision tree for troubleshooting fluorescence loss in solid-state CPPs.
Problem 2: My attempts to form stable co-crystals of a CPP are failing, resulting in phase separation or an amorphous solid.
| Potential Cause | Explanation | Recommended Solution |
| Poor Co-former Selection | The co-former lacks the appropriate size, shape, or functional groups to form stable, non-covalent interactions (e.g., hydrogen bonds, π-stacking) with the CPP. | 1. Rational Co-former Screening: Select co-formers that are known to form stable complexes with aromatic systems. Consider molecules with complementary shapes or hydrogen bonding capabilities. 2. Computational Screening: Use molecular modeling to predict the binding affinity and geometry of potential CPP/co-former pairs before attempting synthesis. |
| Incorrect Crystallization Technique | The chosen solvent system and crystallization method (e.g., slow evaporation, vapor diffusion) are not suitable for inducing co-crystal nucleation and growth. | 1. Solvent Screening: Test a range of solvents with varying polarities. A solvent system where both the CPP and co-former have moderate solubility is often ideal. 2. Method Variation: Experiment with different techniques. Liquid-assisted grinding can sometimes induce co-crystal formation where solution-based methods fail.[12] Slow cooling or vapor diffusion methods often yield higher quality crystals. |
| Stoichiometry Issues | An incorrect molar ratio of CPP to co-former can prevent the formation of a stable crystal lattice. | 1. Vary Stoichiometry: Screen different molar ratios (e.g., 1:1, 1:2, 2:1) of CPP to co-former. 2. Use Phase Diagrams: For a systematic approach, construct a binary phase diagram to identify the exact stoichiometry of the co-crystal phase. |
Experimental Protocol: Vapor Diffusion for CPP Co-crystallization
This protocol provides a step-by-step method for screening co-crystallization conditions.
-
Preparation:
-
In a small vial (2 mL), dissolve 1-2 mg of your CPP and a stoichiometric amount of the chosen co-former in a small volume (0.2-0.5 mL) of a "good" solvent (one in which both components are soluble, e.g., toluene or chloroform).
-
-
Setup:
-
Place this small vial inside a larger jar (20 mL).
-
Add 2-3 mL of a "poor" solvent (an anti-solvent in which the components are poorly soluble, e.g., methanol or hexane) to the larger jar, ensuring the level is below the top of the inner vial.
-
-
Diffusion and Crystallization:
-
Seal the larger jar tightly. The vapor of the poor solvent will slowly diffuse into the good solvent in the inner vial.
-
This slow decrease in solubility will hopefully induce the co-crystallization of your CPP and co-former.
-
-
Incubation:
-
Leave the setup undisturbed in a vibration-free location for several days to weeks.
-
-
Analysis:
-
Harvest the resulting crystals and analyze them using Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase distinct from the starting materials.
-
Workflow for Co-Crystallization Screening
Caption: A systematic workflow for screening and optimizing CPP co-crystallization.
References
-
Segawa, Y., et al. (2012). Combined experimental and theoretical studies on the photophysical properties of cycloparaphenylenes. Organic & Biomolecular Chemistry. Available at: [Link]
-
Solid-State Order and Charge Mobility in[1]- to[8]Cycloparaphenylenes. (2018). Journal of the American Chemical Society. Available at: [Link]
-
Permanently porous cycloparaphenylene nanohoops via supramolecular engineering. (2025). National Institutes of Health. Available at: [Link]
-
Segawa, Y., et al. (2012). Combined experimental and theoretical studies on the photophysical properties of cycloparaphenylenes. Organic & Biomolecular Chemistry. Available at: [Link]
-
Jasti, R., et al. (2015). Cycloparaphenylenes and related nanohoops. Chemical Society Reviews. Available at: [Link]
-
Redox-switchable host–guest complexes of metallocenes and[4]cycloparaphenylene. (n.d.). Nanoscale. Available at: [Link]
-
Theoretical exploration of the nanoscale host–guest interactions between [n]cycloparaphenylenes (n = 10, 8 and 9) and fullerene C60: from single- to three-potential well. (n.d.). RSC Publishing. Available at: [Link]
-
Synthesis, Characterization, and Solid-State Structure of[4]Cycloparaphenylenes with Inherent Chirality. (n.d.). ResearchGate. Available at: [Link]
-
High-Order Host–Guest Complexation of Structurally Well-Defined Cycloparaphenylene Double-Deckers with Fullerenes. (2025). ACS Publications. Available at: [Link]
-
Cycloparaphenylenes (CPPs): An Overview of Synthesis, Properties, and Potential Applications. (n.d.). ResearchGate. Available at: [Link]
-
Cycloparaphenylene Double Nanohoop: Structure, Lamellar Packing, and Encapsulation of C60 in the Solid State. (2021). PubMed Central. Available at: [Link]
-
Host–Guest Interactions in the C59N•⊂[5]CPP Supramolecular Radical. (2025). PubMed Central. Available at: [Link]
-
The photophysical properties of cycloparaphenylene-based compounds with figure-eight configurations. (n.d.). New Journal of Chemistry. Available at: [Link]
-
Stability of [10–12]cycloparaphenylene complexes with pristine fullerenes C76,78,84 and endohedral metallofullerenes M3N@C78,80. (n.d.). RSC Publishing. Available at: [Link]
-
Permanently porous cycloparaphenylene nanohoops via supramolecular engineering. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Cycloparaphenylene as a molecular porous carbon solid with uniform pores exhibiting adsorption-induced softness. (2025). ResearchGate. Available at: [Link]
-
Cycloparaphenylene Double Nanohoop: Structure, Lamellar Packing, and Encapsulation of C60 in the Solid State. (2021). ACS Publications. Available at: [Link]
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (n.d.). Semantic Scholar. Available at: [Link]
-
Insight into Concept and Progress on Pharmaceutical Co-Crystals: An Overview. (n.d.). Semantic Scholar. Available at: [Link]
-
Cycloparaphenylene as a molecular porous carbon solid with uniform pores exhibiting adsorption-induced softness. (2016). RSC Publishing. Available at: [Link]
-
Cycloparaphenylene as a molecular porous carbon solid with uniform pores exhibiting adsorption-induced softness. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). PubMed Central. Available at: [Link]
-
Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. (2024). PubMed. Available at: [Link]
-
Solution Stability of Pharmaceutical Cocrystals. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis, Characterization, and Biodegradation Studies of Poly(1,4-cyclohexanedimethylene-adipate-carbonate)s. (2025). ResearchGate. Available at: [Link]
Sources
- 1. Cycloparaphenylenes and related nanohoops - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00366G [pubs.rsc.org]
- 2. Combined experimental and theoretical studies on the photophysical properties of cycloparaphenylenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Combined experimental and theoretical studies on the photophysical properties of cycloparaphenylenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical exploration of the nanoscale host–guest interactions between [n]cycloparaphenylenes (n = 10, 8 and 9) and fullerene C60: from single- to three-potential well - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Cycloparaphenylene Double Nanohoop: Structure, Lamellar Packing, and Encapsulation of C60 in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Host–Guest Interactions in the C59N•⊂[10]CPP Supramolecular Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of [10–12]cycloparaphenylene complexes with pristine fullerenes C76,78,84 and endohedral metallofullerenes M3N@C78,80 - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Oligomerization Avoidance in Cycloparaphenylene Synthesis
Welcome to the technical support center for cycloparaphenylene (CPP) synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these unique nanohoops. Here, we address the persistent challenge of oligomerization, a common side reaction that can significantly impact yield and purity. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of CPP synthesis and optimize your experimental outcomes.
Introduction: The Challenge of Strain and Unwanted Linear Byproducts
The synthesis of cycloparaphenylenes is a formidable task primarily due to the significant strain energy inherent in their cyclic structure.[1] This strain, arising from the bent phenyl rings, is a major thermodynamic driving force that can favor the formation of linear or macrocyclic oligomers over the desired CPP nanohoop.[2] Understanding and mitigating the factors that lead to oligomerization is therefore paramount for a successful synthesis. This guide will delve into the mechanistic underpinnings of this challenge and provide actionable strategies to favor cyclization.
Troubleshooting Guide: Common Issues and Solutions in CPP Synthesis
This section provides a structured approach to troubleshooting common problems encountered during CPP synthesis that are often linked to oligomerization.
| Observed Issue | Probable Cause(s) | Recommended Solutions & Step-by-Step Protocols |
| Dominant presence of linear oligomers in final product mixture | 1. High Reaction Concentration: Favors intermolecular reactions over intramolecular cyclization. 2. Inappropriate Precursor Geometry: Linear or flexible precursors are less pre-organized for cyclization. 3. Suboptimal Reaction Temperature: May not provide sufficient energy for the desired cyclization pathway or could lead to side reactions. | 1. High-Dilution Conditions: a. Protocol: Slowly add the precursor solution to a large volume of refluxing solvent containing the catalyst over an extended period (e.g., 12-24 hours) using a syringe pump. This maintains a very low instantaneous concentration of the reactive species. b. Rationale: By minimizing the proximity of reactive ends from different molecules, the probability of intramolecular cyclization is significantly increased. 2. Precursor Design: a. Strategy: Synthesize precursors with rigid, bent geometries that pre-organize the molecule for cyclization. The use of cyclohexadiene or other non-aromatic, bent units is a well-established strategy.[1][2] b. Example: The Jasti and Itami groups have successfully utilized precursors incorporating cyclohexadiene and L-shaped cyclohexane building blocks, respectively, to overcome strain and favor cyclization.[1] 3. Temperature Optimization: a. Protocol: Perform small-scale trial reactions at various temperatures (e.g., 60°C, 80°C, 100°C) to identify the optimal condition for your specific system. Monitor reaction progress by TLC or LC-MS. b. Note: Maintaining a consistent and appropriate temperature is crucial. For instance, in some oxidative coupling reactions, lower temperatures (e.g., -40°C) are necessary to prevent acid-mediated rearrangements that can lead to oligomerization.[3] |
| Formation of a complex mixture of macrocycles of varying sizes | 1. Lack of a Templating Agent: The reaction proceeds without a scaffold to guide the formation of a specific ring size. 2. Reversible Side Reactions: Dynamic bond formation and cleavage can lead to a thermodynamic distribution of various macrocycle sizes. | 1. Template-Directed Synthesis: a. Approach: Employ a template, such as a metal complex or a fullerene, to organize the precursors in a specific geometry that favors the formation of a single CPP size.[4] b. Example: Copper(I)-templated synthesis has been used to create catenanes of phenanthroline-containing nanohoops.[4] Similarly, gold(I) complexes can facilitate the self-assembly of oligophenylene units into macrocycles.[5][6] 2. Irreversible Final Step: a. Strategy: Design the synthesis so that the final, ring-closing step is irreversible under the reaction conditions. This "locks in" the desired cyclic structure and prevents equilibration to other macrocycle sizes. |
| Low yield of the desired CPP despite minimal oligomerization | 1. Decomposition of Precursors or Products: The high strain of CPPs can make them susceptible to degradation under harsh reaction conditions. 2. Inefficient Final Aromatization Step: The conversion of a less-strained macrocyclic precursor to the final, highly strained CPP can be a challenging step with low efficiency.[1] | 1. Milder Reaction Conditions: a. Protocol: Explore alternative catalysts and reagents that operate under milder conditions (e.g., lower temperatures, neutral pH). For example, reductive aromatization using single-electron transfer can be an efficient method.[7] 2. Optimization of Aromatization: a. Strategy: Screen different aromatization reagents (e.g., DDQ, reductive aromatization conditions) and reaction times to maximize the yield of this critical step. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for oligomerization in CPP synthesis?
A1: The primary driver for oligomerization is the high strain energy of the target cycloparaphenylene.[1] The synthesis must overcome this energy barrier to form the cyclic structure. Intermolecular reactions that lead to linear or larger, less-strained macrocyclic oligomers are often kinetically and sometimes thermodynamically more favorable than the desired intramolecular cyclization.
Q2: How does precursor design influence the outcome of a CPP synthesis?
A2: Precursor design is arguably one of the most critical factors in a successful CPP synthesis. The key is to use building blocks that are "pre-bent" or conformationally restricted in a way that favors a cyclic arrangement.[2][7] By incorporating non-aromatic, angulated units like cyclohexadienes, the precursor is already partially organized for the final ring-closing step, which significantly reduces the entropic penalty of cyclization and disfavors the formation of linear oligomers.
Q3: Can you explain the concept of template-based synthesis for CPPs?
A3: Template-based synthesis utilizes a molecular scaffold to guide the assembly of precursor units into a specific macrocyclic structure.[4] This can be achieved through various non-covalent interactions or through the use of transition metal coordination. For example, a central molecule like fullerene can act as a template around which the CPP precursors assemble, increasing the effective molarity for the desired cyclization.[4][8] Metal ions can also coordinate to precursor fragments, bringing them into close proximity and facilitating the ring-closing reaction.[5]
Q4: What role do reaction kinetics play in controlling oligomerization?
A4: Reaction kinetics are crucial. The principle of high dilution is a classic kinetic strategy to favor intramolecular reactions (cyclization) over intermolecular reactions (oligomerization). By maintaining a very low concentration of the reactive species, the probability of one end of a molecule finding its other end is much higher than it finding the end of another molecule. This is often achieved by the slow addition of the precursor to the reaction mixture.
Q5: Are there any computational tools that can help predict and avoid oligomerization?
A5: Yes, computational chemistry can be a powerful tool. Molecular modeling and density functional theory (DFT) calculations can be used to:
-
Calculate the strain energies of different CPPs and their precursors.
-
Model the transition states for both cyclization and oligomerization pathways to understand the kinetic barriers.
-
Predict the most stable conformations of precursors to assess their pre-organization for cyclization. By understanding these energetic landscapes, researchers can design precursors and reaction conditions that are more likely to lead to the desired CPP.
Visualizing Synthetic Strategies
To better illustrate the concepts discussed, the following diagrams outline the key strategic decisions in CPP synthesis.
Caption: Competing pathways in CPP synthesis.
References
-
[Making non-emissivec[2]ycloparaphenylene fluorescent by simple multiple methyl substitution. Chemical Science.]([Link])
Sources
- 1. BJNANO - Nano-rings with a handle – Synthesis of substituted cycloparaphenylenes [beilstein-journals.org]
- 2. Cycloparaphenylenes and related nanohoops - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00366G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | The Supramolecular Chemistry of Cycloparaphenylenes and Their Analogs [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Modular Synthesis of Substituted Cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Supramolecular Chemistry of Cycloparaphenylenes and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Small- vs. Large-Ring Cycloparaphenylenes: Synthesis, Properties, and Applications
Introduction
Cycloparaphenylenes (CPPs), colloquially known as "carbon nanohoops," are a fascinating class of molecules composed of para-linked benzene rings forming a strained, cyclic π-conjugated system.[1][2] First successfully synthesized in 2008, these molecules represent the fundamental repeating unit of armchair carbon nanotubes and have since captivated the attention of chemists and materials scientists.[3][4] Their unique, radially oriented p-orbitals give rise to extraordinary electronic and photophysical properties that are highly dependent on the number of phenylene units (n) in the ring.[1][5][6]
This guide provides a comparative analysis of small-ring CPPs (defined here as n = 5–10) versus their larger counterparts (n > 10), focusing on the critical differences in their synthesis, physicochemical properties, and applications. We will delve into the causality behind experimental observations and provide actionable protocols for researchers in materials science and drug development.
Section 1: The Synthetic Challenge: A Tale of Two Ring Sizes
The synthesis of CPPs is a significant challenge due to the formidable strain energy inherent in bending the typically planar aromatic rings into a circular structure.[3][7] Synthetic strategies must carefully manage the buildup of this strain to achieve successful macrocyclization.
Causality in Synthetic Strategy: The primary obstacle in any CPP synthesis is overcoming the high activation barrier for the final ring-closing step. Early strategies often failed because linear precursors are entropically favored over a closed macrocycle. Successful modern syntheses often employ "bent" or pre-organized building blocks that reduce the entropic penalty and position the reactive ends for cyclization.[3][7] For instance, using cyclohexadiene or cyclohexane units as masked aromatic rings provides the necessary curvature for efficient macrocyclization, with a final aromatization step furnishing the CPP.[4][7]
-
Small CPPs (n ≤ 10): The synthesis of smaller CPPs is dominated by the need to overcome immense ring strain. These syntheses often require high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The yields for smaller, more strained CPPs like[5]CPP and[8]CPP are typically lower than for medium-sized rings.[9]
-
Large CPPs (n > 10): While ring strain is less of a prohibitive factor for larger CPPs, the challenge shifts to managing the increased flexibility and larger number of precursor units. Stepwise, template-assisted, or iterative strategies become more effective for building these larger structures with high fidelity.
Below is a generalized workflow for a common CPP synthesis strategy involving a final reductive aromatization step.
Caption: Generalized workflow for CPP synthesis via a masked precursor strategy.
Experimental Protocol: Synthesis of[10]CPP via Reductive Aromatization
This protocol is adapted from the landmark synthesis reported by Bertozzi and co-workers.[4] It exemplifies the strategy of using a cyclohexadiene moiety to facilitate macrocyclization.
Step 1: Synthesis of Macrocyclic Precursor (Trimer)
-
Prepare the dimethoxy-cyclohexadiene-based diboronate and diiodide building blocks as described in the literature.[4]
-
In a glovebox, add the diiodide monomer (1.0 eq), the diboronate monomer (1.0 eq), and Pd(PPh₃)₄ (0.1 eq) to a Schlenk flask.
-
Add degassed 10:1 toluene/methanol and a 2 M aqueous solution of Cs₂CO₃ (4.0 eq).
-
Heat the reaction mixture at 80 °C for 12 hours under an inert atmosphere.
-
After cooling, extract the mixture with ethyl acetate and wash with brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting macrocyclic trimer precursor by column chromatography (silica gel, hexanes/ethyl acetate gradient).
Step 2: Reductive Aromatization to[10]CPP
-
Prepare a solution of lithium naphthalenide by adding lithium metal (10 eq) to a solution of naphthalene (11 eq) in anhydrous THF at -78 °C. Stir until the solution turns dark green.
-
Dissolve the purified macrocyclic precursor (1.0 eq) in anhydrous THF and cool to -78 °C in a separate flask.
-
Slowly add the lithium naphthalenide solution to the precursor solution via cannula until a persistent green color is observed.
-
Quench the reaction by adding excess chlorotrimethylsilane.
-
Allow the mixture to warm to room temperature, then pour into water and extract with CH₂Cl₂.
-
Wash the combined organic layers with water and brine, then dry over Na₂SO₄.
-
After filtration and solvent removal, purify the crude product by preparative GPC (gel permeation chromatography) to isolate pure[10]CPP.
-
Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Section 2: Comparative Physicochemical Properties
The defining feature of CPPs is the profound dependence of their properties on ring size (n). This is most dynamic in the smaller regime (n = 5-12).[1][2][5]
Structural and Electronic Properties
A key differentiator between CPPs and their linear analogs (poly-p-phenylenes) is the trend in their HOMO-LUMO gap. In linear systems, the gap narrows as conjugation length increases. Counterintuitively, for CPPs, the HOMO-LUMO gap increases as the ring size (n) gets larger (for smaller CPPs).[1][11]
Causality: This unusual trend is a direct consequence of ring strain.[11][12] In smaller CPPs, the severe bending of the phenylene units leads to significant torsional angle minimization between adjacent rings.[1] This planarization enhances π-conjugation, effectively lowering the LUMO and narrowing the gap. As the ring size increases, the strain lessens, torsional angles increase, and the electronic properties begin to approach those of less-conjugated linear oligomers, resulting in a wider gap.[1]
Caption: Relationship between CPP ring size and HOMO-LUMO gap.
Data Summary: Electronic Properties of [n]CPPs
| [n]CPP Size | HOMO-LUMO Gap (eV) | First Absorption Max (λₘₐₓ, nm) | Emission Max (λₑₘ, nm) | Fluorescence Quantum Yield (Φբ) |
| [5]CPP | ~2.26[9] | ~335 | No Emission | 0[1] |
| [8]CPP | ~2.50 | ~336 | No Emission | 0[1] |
| [13]CPP | 2.89[11] | ~338[14] | 528[14] | 0.03[14] |
| [10]CPP | 2.98[11] | ~339 | 505 | 0.22 |
| [15]CPP | ~3.15 | ~340 | 489 | 0.44 |
| [16]CPP | 3.31[11] | ~341[14] | 467[14] | 0.66 - 0.89[17] |
| [18]CPP | Approaches linear | ~343 | ~430 | High |
Note: Exact values may vary based on solvent and experimental conditions.
Optical Properties
The optical properties of CPPs also exhibit strong size dependence. While the maximum absorption wavelength is curiously similar across different sizes (~340 nm), their emission properties change dramatically.[1][17]
Causality: The consistent absorption maximum is due to symmetry-forbidden HOMO-LUMO transitions; the observed absorption is attributed to transitions like HOMO-1 to LUMO.[1] In contrast, fluorescence is highly size-dependent. For larger CPPs (n ≥ 7), emission occurs from a geometrically relaxed excited state, and the emission wavelength is blue-shifted as the ring gets larger and less strained.[1][14] The fluorescence quantum yield also increases significantly with size.[14] For very small CPPs (n ≤ 6), emission is symmetry-forbidden, and they are non-fluorescent.[1] This tunable fluorescence makes CPPs highly attractive for applications in bioimaging and organic electronics.[11][15]
Section 3: Size-Dependent Applications
The unique, size-tunable cavity and electronic properties of CPPs make them ideal candidates for a range of advanced applications.
Host-Guest Chemistry
The concave inner surface of CPPs can encapsulate convex guest molecules, most notably fullerenes, through strong π-π interactions.[19][20] This interaction is highly size-selective.
-
[15]CPP is a perfect host for C₆₀ , forming a stable 1:1 complex.[19]
-
[11]CPP shows a high affinity for the ellipsoidal C₇₀ .
-
Larger CPPs can encapsulate multiple guests or act as hosts for other CPPs, forming the shortest possible double-walled carbon nanotubes.[21][22] The stability of these complexes can be further enhanced by introducing charges, which increases the host-guest electronic interactions.[22]
This size-selective encapsulation is being explored for applications in chemical separation and the construction of novel supramolecular materials.[23]
Drug Development and Bioimaging
The field of drug development can leverage CPPs in two primary ways: as fluorescent probes for bioimaging and as novel drug delivery vehicles.[15][24]
-
Bioimaging: The size-tunable fluorescence of CPPs is a major advantage. By selecting a specific ring size, researchers can produce fluorophores of a desired color.[15] For biological applications, CPPs must be rendered water-soluble, which has been achieved by adding sulfonate or carboxylate groups.[24][25] Furthermore, incorporating reactive handles like alkynes allows for their attachment to biomolecules via copper-free click chemistry, enabling targeted imaging of specific cellular components.[15][24]
-
Drug Delivery: The host-guest properties of CPPs could potentially be used to encapsulate small-molecule drugs, protecting them in the biological environment and releasing them at a target site. This application is still in early-stage research but holds promise for targeted therapies.
Molecular Electronics
As molecular-scale fragments of carbon nanotubes, CPPs are natural candidates for components in nanoelectronic devices.[18] Their conductivity and electronic transport properties are size-dependent. Theoretical studies and experimental measurements suggest that CPPs can exhibit interesting phenomena like negative differential resistance (NDR), where current decreases as voltage increases, a property useful for building molecular switches and memory devices.[18]
Conclusion
The distinction between small and large cycloparaphenylenes is not merely one of scale, but of fundamental chemical and physical behavior. Small CPPs are dominated by high ring strain, which leads to unique and counterintuitive electronic properties, such as a narrowing HOMO-LUMO gap with decreasing size. Larger CPPs, while less strained, offer larger cavities for host-guest chemistry and exhibit higher fluorescence quantum yields. Understanding these size-dependent trade-offs is crucial for designing CPPs for specific applications, whether it be creating a highly selective molecular receptor, a brightly colored fluorophore for cell imaging, or a novel component for a molecular circuit. The continued development of synthetic methodologies will undoubtedly unlock even larger and more complex nanohoops, further expanding this remarkable field.
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Comparing properties ofCPP with its linear analogue p-sexiphenyl.
An In-Depth Comparative Guide to [n]Cycloparaphenylene and p-Sexiphenyl: A Tale of Cyclic Strain vs. Linear Rigidity
In the landscape of π-conjugated organic materials, the subtle yet profound influence of molecular architecture on emergent properties is a central theme. This guide provides a detailed comparative analysis of [n]cycloparaphenylenes (CPPs), colloquially known as "carbon nanohoops," and their linear counterpart, p-sexiphenyl. While both are composed of para-linked phenyl rings, their fundamental difference in topology—a closed loop versus an open chain—gives rise to a fascinating divergence in their structural, electronic, and optical characteristics. This comparison is designed for researchers, materials scientists, and professionals in drug development who are interested in the rational design of functional organic molecules.
Structural Paradigm: The Consequences of Cyclization
The core distinction between CPPs and p-sexiphenyl lies in their geometry. p-Sexiphenyl is a rigid, rod-like molecule composed of six phenyl rings linked in a linear fashion.[1] In the solid state, it adopts a herringbone packing arrangement, a common motif for oligo- and poly-phenylenes.[2][3] While individual phenyl rings have some rotational freedom in the gas phase, intermolecular interactions in the crystal lattice favor a more planar conformation.[4]
In stark contrast, [n]CPPs are macrocycles where the para-linked phenyl rings are forced into a strained, non-planar, circular arrangement.[5] This "hoop" structure can be considered the smallest possible segment of an armchair carbon nanotube.[5] The strain energy is highly dependent on the size of the ring, increasing significantly as the number of phenyl units (n) decreases.[5][6] For instance, the calculated strain energy for[7]CPP is a substantial 117.2 kcal/mol.[5] This inherent strain is a dominant factor influencing nearly all of the molecule's properties. In the solid state, CPPs with 7 to 12 rings typically exhibit a herringbone-like packing, while[5]CPP forms columnar structures.[5]
Caption: Structural differences between cyclic[5]CPP and linear p-sexiphenyl.
Electronic and Optical Properties: A Study in Contrasting Conjugation
The electronic properties of these molecules are dictated by their π-conjugation pathways. In p-sexiphenyl, the π-system is conjugated linearly along the molecular backbone. As is typical for linear conjugated oligomers, the HOMO-LUMO gap decreases with increasing chain length, leading to a red-shift in absorption and emission.[1] p-Sexiphenyl itself is known for its intrinsic blue fluorescence, high photoluminescence quantum yield, and good thermal stability, making it a benchmark material for the emissive layer in Organic Light-Emitting Diodes (OLEDs).[1][8]
CPPs, on the other hand, feature a unique radially oriented cyclic π-system.[9] This leads to an unconventional and fascinating electronic behavior: the HOMO-LUMO gap decreases as the ring size decreases.[5] This is the opposite of the trend observed in their linear analogues and is a direct consequence of the increasing strain in smaller rings, which destabilizes the HOMO and stabilizes the LUMO.[5] This size-dependent electronic structure results in a tunable fluorescence emission that red-shifts with decreasing ring size.[5][10]
Caption: Comparison of HOMO-LUMO gap trends in CPPs and linear oligophenylenes.
Synthesis: Overcoming Strain vs. Managing Insolubility
The synthesis of p-sexiphenyl and its derivatives is relatively mature, often relying on standard cross-coupling methodologies like the Suzuki-Miyaura coupling.[1] While achieving high purity is crucial for electronic applications, the primary synthetic challenge for longer linear oligophenylenes is their poor solubility.[11]
The synthesis of CPPs, however, was a long-standing challenge in organic chemistry, primarily due to the significant ring strain that must be overcome.[5] The first successful syntheses were reported in 2008.[12] Modern strategies often involve the use of pre-curved building blocks or template-driven methods, such as the reductive elimination from platinum macrocycles, to facilitate the final ring-closing step.[5] These multi-step syntheses can be complex but have become increasingly efficient, allowing for the selective synthesis of various CPP sizes.[13]
Applications: Host-Guest Chemistry vs. Optoelectronic Devices
The distinct properties of CPPs and p-sexiphenyl have led them down different application paths.
-
p-Sexiphenyl: With its high charge carrier mobility and strong blue luminescence, p-sexiphenyl is a cornerstone material in organic electronics.[1] It is extensively used in:
-
[n]Cycloparaphenylene: The unique nanohoop structure and radially oriented π-system of CPPs make them ideal candidates for applications in supramolecular chemistry and nanotechnology.[14] Key areas of interest include:
-
Host-Guest Chemistry: The concave interior of CPPs can selectively bind convex guest molecules, most notably fullerenes like C60, creating "molecular bearings" and potential sensors.[5][14]
-
Molecular Electronics: Their defined nanostructure makes them interesting building blocks for single-molecule devices.[5]
-
Carbon Nanotube Synthesis: CPPs are being explored as templates for the bottom-up, structurally precise synthesis of carbon nanotubes.[12]
-
Quantitative Data Summary
| Property | [n]Cycloparaphenylene (CPP) | p-Sexiphenyl |
| Molecular Formula | C₆ₙH₄ₙ (e.g., C₃₆H₂₄ for[5]CPP) | C₃₆H₂₆ |
| Structure | Cyclic, non-planar, strained "nanohoop" | Linear, rigid, largely planar "nanorod" |
| π-Conjugation | Radial, cyclic | Linear |
| HOMO-LUMO Gap Trend | Decreases as ring size (n) decreases[5] | Decreases as chain length increases |
| Typical Emission | Size-dependent (e.g., violet for[2]CPP to green-yellow for[7]CPP)[10] | Blue[8] |
| Key Applications | Host-guest chemistry, molecular electronics, CNT templates[5][14] | OLEDs, OTFTs, organic lasers[1] |
| Primary Synthetic Hurdle | High ring strain[5] | Poor solubility[11] |
Experimental Protocols
Protocol 1: Synthesis of[1]Cycloparaphenylene (Adapted from Yamago et al.)
This protocol outlines a platinum-mediated synthesis, which is a common strategy for producing CPPs.[13]
Workflow Diagram:
Caption: Platinum-mediated synthesis workflow for[1]CPP.
Step-by-Step Methodology:
-
Reactant Preparation: In a nitrogen-filled glovebox, dissolve 4,4''-bis(trimethylstannyl)-p-terphenyl and Pt(cod)Cl₂ (where cod is 1,5-cyclooctadiene) in an appropriate solvent like toluene.
-
Complex Formation: Stir the mixture at room temperature. The reaction involves a tin-platinum transmetalation, leading to the self-assembly of a square-shaped tetranuclear platinum complex. Monitor the reaction by ¹H NMR until the starting materials are consumed.
-
Oxidative Coupling: To the solution of the platinum complex, add an oxidant such as iodine (I₂) dissolved in toluene dropwise at room temperature.
-
Reductive Elimination: The oxidant induces a reductive elimination from the platinum centers, coupling the terphenyl units and forming the[1]CPP macrocycle.
-
Purification: After the reaction is complete, quench any excess oxidant. The crude product is then purified using column chromatography on silica gel, followed by preparative gel permeation chromatography (GPC) to isolate the pure[1]CPP.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and single-crystal X-ray diffraction if suitable crystals can be obtained.[13]
Protocol 2: Synthesis of p-Sexiphenyl via Suzuki-Miyaura Coupling
This protocol describes a common and effective method for synthesizing p-sexiphenyl.
Workflow Diagram:
Caption: Suzuki-Miyaura coupling workflow for p-sexiphenyl synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4,4'-dibromobiphenyl, phenylboronic acid (2.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., aqueous K₂CO₃ solution).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water.
-
Degassing: Degas the reaction mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., toluene or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Remove the solvent under reduced pressure. The crude p-sexiphenyl, which is a solid, is often poorly soluble. Purify the product by washing it with hot solvents like ethanol and acetone to remove soluble impurities, followed by recrystallization or sublimation.
-
Characterization: Confirm the identity and purity of the product using melting point analysis, ¹H NMR and ¹³C NMR (if solubility allows), and mass spectrometry.
Conclusion
The comparison between [n]cycloparaphenylene and p-sexiphenyl serves as a powerful illustration of how molecular topology governs function. While p-sexiphenyl's linear, rigid structure has established it as a workhorse material in organic electronics, the strained, cyclic nature of CPPs has unlocked a new realm of host-guest chemistry and created novel electronic properties. Understanding these structure-property relationships is paramount for the rational design of next-generation organic materials tailored for specific applications, from advanced displays to nanoscale molecular machines.
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Darzi, E. R., & Jasti, R. (2015). The dynamic, size-dependent properties of[7]–[2]cycloparaphenylenes. Chemical Society Reviews, 44(18), 6433-6445.
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- BenchChem. (2025). p-Sexiphenyl as a blue emitting material in organic light-emitting diodes (OLEDs).
- Kovacic, P., & Kyriakis, A. (1963). A Convenient, New Synthesis of p-Sexiphenyl from Biphenyl or p-Terphenyl in the Presence of Lewis Acid Catalyst—Oxidant. The Journal of Organic Chemistry, 28(4), 1126-1128.
- Wikipedia. (n.d.). Cycloparaphenylene.
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Jasti, R., Bhattacharjee, J., Neaton, J. B., & Bertozzi, C. R. (2008). Synthesis, Characterization, and Theory of[14]-,[2]-, and[15]Cycloparaphenylene: Carbon Nanohoop Structures. Journal of the American Chemical Society, 130(52), 17646–17647.
- Desale, K., Kuche, K., & Jain, S. (2021). Cell-penetrating peptides (CPPs): an overview of applications for improving the potential of nanotherapeutics.
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Liu, K., et al. (2015). Synthesis and Characterization of[7]Cycloparaphenylene. Organic Syntheses, 92, 180-193.
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Bridging Theory and Reality: A Comparative Guide to the Experimental Validation of Computationally Predicted CPP Strain Energy
For researchers, scientists, and drug development professionals, the promise of Cell-Penetrating Peptides (CPPs) as delivery vectors for therapeutics is immense. These short peptides, typically 10-30 amino acids in length, possess the remarkable ability to traverse cellular membranes, carrying a wide range of cargo that would otherwise be impermeable.[1][2] Central to their function is a complex interplay of forces and conformational changes as they interact with and cross the lipid bilayer. A key, yet often challenging to quantify, aspect of this process is the conformational strain energy : the energetic penalty a CPP must pay to adopt a specific, often non-native, conformation required for membrane translocation.[3]
Accurate prediction of this strain energy is a cornerstone of rational CPP design. Computational models offer a powerful avenue to estimate these energetics, but their predictions must be rigorously validated by experimental data to be truly reliable. This guide provides an in-depth comparison of leading computational and experimental methodologies, offering a framework for a synergistic approach to understanding and engineering these potent molecular couriers.
The Computational Landscape: Predicting Conformational Strain
The initial step in this validation journey is the in silico prediction of a CPP's conformational energy landscape. The goal is to determine the energy difference between the CPP's most stable conformation in an aqueous environment and the conformation it adopts when bound to or traversing a membrane. This energy difference is the strain energy. A variety of computational methods can be employed, each with its own balance of accuracy and computational expense.[4][5]
Computational approaches range from rapid, classical force fields to highly accurate but computationally intensive quantum mechanical methods.[6] Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a compromise, treating the electronically sensitive parts of the peptide with QM and the rest of the system with MM.[7]
| Computational Method | Principle | Strengths | Limitations |
| Molecular Mechanics (MM) | Uses classical physics (force fields) to model atomic interactions. | Computationally inexpensive, suitable for large systems and long simulations. | Accuracy is dependent on the quality of the force field parameters; may not accurately capture subtle electronic effects. |
| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure of a system. | More accurate than MM, can model electronic polarization and charge transfer. | Computationally expensive, generally limited to smaller systems or shorter timescales. |
| Ab initio Methods | Quantum mechanical methods based on first principles, without empirical parameters. | High accuracy. | Extremely computationally demanding, typically used for benchmarking smaller systems. |
| QM/MM | A hybrid approach that treats a small, critical region of the system with QM and the remainder with MM. | Balances accuracy and computational cost, allowing for the study of reactions and electronic changes in large systems. | The interface between the QM and MM regions can be a source of error. |
The Experimentalist's Toolkit: Measuring the Energetics of Interaction
While computational methods provide theoretical predictions, experimental techniques are essential to ground these predictions in physical reality. Several biophysical methods can probe the conformational and energetic changes that CPPs undergo upon interacting with model membranes, such as lipid vesicles.[8][9]
Isothermal Titration Calorimetry (ITC): A Thermodynamic Fingerprint
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during the binding of a CPP to a lipid membrane.[10][11] This provides a comprehensive thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). The overall Gibbs free energy of binding (ΔG) is then calculated. While ITC measures the total energy of the binding event, which includes contributions from desolvation and lipid rearrangement, significant conformational changes in the peptide will be reflected in the measured enthalpy and entropy.[12] An endothermic binding event, for example, might suggest that an energetically unfavorable conformational change (a positive ΔH contribution from strain) is occurring, driven by a large favorable entropy change.[13]
Circular Dichroism (CD) Spectroscopy: A Window into Secondary Structure
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides and proteins.[14] By measuring the differential absorption of left- and right-circularly polarized light, CD can quantify the percentage of α-helix, β-sheet, and random coil conformations.[15] A comparison of the CD spectrum of a CPP in buffer versus in the presence of lipid vesicles provides direct evidence of conformational changes upon membrane binding. For instance, a transition from a random coil in solution to an α-helical structure at the membrane interface is a common observation for many CPPs. This qualitative and quantitative conformational information is vital for validating that the conformational transitions predicted by computational models are indeed occurring.
Single-Molecule Force Spectroscopy (SMFS): Probing the Energy Landscape Directly
Single-Molecule Force Spectroscopy (SMFS), often performed using an Atomic Force Microscope (AFM), offers a unique and powerful way to directly probe the mechanical properties and energy landscape of a single CPP molecule.[1][16] In a typical SMFS experiment, a single CPP molecule is tethered between the AFM tip and a surface. The molecule is then stretched, and the force required to induce conformational changes or detachment from a model membrane is measured with piconewton precision. This allows for the mapping of the free energy landscape along the pulling coordinate, revealing the energy barriers between different conformational states.[8] The data from SMFS can provide a direct, albeit one-dimensional, experimental measure of the energy required to deform the peptide, which can be compared to computationally predicted strain energies.
| Experimental Technique | Measures | Relevance to Strain Energy Validation | Strengths | Limitations |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), stoichiometry (n). | The overall thermodynamic signature (ΔH and ΔS) reflects the energetic cost of conformational changes. | Provides a complete thermodynamic profile of the interaction in a label-free manner. | Does not directly measure strain energy; the measured enthalpy includes multiple contributions. |
| Circular Dichroism (CD) Spectroscopy | Secondary structure content (α-helix, β-sheet, random coil). | Directly confirms the occurrence and nature of conformational changes predicted by computational models. | Rapid, requires small amounts of sample, and provides quantitative structural information. | Provides low-resolution structural information; does not directly measure energetics. |
| Single-Molecule Force Spectroscopy (SMFS) | Unfolding/detachment forces, energy landscape along a reaction coordinate. | Can provide a direct experimental measure of the energy required to induce conformational changes. | Provides detailed information about the mechanical stability and energy landscape of single molecules. | Technically challenging; the pulling coordinate may not perfectly represent the biological process. |
A Synergistic Workflow for Validation
Neither computational prediction nor experimental measurement alone can provide a complete picture of CPP strain energy. A robust validation strategy relies on an integrated workflow where each approach informs and validates the other.
Caption: Integrated workflow for the validation of computationally predicted CPP strain energy.
Comparative Analysis: A Hypothetical Case Study
Consider a hypothetical CPP, "Pep-X," predicted by molecular dynamics simulations to transition from a random coil in solution to an α-helix upon membrane binding, with a calculated strain energy of +3.5 kcal/mol.
| Methodology | Predicted/Hypothetical Result | Interpretation & Validation |
| Computational (MD + QM/MM) | ΔE_strain = +3.5 kcal/mol | The model predicts an energy penalty for adopting the helical, membrane-bound conformation. |
| Experimental (CD Spectroscopy) | Random coil in buffer; ~60% α-helix in presence of vesicles. | Confirms that the predicted coil-to-helix transition occurs. |
| Experimental (ITC) | Binding is entropically driven with ΔH = +1.5 kcal/mol and TΔS = -10.5 kcal/mol, giving ΔG = -9.0 kcal/mol. | The positive enthalpy is consistent with an endothermic process like a conformational change requiring energy input. The overall binding is still favorable due to a large positive entropy change. |
| Experimental (SMFS) | Energy barrier to unfold the membrane-bound peptide is ~3-4 kcal/mol higher than for a non-membrane-interactive control peptide. | Provides a direct, albeit simplified, experimental measure of the increased energetic stability of the bound conformation, consistent with the predicted strain energy. |
This multi-faceted approach, combining computational prediction with a suite of experimental techniques, provides a much higher degree of confidence in the calculated strain energy than any single method alone.
Detailed Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC) of CPP-Vesicle Binding
Caption: Workflow for an ITC experiment to determine CPP-membrane binding thermodynamics.
Step-by-Step Methodology:
-
Preparation: Prepare a solution of the CPP and a suspension of large unilamellar vesicles (LUVs) in the same, well-degassed buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.4). The choice of buffer is critical as buffer ionization can contribute to the measured heat.[10]
-
Concentration Determination: Accurately determine the concentrations of the CPP and the lipid. This is crucial for accurate stoichiometry determination.
-
Loading the Calorimeter: Load the LUV suspension into the sample cell and the CPP solution into the injection syringe.
-
Equilibration: Allow the system to equilibrate thermally within the calorimeter.
-
Titration: Perform a series of small (e.g., 5-10 µL) injections of the CPP solution into the sample cell, with sufficient time between injections for the signal to return to baseline.
-
Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which is proportional to the heat of reaction.
-
Data Analysis: Integrate the heat flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of CPP to lipid. Fit this binding isotherm to an appropriate binding model to determine Kd, ΔH, ΔS, and n.[13]
Causality Behind Choices: Using the same buffer for both the peptide and vesicles eliminates heats of dilution and mixing, ensuring that the measured heat is solely from the binding interaction. Degassing the buffer prevents the formation of air bubbles that can interfere with the measurement.
Protocol 2: Circular Dichroism (CD) Spectroscopy for Conformational Analysis
Caption: Workflow for a CD spectroscopy experiment to analyze CPP secondary structure.
Step-by-Step Methodology:
-
Sample Preparation: Prepare samples of the CPP in a CD-compatible buffer (low salt, no absorbing species in the far-UV range) and a separate sample of the CPP mixed with lipid vesicles.
-
Instrument Setup: Calibrate the CD spectropolarimeter and set the desired wavelength range (typically 190-260 nm for secondary structure analysis).
-
Blank Measurement: Record a spectrum of the buffer (and a separate spectrum of the vesicles alone if they contribute to the signal) to serve as a baseline.
-
Sample Measurement: Record the CD spectra of the CPP in the absence and presence of vesicles.
-
Data Processing: Subtract the appropriate blank spectrum from the sample spectra. Convert the raw data (in millidegrees) to Mean Residue Ellipticity [θ], which normalizes for concentration, path length, and the number of residues.
-
Structural Analysis: Analyze the processed spectra. Characteristic minima at ~208 nm and ~222 nm indicate α-helical content, while a minimum around 218 nm is characteristic of β-sheets.[14][15] Use deconvolution software to estimate the percentage of each secondary structure type.
Causality Behind Choices: The choice of a non-absorbing buffer is critical because buffer components can have high absorbance in the far-UV, obscuring the peptide's signal. Converting to MRE is essential for comparing spectra between different samples and conditions.
Conclusion and Future Outlook
The validation of computationally predicted CPP strain energy is not a simple one-to-one comparison but a multi-pronged approach that leverages the strengths of both theoretical and experimental methods. While computational tools provide atomic-level detail and energetic predictions, experimental techniques like ITC, CD, and SMFS provide the necessary reality check, confirming conformational changes and providing thermodynamic and mechanical data that reflect the energetic costs of these changes.
The continued development of more accurate force fields and more efficient quantum mechanical methods will undoubtedly improve the predictive power of computational models.[6] Similarly, advances in experimental techniques will allow for even more precise measurements of the subtle energetic and structural changes that govern CPP function. The synergistic application of these evolving methodologies will be paramount in advancing the rational design of next-generation CPPs for targeted and efficient drug delivery.
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A Comparative Guide to Cycloparaphenylenes and Methylene-Bridged Carbon Nanohoops: Structure, Properties, and Experimental Protocols
Introduction
In the pursuit of novel carbon nanomaterials, cycloparaphenylenes (CPPs) and their structural analogues have emerged as a fascinating class of molecules with unique properties and potential applications in materials science, supramolecular chemistry, and molecular electronics. As the fundamental repeating unit of armchair carbon nanotubes, CPPs, often referred to as "carbon nanohoops," have captivated researchers with their strained, circular π-conjugated systems. A significant recent development in this field is the introduction of methylene-bridged cycloparaphenylenes (MCPPs), which offer a strategic modification to the parent CPP structure. This guide provides an in-depth, objective comparison of CPPs and MCPPs, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their distinct characteristics and selecting the appropriate nanohoop for their specific applications.
Structural and Synthetic Comparison: Engineering the Nanohoop
The fundamental structural difference between cycloparaphenylenes ([n]CPPs) and methylene-bridged cycloparaphenylenes ([n]MCPPs) lies in the nature of the linkages between the constituent para-phenylene units. In [n]CPPs, the phenylene rings are directly connected, leading to a highly strained and flexible structure. In contrast, [n]MCPPs feature methylene (-CH₂-) bridges connecting adjacent phenylene rings, which imposes significant conformational rigidity.
Synthesis Strategies: Divergent Pathways to Nanohoops
The synthetic approaches to CPPs and MCPPs are distinct, reflecting their structural differences.
-
Cycloparaphenylenes (CPPs): The synthesis of CPPs has been a long-standing challenge due to their high strain energy. Successful strategies generally involve the late-stage aromatization of a macrocyclic precursor to overcome this energetic barrier. Common approaches include:
-
Reductive aromatization of 1,4-cyclohexadiene-containing macrocycles: This is a widely used method where a macrocycle containing non-aromatic cyclohexadiene units is synthesized and subsequently aromatized to yield the final CPP.
-
Platinum-mediated reductive elimination: This strategy employs platinum complexes to facilitate the formation of the macrocyclic structure, followed by reductive elimination to furnish the CPP.
-
Nickel-mediated intramolecular coupling: This approach utilizes nickel catalysts to promote the intramolecular coupling of precursor molecules to form the nanohoop structure.
-
-
Methylene-Bridged Cycloparaphenylenes (MCPPs): The synthesis of MCPPs leverages readily available pillar[n]arenes as precursors. This approach offers a more streamlined and efficient route to these rigid nanohoops.[1] The general synthetic sequence involves:
-
De-alkylation of alkoxy-substituted pillar[n]arenes to yield the corresponding hydroquinone-based macrocycles.
-
Triflation of the hydroxyl groups to create reactive triflate intermediates.
-
Nickel-mediated intramolecular aryl-aryl coupling to form the methylene-bridged nanohoop structure.[1]
-
The choice of synthetic route is a critical consideration for researchers, with the pillararene-based synthesis of MCPPs offering potential advantages in terms of scalability and efficiency.
Figure 1: Comparative synthetic workflows for CPPs and MCPPs.
Performance Comparison: A Data-Driven Analysis
The structural differences between CPPs and MCPPs translate into distinct photophysical, electrochemical, and host-guest properties. The following sections provide a comparative analysis based on experimental data.
Photophysical Properties: The Impact of Methylene Bridges
The introduction of methylene bridges in MCPPs has a profound effect on their electronic structure and, consequently, their absorption and emission properties. The methylene bridges enforce a greater degree of planarization between adjacent phenylene units, leading to enhanced π-conjugation along the macrocycle.[2]
| Nanohoop | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |
| [3]CPP | ~340 | ~420 | Low | [4] |
| [3]MCPP | 398 | 511 | 0.13 | [5] |
| [6]CPP | ~336 | ~431 | 0.83 | [7] |
| [6]MCPP | 351 | 458 | 0.21 | [5] |
| [8]CPP | ~339 | ~458 | 0.65 | [7] |
| [8]MCPP | 345 | 452 | 0.25 | [5] |
Table 1: Comparison of Photophysical Properties of CPPs and MCPPs.
As evidenced by the data in Table 1,[3]MCPP exhibits a significant red-shift in both its absorption and emission maxima compared to[3]CPP. This is a direct consequence of the enhanced π-conjugation and a resulting decrease in the HOMO-LUMO gap.[2] However, for larger ring sizes ([6] and[8]), the differences in absorption maxima become less pronounced, although MCPPs consistently show lower fluorescence quantum yields. This suggests that the increased rigidity in MCPPs may promote non-radiative decay pathways.
Electrochemical Properties: Tuning Redox Behavior
The electronic modifications introduced by the methylene bridges also influence the electrochemical behavior of the nanohoops. Cyclic voltammetry is a key technique for probing the redox potentials of these molecules.
| Nanohoop | First Oxidation Potential (E_ox, V vs. Fc/Fc+) | First Reduction Potential (E_red, V vs. Fc/Fc+) | HOMO-LUMO Gap (eV) | Reference |
| [8]CPP | 0.53 | -2.41 | 2.94 | [1] |
| [3]MCPP | 0.49 | -1.98 | 2.47 | [5] |
| [6]MCPP | 0.58 | -2.25 | 2.83 | [5] |
| [8]MCPP | 0.62 | -2.33 | 2.95 | [5] |
Table 2: Comparison of Electrochemical Properties of CPPs and MCPPs.
The data in Table 2 indicates that[3]MCPP has a lower oxidation potential and a less negative reduction potential compared to[8]CPP, consistent with its smaller HOMO-LUMO gap. As the ring size of the MCPP increases, the HOMO-LUMO gap widens, approaching the values observed for CPPs.[5] This size-dependent tunability of the electrochemical properties is a key feature of the MCPP family.
Host-Guest Chemistry: A Tale of Two Cavities
Both CPPs and MCPPs possess well-defined nano-sized cavities, making them attractive hosts for various guest molecules. The nature of the host-guest interactions, however, is influenced by the structural characteristics of the nanohoop.
-
CPPs: The flexible nature of CPPs allows them to adapt their conformation to accommodate guest molecules. They have shown remarkable selectivity for fullerenes, with the binding strength being dependent on the relative sizes of the host and guest. For instance,[8]CPP exhibits a high association constant for C₆₀.[1] The host-guest complexes are primarily stabilized by π-π interactions.
-
MCPPs: The rigid, pre-organized cavity of MCPPs makes them promising hosts for the inclusion of small molecules.[2] The methylene bridges, while enhancing structural rigidity, also introduce C-H bonds that can participate in CH-π interactions with guest molecules. The comparative host-guest chemistry of MCPPs is an active area of research, with their rigid framework potentially offering different selectivity profiles compared to the more flexible CPPs.
| Host | Guest | Association Constant (K_a, M⁻¹) | Solvent | Reference |
| [8]CPP | C₆₀ | 1.9 x 10⁴ | Toluene | [1] |
| [8]CPP | (C₅₉N)₂ | Kₐ₁ = 8.4 x 10⁶, Kₐ₂ = 3.0 x 10⁶ | Toluene | [1] |
Table 3: Representative Association Constants for CPP Host-Guest Complexes.
Experimental Protocols: A Guide to Characterization
To ensure the scientific integrity of research in this field, rigorous characterization of these nanohoops is paramount. The following sections provide detailed, step-by-step methodologies for key experiments.
UV-vis and Fluorescence Spectroscopy
Causality: These techniques are fundamental for probing the electronic structure of the nanohoops. The absorption spectrum reveals the energies of electronic transitions, while the emission spectrum provides information about the excited state properties. The position, shape, and intensity of the absorption and emission bands are highly sensitive to the degree of π-conjugation and the molecular environment.
Protocol:
-
Sample Preparation: Prepare dilute solutions of the nanohoop in a suitable spectroscopic grade solvent (e.g., dichloromethane, toluene) in a 1 cm path length quartz cuvette. The concentration should be adjusted to have an absorbance between 0.1 and 1.0 at the λ_max.
-
UV-vis Absorption Spectroscopy:
-
Record the absorption spectrum using a dual-beam UV-vis spectrophotometer from approximately 250 nm to 700 nm.
-
Use the pure solvent as a reference.
-
Identify the wavelength of maximum absorption (λ_abs).
-
-
Fluorescence Spectroscopy:
-
Excite the sample at its λ_abs using a spectrofluorometer.
-
Record the emission spectrum over a wavelength range that covers the expected emission.
-
Determine the wavelength of maximum emission (λ_em).
-
To determine the fluorescence quantum yield (Φ_F), use a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) and the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
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A Comparative Guide to the Synthetic Routes of Cycloparaphenylenes (CPPs)
Cycloparaphenylenes (CPPs), colloquially known as "carbon nanohoops," represent the fundamental building blocks of armchair carbon nanotubes and have captivated chemists for decades.[1] Their unique radially conjugated π-systems bestow fascinating size-dependent photophysical properties, making them prime targets for applications in materials science, supramolecular chemistry, and molecular electronics.[1] However, the inherent strain energy of these curved aromatic structures presents a formidable synthetic challenge.[1] Since the landmark first successful synthesis in 2008 by Jasti and Bertozzi, several distinct and innovative strategies have emerged, each with its own set of advantages and limitations.[2]
This guide provides a side-by-side comparison of the three most prominent synthetic routes to CPPs, developed by the research groups of Jasti, Itami, and Yamago. We will delve into the core principles of each methodology, present detailed experimental protocols for representative syntheses, and offer a quantitative comparison to aid researchers in selecting the optimal route for their specific needs.
The "Bottom-Up" Strain-Minimization Approach (Jasti/Bertozzi)
The pioneering route developed by Ramesh Jasti and Carolyn Bertozzi fundamentally addresses the challenge of strain energy.[2] The core principle is to defer the introduction of the highly strained, fully aromatic system until the final step of the synthesis. This is achieved by using pre-bent, non-aromatic cyclohexadiene units as masked phenylene rings. These units provide the necessary curvature and rigidity to facilitate macrocyclization under relatively mild conditions, minimizing the energetic penalty of forming the cyclic precursor.[3]
Causality of Experimental Choices: The choice of 1,4-syn-dimethoxy-2,5-cyclohexadiene units is critical. The sp³-hybridized carbons in the diene ring create a "kinked" geometry that pre-organizes the linear oligophenylene chains for cyclization. The final, and energetically demanding, step is a reductive aromatization, which provides the thermodynamic driving force to overcome the significant strain energy of the final CPP product.[2]
Visualizing the Jasti/Bertozzi Workflow
Caption: Workflow for the Jasti/Bertozzi synthesis of [n]CPPs.
Representative Experimental Protocol: Synthesis of[5],[6], andCPP
This protocol is adapted from the original work of Jasti et al.[2]
-
Synthesis of Masked Monomers (Diiodide 4 and Diboronate 5):
-
Diiodobenzene is monolithiated with n-butyllithium and reacted with benzoquinone to form a syn-diol.
-
The diol is subsequently methylated with methyl iodide and sodium hydride to produce the dimethoxy-cyclohexadiene masked diiodide 4 .
-
A portion of diiodide 4 is converted to the corresponding diboronate 5 via lithium-halogen exchange followed by quenching with isopropyl pinacol borate.
-
-
Macrocyclization via Suzuki Coupling:
-
A mixture of the masked diiodide 4 and diboronate 5 is subjected to Suzuki coupling conditions (Pd(PPh₃)₄, Cs₂CO₃ in toluene/methanol at 80 °C).
-
This "shotgun" coupling approach simultaneously yields a mixture of macrocyclic precursors for[4]CPP,[5]CPP, andCPP, which are then separated by column chromatography. The combined yield for the macrocycles is approximately 22%.
-
-
Reductive Aromatization:
-
Each separated macrocyclic precursor is dissolved in THF and cooled to -78 °C.
-
A solution of lithium naphthalenide is added, and the reaction is stirred at low temperature.
-
The reaction is quenched, and the resulting [n]CPP is purified. This final step proceeds via a two-electron reduction, leading to the elimination of two equivalents of lithium methoxide and the formation of the fully aromatic nanohoop.
-
The L-Shaped Building Block Approach (Itami)
The strategy developed by Kenichiro Itami and his group also relies on managing strain by using non-aromatic precursors. However, it employs a more modular and size-selective approach. The key innovation is the use of L-shaped building blocks derived from cyclohexane, which can be coupled in a controlled, stepwise manner to form specific macrocyclic precursors.
Causality of Experimental Choices: The use of cis-1,4-dihydroxycyclohexane-1,4-diyl units provides a rigid 90-degree turn. This geometric constraint allows for the rational design of triangular, square, or rectangular macrocycles through controlled coupling reactions (e.g., Suzuki-Miyaura or Ni-mediated Yamamoto coupling). This modularity grants exceptional control over the final CPP ring size. The final aromatization is typically an oxidative dehydration, often using reagents like sodium bisulfate (NaHSO₄) and an oxidant like chloranil, which drives the formation of the aromatic rings.
Visualizing the Itami Workflow
Caption: Workflow for the Itami size-selective synthesis of [n]CPPs.
Representative Experimental Protocol: Synthesis ofCPP
This protocol is adapted from the work of Sibbel et al. from the Itami group.
-
Synthesis of the C-Shaped Precursor (4):
-
A C-shaped tri-cyclohexane unit 3 is synthesized by the twofold addition of a lithiated L-shaped building block 1 to a central ketone-functionalized cyclohexane unit 2 .
-
The resulting alcohol groups are protected with methoxymethyl (MOM) ethers using MOMCl and Hunig's base to yield the key C-shaped dibromide precursor 4 .
-
-
Intramolecular Macrocyclization:
-
The C-shaped precursor 4 (1 equivalent) is subjected to Ni-mediated intramolecular Yamamoto coupling conditions (Ni(cod)₂, 2,2'-bipyridyl in DMF at 70 °C for 40 h).
-
This reaction effects the ring closure to form the seven-membered macrocycle 5 in a 67% yield.
-
-
Oxidative Aromatization:
-
The macrocycle 5 is dissolved in a mixture of m-xylene and DMSO.
-
Sodium bisulfate monohydrate (NaHSO₄·H₂O) is added, and the mixture is heated to 150 °C for 96 hours under an air atmosphere.
-
This one-pot dehydration and oxidation sequence converts the cyclohexane units into aromatic rings, furnishingCPP in a 17% yield after purification.
-
The Metal-Templated Assembly Approach (Yamago)
The synthesis developed by Shigeru Yamago's group introduces a distinct "top-down" philosophy, more accurately described as a metal-mediated assembly. This method uses square-planar platinum(II) complexes to pre-organize linear biphenyl or terphenyl units into a strain-free, square-shaped macrocycle.
Causality of Experimental Choices: The 90-degree bond angles of square-planar Pt(II) are perfectly suited to assemble four phenylene units into a macrocyclic precursor without inducing any ring strain. This templated assembly is highly efficient. The final step involves a four-fold reductive elimination from the platinum centers, which simultaneously forms four C-C bonds to release the CPP in a single, concerted step. This elegant approach is particularly powerful for synthesizing specific, highly symmetrical CPPs.
Visualizing the Yamago Workflow
Caption: Workflow for the Yamago platinum-templated synthesis ofCPP.
Representative Experimental Protocol: Synthesis ofCPP
This protocol is adapted from the work of Yamago et al.
-
Synthesis of the Square-Shaped Platinum Complex (1):
-
4,4′-Bis(trimethylstannyl)biphenyl (1.2 equivalents) and Pt(cod)Cl₂ (1 equivalent) are dissolved in deuterated dichloromethane (CD₂Cl₂).
-
The mixture is stirred at room temperature for 1 hour. During this time, transmetalation occurs, leading to the self-assembly of the square-shaped tetraplatinum macrocycle 1 . The formation is quantitative and can be monitored by NMR.
-
-
Reductive Elimination:
-
To the solution of complex 1 , a solution of bromine (Br₂) in CD₂Cl₂ is added at room temperature.
-
The reaction is stirred for 1 hour, during which the four-fold reductive elimination occurs to formCPP.
-
The crude product is purified by silica gel chromatography to affordCPP in a high yield (25% overall from commercially available materials).
-
Side-by-Side Performance Comparison
| Parameter | Jasti/Bertozzi Route | Itami Route | Yamago Route |
| Core Principle | Strain minimization via cyclohexadiene precursors | Modular assembly of L-shaped cyclohexane units | Strain-free assembly on a Pt(II) template |
| Selectivity | "Shotgun" approach; yields a mix of sizes ([4],[5],CPP) | Highly size-selective; rational design of specific n | Highly selective for specific sizes (e.g.,CPP,[5]CPP) |
| Key Reaction | Suzuki-Miyaura Macrocyclization | Stepwise Suzuki or Ni-mediated Coupling | Pt-mediated Self-Assembly |
| Aromatization | Reductive (e.g., Li Naphthalenide) | Oxidative (e.g., NaHSO₄, oxidant) | Reductive Elimination (e.g., with Br₂) |
| Scalability | Milligram to gram scale demonstrated. | High; gram-scale synthesis of building blocks is established.[5] | Good; high-yielding steps. |
| Scope | Access to various, often larger, CPPs. | Broadest scope; demonstrated for n = 7–16. | More limited scope, best for symmetrical CPPs (n=8, 12, etc.). |
| Key Advantage | The pioneering method, robust for certain CPPs. | Excellent control over size and structure. | Very concise and high-yielding for target CPPs. |
| Key Limitation | Lack of size selectivity in the macrocyclization step. | Can require more synthetic steps for building blocks. | Relies on stoichiometric use of expensive platinum reagents. |
Conclusion and Outlook
The syntheses of cycloparaphenylenes have evolved remarkably, moving from a formidable challenge to a well-established field with multiple robust and reliable strategies.
-
The Jasti/Bertozzi method laid the critical groundwork by demonstrating that strain can be managed by deferring aromatization, a principle that underlies most subsequent approaches.
-
The Itami method offers unparalleled control and modularity, making it the workhorse for accessing a wide and specific range of CPP sizes and functionalized derivatives.
-
The Yamago method provides an elegant and highly efficient route to specific, symmetrical nanohoops, showcasing the power of transition metal templating.
The choice of synthetic route ultimately depends on the researcher's specific goal. For accessing a mixture of larger CPPs or for historical replication, the Jasti method is foundational. For the targeted, size-selective synthesis of a specific nanohoop, especially those with odd numbers of phenylene units, the Itami strategy is often superior. For highly efficient, concise access to symmetrical targets likeCPP, the Yamago route is an excellent choice. The continued development of these and other novel synthetic methods will undoubtedly accelerate the application of these beautiful molecules in the next generation of advanced materials.
References
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Jasti, R. (2015). Syntheses of the Smallest Carbon Nanohoops and the Emergence of Unique Physical Phenomena. Accounts of Chemical Research, 48(3), 557-567. [Link]
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Lewis, S. E. (2015). Cycloparaphenylenes and related nanohoops. Chemical Society Reviews, 44(8), 2221-2304. [Link]
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Yamago, S., et al. (2010). Synthesis ofcycloparaphenylene from a square-shaped tetranuclear platinum complex. Angewandte Chemie International Edition, 49(4), 757-759. [Link]
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Sibbel, F., et al. (2014). Selective synthesis of- andcycloparaphenylenes. Chemical Communications, 50(8), 954-956. [Link]
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Kondo, Y., Murata, N., & Sakamoto, T. (1994). Reductive Lithiation of Halopyridines Using Lithium Naphthalenide. Heterocycles, 37(1), 1467. [Link]
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Ishii, Y., et al. (2012). Size-selective synthesis of[4]–[3] andcycloparaphenylenes. Chemical Science, 3(7), 2340-2345. [Link]
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Itami, K., et al. (2012). Size-selective synthesis of[4]–[3] andcycloparaphenylenes - Supporting Information. Royal Society of Chemistry. Retrieved from [Link]
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Jasti, R., Bhattacharjee, J., Neaton, J. B., & Bertozzi, C. R. (2008). Synthesis, Characterization, and Theory of[4]-,[5]-, andCycloparaphenylene: Carbon Nanohoop Structures. Journal of the American Chemical Society, 130(52), 17646–17647. [Link]
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Jasti, R., & Bertozzi, C. R. (2008). Synthesis, Characterization, and Theory of[4]-,[5]-, andCycloparaphenylene: Carbon Nanohoop Structures - Supporting Information. American Chemical Society. Retrieved from [Link]
-
Jasti, R., Bhattacharjee, J., Neaton, J. B., & Bertozzi, C. R. (2008). Synthesis, characterization, and theory of[4]-,[5]-, andcycloparaphenylene: carbon nanohoop structures. Journal of the American Chemical Society, 130(52), 17646-17647. [Link]
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Omachi, H., Segawa, Y., & Itami, K. (2012). Synthesis of cycloparaphenylenes and related carbon nanorings: a step toward the controlled synthesis of carbon nanotubes. Accounts of chemical research, 45(8), 1378-1389. [Link]
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Sisto, T. J., et al. (2011). Selective synthesis of strainedcycloparaphenylene: an orange-emitting fluorophore. Journal of the American Chemical Society, 133(40), 15800-15802. [Link]
-
Xia, J., et al. (2012). Gram-scale synthesis and crystal structures of- andCPP, and the solid-state structure of C60@CPP. Chemical Science, 3(10), 3018-3021. [Link]
-
Yamago, S., et al. (2010). Synthesis ofcycloparaphenylene from a square-shaped tetranuclear platinum complex - Supporting Information. Angewandte Chemie International Edition. Retrieved from [Link]
-
Yamago, S., et al. (2014). Synthesis and characterization ofcycloparaphenylene. Journal of the American Chemical Society, 136(6), 2284-2287. [Link]
-
Itami, K., et al. (2009). Selective synthesis of[5]cycloparaphenylene. Angewandte Chemie International Edition, 48(43), 8097-8100. [Link]
-
Kayahara, E., Patel, V. K., & Yamago, S. (2014). Synthesis and Characterization ofCycloparaphenylene. Journal of the American Chemical Society, 136(6), 2284-2287. [Link]
-
Sisto, T. J., Golder, M. R., Hirst, E. S., & Jasti, R. (2011). Selective Synthesis of Strainedcycloparaphenylene: An Orange-Emitting Fluorophore. Journal of the American Chemical Society, 133(40), 15800-15802. [Link]
-
Xia, J., & Jasti, R. (2012). Synthesis, characterization, and crystal structure ofcycloparaphenylene. Angewandte Chemie International Edition, 51(10), 2474-2476. [Link]
-
Jasti, R., Bhattacharjee, J., Neaton, J. B., & Bertozzi, C. R. (2008). Synthesis, characterization, and theory of[4]-,[5]-, andcycloparaphenylene: carbon nanohoop structures. Journal of the American Chemical Society, 130(52), 17646-17647. [Link]
-
Yamago, S., et al. (2018). Synthesis and Physical Properties of Polyfluorinated Cycloparaphenylenes. Organic Letters, 20(18), 5973-5976. [Link]
-
Itami, K., et al. (2010). Synthesis and Properties of Cycloparaphenylene-2,5-pyridylidene: A Nitrogen-Containing Carbon Nanoring. Angewandte Chemie International Edition, 49(51), 9993-9996. [Link]
-
Xia, J., Bacon, J. W., & Jasti, R. (2012). Gram-scale synthesis and crystal structures of- andCPP, and the solid-state structure of C60@CPP. Chemical Science, 3(10), 3018-3021. [Link]
-
Kayahara, E., Patel, V. K., & Yamago, S. (2015). Selective and Gram-Scale Synthesis ofCycloparaphenylene. Synlett, 26(11), 1615-1619. [Link]
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Itami, K., et al. (2011). A Modular and Size-Selective Synthesis of [n]Cycloparaphenylenes: A Step toward the Controlled Synthesis of Carbon Nanotubes. Journal of the American Chemical Society, 133(40), 15803-15805. [Link]
-
Yamago, S., Watanabe, Y., & Iwamoto, T. (2010). Synthesis ofcycloparaphenylene from a square-shaped tetranuclear platinum complex. Angewandte Chemie International Edition, 49(4), 757-759. [Link]
-
Yamago, S., et al. (2011). Selective Synthesis and Crystal Structure ofCycloparaphenylene. Organic Letters, 13(23), 6248-6251. [Link]
-
Ishii, Y., et al. (2012). Size-selective synthesis of[4]–[3] andcycloparaphenylenes. Chemical Science, 3(7), 2340. [Link]
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A Researcher's Guide to Validating the Electronic and Optical Properties of Cyclopropenylidene (CPP) Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Cyclopropenylidene (CPP) derivatives are an emerging class of molecules with tunable electronic and optical properties, showing promise in applications ranging from bioimaging to materials science. Their unique three-membered ring structure, a carbene, imparts distinct characteristics that can be finely modulated through chemical substitution. This guide provides a comprehensive overview of the essential experimental and computational methodologies for validating the electronic and optical properties of novel CPP derivatives, offering a comparative perspective against established fluorescent scaffolds.
The Foundation: Understanding the Cyclopropenylidene Core
The parent cyclopropenylidene is a highly reactive and unstable carbene.[1][2] However, the introduction of π-electron–donating groups, such as amino substituents, to the three-membered ring provides significant stabilization, enabling the isolation and study of these derivatives at room temperature.[1][3] This stabilization strategy is the cornerstone of designing novel CPP-based fluorophores and electronic materials. The electronic and optical properties of these derivatives are intrinsically linked to the nature and degree of substitution on the cyclopropenylidene core.
A Two-Pronged Approach: Experimental and Computational Validation
A robust validation of the electronic and optical properties of CPP derivatives necessitates a synergistic approach, combining experimental measurements with theoretical calculations. This dual strategy allows for a deeper understanding of the structure-property relationships and provides a predictive framework for the design of new molecules with desired characteristics.
Figure 1: A comprehensive workflow for the validation of electronic and optical properties of CPP derivatives, integrating both experimental and computational methodologies.
Experimental Validation: Unveiling the Photophysical and Electrochemical Landscape
UV-Visible Absorption Spectroscopy
Causality: UV-Vis spectroscopy is the initial and fundamental step to probe the electronic transitions within a molecule. The position of the absorption maximum (λmax) provides a direct measure of the energy gap between the ground and excited states. The molar extinction coefficient (ε) indicates the probability of this transition, reflecting the molecule's ability to absorb light.
Protocol:
-
Sample Preparation: Prepare solutions of the CPP derivative in a suitable spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or toluene) at a concentration range where the absorbance at λmax is between 0.1 and 1.0 to ensure linearity.[4]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 250-800 nm).
-
Data Analysis: Determine the λmax and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
Fluorescence Spectroscopy
Causality: Fluorescence spectroscopy reveals the emission properties of the molecule after excitation. Key parameters include the emission maximum (λem), Stokes shift (the difference between λmax and λem), and fluorescence quantum yield (Φf), which quantifies the efficiency of the emission process.
Protocol for Emission Spectrum and Stokes Shift:
-
Sample Preparation: Use a dilute solution of the CPP derivative (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).[5]
-
Instrumentation: Employ a spectrofluorometer.
-
Measurement: Excite the sample at its λmax and record the emission spectrum.
-
Data Analysis: Identify the λem and calculate the Stokes shift (Δν̃ = 1/λabs - 1/λem) in cm-1 or nm.
Protocol for Relative Fluorescence Quantum Yield (Φf) Measurement: This comparative method involves using a well-characterized fluorescence standard with a known quantum yield.[6]
-
Standard Selection: Choose a standard that absorbs and emits in a similar spectral region as the CPP derivative (e.g., quinine sulfate in 0.1 M H2SO4, Rhodamine 6G in ethanol).
-
Sample Preparation: Prepare a series of solutions of both the CPP derivative and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.[6]
-
Measurement: Record the absorption and fluorescence emission spectra for all solutions, ensuring identical excitation wavelength and instrument settings for both the sample and the standard.
-
Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance. The quantum yield of the sample (Φsample) is calculated using the following equation:
Φsample = Φstandard × (msample / mstandard) × (η2sample / η2standard)
where 'm' is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.[6]
Cyclic Voltammetry (CV)
Causality: CV is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), respectively. The HOMO-LUMO gap derived from CV can be correlated with the optical band gap obtained from UV-Vis spectroscopy.
Protocol:
-
Experimental Setup: A three-electrode system is typically used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[7]
-
Sample Preparation: Dissolve the CPP derivative in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).[8] The solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) prior to the measurement.[8]
-
Measurement: Scan the potential linearly to a set vertex potential and then reverse the scan back to the initial potential. The resulting current is plotted against the applied potential to generate a cyclic voltammogram.
-
Data Analysis: Determine the onset oxidation (Eox) and reduction (Ered) potentials from the voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:
EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] eV ELUMO = -[Eredonset - E1/2(Fc/Fc+) + 4.8] eV
Figure 2: A schematic diagram of a typical three-electrode setup for cyclic voltammetry experiments.
Computational Validation: A Theoretical Lens into Molecular Properties
Causality: Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides invaluable insights into the electronic structure and excited-state properties of molecules. These methods can predict HOMO/LUMO energies, simulate absorption and emission spectra, and help rationalize experimental observations.
Protocol for DFT and TD-DFT Calculations:
-
Geometry Optimization: The molecular structure of the CPP derivative is first optimized in the ground state using DFT with a suitable functional and basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure it corresponds to a true energy minimum (no imaginary frequencies).
-
Excited State Calculations (TD-DFT):
-
Absorption Spectrum: Vertical excitation energies and oscillator strengths are calculated using TD-DFT on the ground-state optimized geometry to simulate the UV-Vis absorption spectrum.[9][10]
-
Emission Spectrum: The geometry of the first excited state (S1) is optimized. A TD-DFT calculation is then performed on the S1 optimized geometry to simulate the fluorescence emission spectrum.[9]
-
-
Solvent Effects: To better correlate with experimental data obtained in solution, solvent effects can be incorporated into the calculations using a continuum solvation model like the Polarizable Continuum Model (PCM).[10]
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A Comparative Guide to Host-Guest Interactions in Cyclodextrin-Piroxicam Polymorphs
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a host molecule and its guest is paramount for optimizing drug delivery systems. This guide provides a comprehensive comparative study of the host-guest interactions within different polymorphic forms of cyclodextrin-piroxicam (CPP) inclusion complexes. We will delve into the causal relationships behind experimental choices and present self-validating protocols to ensure scientific integrity.
Introduction: The Significance of Polymorphism in Host-Guest Systems
Piroxicam, a potent non-steroidal anti-inflammatory drug (NSAID), is characterized by its poor aqueous solubility, which can limit its bioavailability and therapeutic efficacy.[1] The formation of inclusion complexes with cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, is a well-established strategy to enhance the solubility and dissolution rate of hydrophobic drugs like piroxicam.[1][2] These host-guest complexes are stabilized by a variety of non-covalent forces, including hydrophobic interactions, van der Waals forces, and hydrogen bonding.[1][2]
Crucially, the solid-state form of the resulting CPP complex can exist in different polymorphs or as an amorphous solid. This polymorphism, which refers to the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice, can significantly impact the physicochemical properties of the complex, including its stability, dissolution profile, and ultimately, its bioavailability. The method of preparation is a key determinant in the resulting solid-state form of the CPP complex.
This guide will explore the preparation of different CPP solid forms and provide a comparative analysis of their host-guest interactions using a suite of analytical techniques.
The Genesis of CPP Polymorphs: A Matter of Preparation
The choice of preparation method for CPP inclusion complexes is not merely a procedural step but a critical determinant of the final product's solid-state characteristics. Different techniques can yield either crystalline or amorphous complexes, each with distinct host-guest interaction profiles.
Preparation of Different CPP Solid Forms
Here, we detail common methods for preparing CPP complexes, which are known to produce different solid-state forms.
Experimental Protocols:
A. Co-precipitation Method (Yielding a potentially more crystalline product):
-
Dissolution: Dissolve β-cyclodextrin (β-CD) in deionized water with stirring. A molar ratio of 1:1 or 1:2.5 (piroxicam:β-CD) is commonly used.[2]
-
Guest Addition: Separately, dissolve piroxicam in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).
-
Complexation: Slowly add the piroxicam solution to the aqueous β-CD solution with continuous stirring.
-
Precipitation: Allow the mixture to stir for an extended period (e.g., 24 hours) at a controlled temperature to facilitate complex formation and precipitation.
-
Isolation: Collect the precipitate by filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water and then dry it under vacuum at a controlled temperature.
Causality behind Experimental Choices: The slow addition and extended stirring time in an aqueous environment allow for the gradual formation of an ordered, crystalline lattice, favoring a specific polymorphic form.
B. Freeze-Drying (Lyophilization) Method (Yielding a predominantly amorphous product):
-
Solution Preparation: Prepare an aqueous solution containing both piroxicam and β-CD in the desired molar ratio. The use of a co-solvent or adjusting the pH may be necessary to achieve complete dissolution.
-
Freezing: Rapidly freeze the solution using a suitable method, such as immersion in liquid nitrogen or placing it in a deep freezer.
-
Lyophilization: Place the frozen sample in a freeze-dryer. The process involves sublimation of the water under vacuum, leaving a porous, amorphous powder.
Causality behind Experimental Choices: The rapid freezing process traps the molecules in a disordered, high-energy state. The subsequent removal of the solvent by sublimation does not provide the necessary molecular mobility for crystallization to occur, resulting in an amorphous solid.
C. Kneading Method (Yielding a potentially mixed-phase or amorphous product):
-
Mixing: Mix piroxicam and β-CD powders in the desired molar ratio in a mortar.
-
Kneading: Add a small amount of a hydroalcoholic solution to the powder mixture to form a paste.
-
Trituration: Knead the paste thoroughly for a specified period (e.g., 60 minutes).
-
Drying: Dry the resulting solid mass in an oven at a controlled temperature until a constant weight is achieved.
-
Pulverization: Pulverize the dried mass to obtain a fine powder.
Causality behind Experimental Choices: The mechanical stress and the presence of a limited amount of solvent can induce solid-state transformations and the formation of an amorphous phase or a mixture of crystalline and amorphous material.
Characterizing the Differences: A Multi-faceted Analytical Approach
A comprehensive understanding of the host-guest interactions within different CPP polymorphs requires the application of multiple analytical techniques. Each technique provides a unique piece of the puzzle, and together they offer a holistic view of the structural and energetic differences between the solid forms.
Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for the comparative analysis of CPP polymorphs.
Caption: A logical workflow for the preparation and comparative analysis of different CPP solid forms.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for investigating the thermal properties of materials, providing insights into their crystallinity and the nature of the host-guest interaction.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the CPP complex into an aluminum DSC pan.
-
Sealing: Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Heating Program: Heat the sample from ambient temperature to a temperature above the melting point of piroxicam (e.g., 250 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
Comparative Analysis:
| Sample | Expected Thermal Events | Interpretation of Host-Guest Interactions |
| Piroxicam (Pure) | Sharp endothermic peak corresponding to its melting point (~200 °C). | Crystalline structure with strong intermolecular interactions. |
| β-Cyclodextrin (Pure) | Broad endotherm due to dehydration, followed by decomposition at higher temperatures. | Amorphous or semi-crystalline structure. |
| Physical Mixture (PX + β-CD) | Superposition of the thermal events of the individual components, including the melting endotherm of piroxicam. | No significant interaction in the solid state. |
| Crystalline CPP Complex | Absence or significant shift and broadening of the piroxicam melting peak. A new thermal event corresponding to the decomposition of the complex may appear. | Strong host-guest interactions leading to the formation of a new crystalline entity with a different thermal profile. |
| Amorphous CPP Complex | Absence of the piroxicam melting peak and a broad, ill-defined thermal profile. | Piroxicam is molecularly dispersed within the amorphous cyclodextrin matrix, indicating intimate host-guest interactions. |
Trustworthiness: The disappearance of the piroxicam melting peak in the DSC thermogram of a true inclusion complex is a primary indicator that the guest molecule is no longer present as a separate crystalline phase, thus validating the formation of the complex.[1]
Powder X-ray Diffraction (PXRD)
PXRD is an indispensable technique for determining the crystalline or amorphous nature of a solid material.
Experimental Protocol:
-
Sample Preparation: Pack the CPP powder sample into a sample holder.
-
Data Acquisition: Mount the sample holder in the diffractometer. Collect the diffraction pattern over a specific 2θ range (e.g., 5-40°) using Cu Kα radiation.
Comparative Analysis:
| Sample | Expected Diffraction Pattern | Interpretation of Host-Guest Interactions |
| Piroxicam (Pure) | A series of sharp, well-defined peaks at specific 2θ angles, characteristic of its crystalline structure. | Long-range molecular order. |
| β-Cyclodextrin (Pure) | A broad halo pattern with some broad peaks, indicative of its semi-crystalline nature. | Limited long-range order. |
| Physical Mixture (PX + β-CD) | A simple superposition of the diffraction patterns of the individual components. | The crystalline structure of piroxicam is preserved. |
| Crystalline CPP Complex | A new, unique set of diffraction peaks that is different from the patterns of the starting materials. | Formation of a new crystalline phase with a distinct unit cell, confirming a true co-crystal or inclusion complex polymorph. |
| Amorphous CPP Complex | A broad halo pattern with no sharp peaks. | Lack of long-range molecular order, indicating that piroxicam is molecularly dispersed within the amorphous cyclodextrin matrix. |
Authoritative Grounding: The appearance of a new diffraction pattern for a crystalline complex is definitive proof of the formation of a new solid-state form, as described in the principles of X-ray crystallography.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of molecules and can provide valuable information about the intermolecular interactions between the host and guest.
Experimental Protocol:
-
Sample Preparation: Prepare a pellet by mixing a small amount of the CPP sample with dry potassium bromide (KBr) and compressing the mixture under high pressure. Alternatively, attenuated total reflectance (ATR)-FT-IR can be used directly on the powder sample.
-
Spectrum Acquisition: Record the FT-IR spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
Comparative Analysis:
| Functional Group (Piroxicam) | Wavenumber (cm⁻¹) | Expected Changes Upon Complexation | Interpretation of Host-Guest Interactions |
| O-H stretch (enol) | ~3300-3400 | Broadening and/or shift | Involvement in hydrogen bonding with the cyclodextrin rim. |
| N-H stretch (amide) | ~3300-3400 | Shift or disappearance of the peak | Changes in the hydrogen bonding environment of the amide group. |
| C=O stretch (amide) | ~1630 | Shift to lower or higher wavenumbers | Alteration of the electronic environment of the carbonyl group due to interactions with the cyclodextrin cavity. |
| Aromatic C=C stretch | ~1500-1600 | Shift or change in intensity | Inclusion of the aromatic rings of piroxicam within the hydrophobic cavity of the cyclodextrin. |
Expertise & Experience: Shifts in the vibrational frequencies of specific functional groups of the guest molecule upon complexation are indicative of changes in their chemical environment and bonding interactions. For instance, a shift in the carbonyl stretching frequency can suggest its interaction with the hydroxyl groups of the cyclodextrin or its inclusion within the less polar cavity.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
ssNMR is a highly sensitive technique for probing the local molecular environment of atoms in the solid state, providing detailed information about host-guest proximity and dynamics.[3]
Experimental Protocol:
-
Sample Packing: Pack the CPP powder into an appropriate NMR rotor.
-
Spectrum Acquisition: Acquire ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectra. Two-dimensional NMR experiments, such as ¹H-¹³C HETCOR, can also be performed to establish through-space proximities between the host and guest.
Comparative Analysis:
| Nucleus | Expected Chemical Shift Changes | Interpretation of Host-Guest Interactions |
| ¹³C (Piroxicam) | Shifts in the resonances of carbon atoms in the aromatic rings and the benzothiazine ring system. | These shifts are indicative of the inclusion of these moieties within the cyclodextrin cavity, which alters their electronic environment. |
| ¹³C (Cyclodextrin) | Shifts in the resonances of the carbons lining the interior of the cavity (C-3 and C-5). | Direct evidence of the presence of the guest molecule within the cavity. |
| ¹H (Piroxicam & Cyclodextrin) in 2D NMR | Cross-peaks between protons of piroxicam and protons of the inner cavity of the cyclodextrin. | Unambiguous proof of the close spatial proximity (< 5 Å) between the host and guest, confirming the formation of an inclusion complex. |
Scientific Integrity: The observation of cross-peaks in a 2D ssNMR experiment between specific protons of the host and guest molecules provides irrefutable evidence of their close spatial relationship, thereby validating the formation of an inclusion complex at the molecular level.[3]
Visualizing Host-Guest Interactions
The following diagram illustrates the concept of host-guest inclusion in a CPP complex.
Caption: A schematic representation of the host-guest interactions in a cyclodextrin-piroxicam complex.
Conclusion: A Holistic Approach to Understanding CPP Polymorphs
The solid-state form of cyclodextrin-piroxicam inclusion complexes is a critical parameter that influences their physicochemical properties and, consequently, their performance as a drug delivery system. This guide has demonstrated that different preparation methods can lead to the formation of distinct solid forms, including different polymorphs and amorphous states.
A comprehensive comparative analysis of these forms requires a multi-technique approach, integrating thermal analysis (DSC), structural analysis (PXRD), vibrational spectroscopy (FT-IR), and solid-state NMR. By carefully applying and interpreting the data from these techniques, researchers can gain a detailed understanding of the nuances of host-guest interactions in different CPP polymorphs. This knowledge is essential for the rational design and development of more effective and reliable drug formulations.
References
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Bouchal, F., Skiba, M., Chaffai, N., Hallouard, F., Fatmi, S., & Lahiani-Skiba, M. (2015). Fast dissolving cyclodextrin complex of piroxicam in solid dispersion Part I: Influence of β-CD and HPβ-CD on the dissolution rate of piroxicam. International Journal of Pharmaceutics, 478(2), 625–632. [Link]
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El-Gizawy, S. A., El-Barghouthi, M. I., & Hegazy, M. A. (2007). Inclusion complexes of piroxicam with β-cyclodextrin derivatives in comparison with the natural β-cyclodextrin. 1st communication: Preparation and physicochemical characterization. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 62(6), 438-445. [Link]
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Scarpignato, C. (2013). Piroxicam-β-cyclodextrin: a GI safer piroxicam. Current medicinal chemistry, 20(19), 2415–2437. [Link]
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Redenti, E., Zanol, M., Ventura, P., Fronza, G., Comotti, A., Taddei, P., & Bertoluzza, A. (1999). Raman and solid state 13C-NMR investigation of the structure of the 1: 1 amorphous piroxicam: β-cyclodextrin inclusion compound. Biospectroscopy, 5(4), 243-251. [Link]
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Sheth, A. R., Bates, S., Muller, F. X., & Grant, D. J. (2004). Polymorphism in piroxicam. Crystal growth & design, 4(6), 1091-1098. [Link]
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Fronza, G., Mele, A., Redenti, E., & Ventura, P. (1992). Proton nuclear magnetic resonance spectroscopy studies of the inclusion complex of piroxicam with β-cyclodextrin. Journal of pharmaceutical sciences, 81(12), 1162-1165. [Link]
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Nikolić, V. D., Cvetković, D. J., Stanojević, L. P., Stanković, M. Z., Nikolić, L. B., & Ilić, D. P. (2014). Photostability of piroxicam in the inclusion complex with 2-hydroxypropyl-β-cyclodextrin. Hemijska industrija, 68(1), 107-116. [Link]
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Mura, P., Cirri, M., Maestrelli, F., Furlanetto, S., & Pinzauti, S. (2003). Determination of the free/included piroxicam ratio in cyclodextrin complexes: comparison between UV spectrophotometry and differential scanning calorimetry. Journal of pharmaceutical and biomedical analysis, 31(5), 907-915. [Link]
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Jug, M., Bećirević-Laćan, M., & Babić, S. (2004). Influence of cyclodextrin complexation on piroxicam gel formulations. Drug development and industrial pharmacy, 30(2), 193-203. [Link]
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Potrzebowski, M. J., & Helmecka, E. (2020). A Review of Applications of Solid-State Nuclear Magnetic Resonance (ssNMR) for the Analysis of Cyclodextrin-Including Systems. Molecules (Basel, Switzerland), 25(24), 5986. [Link]
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Confirming the structure ofCPP dimers and oligomers.
An In-Depth Technical Guide to Confirming the Structure of Cell-Penetrating Peptide (CPP) Dimers and Oligomers
For researchers, scientists, and drug development professionals, understanding the oligomeric state of Cell-Penetrating Peptides (CPPs) is paramount. The aggregation of CPPs into dimers and higher-order oligomers can significantly influence their mechanism of cell entry, cargo delivery efficiency, and potential cytotoxicity. This guide provides a comprehensive comparison of key biophysical techniques used to characterize CPP self-assembly, offering insights into the causality behind experimental choices and providing actionable, self-validating protocols.
The Influence of Oligomerization on CPP Function
The transition of CPPs from monomeric to dimeric or oligomeric states is not merely a physical curiosity; it is a critical determinant of their biological activity. The oligomerization process can be influenced by factors such as peptide concentration, pH, ionic strength, and the presence of cellular membranes. Understanding these dynamics is crucial for the rational design of CPP-based drug delivery systems. For instance, some CPPs may require oligomerization to form pores or disrupt the cell membrane for entry, while for others, aggregation could lead to reduced efficacy or off-target effects.[1][2][3][4]
This guide will dissect and compare five powerful techniques for elucidating the structure of CPP dimers and oligomers: Circular Dichroism (CD) Spectroscopy, Förster Resonance Energy Transfer (FRET), Native Mass Spectrometry (MS), Analytical Ultracentrifugation (AUC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Key Techniques
Each method offers a unique window into the world of CPP oligomerization, with distinct advantages and limitations. The choice of technique should be guided by the specific questions being addressed, the nature of the CPP, and the available resources.
| Technique | Information Gained | Advantages | Limitations | Typical Concentration Range |
| Circular Dichroism (CD) | Secondary structure changes upon oligomerization (e.g., coil-to-helix transition). | Rapid, requires small sample amount, provides information on conformational changes.[5][6][7] | Low resolution, does not directly measure oligomeric state or size.[5][6][7] | 0.1 - 1 mg/mL |
| Förster Resonance Energy Transfer (FRET) | In-cell oligomerization, stoichiometry of complexes, proximity of monomers. | High sensitivity, applicable in living cells, provides spatial information on the nanometer scale.[8][9] | Requires labeling with fluorescent probes which can perturb the system, complex data analysis.[10] | nM to µM |
| Native Mass Spectrometry (MS) | Direct observation of oligomeric species, stoichiometry, and ligand binding. | High mass accuracy, can analyze heterogeneous mixtures, provides direct evidence of oligomers.[11][12][13][14] | Requires specialized instrumentation, potential for artifacts during ionization.[14] | 1 - 25 µM |
| Analytical Ultracentrifugation (AUC) | Sedimentation coefficient, molecular weight, stoichiometry, and association constants. | Label-free, provides information on size and shape in solution, applicable to a wide range of concentrations.[15][16][17] | Requires larger sample volumes and specialized equipment, lower resolution than MS.[15] | 0.1 - 10 mg/mL |
| Nuclear Magnetic Resonance (NMR) | High-resolution 3D structure of dimers, identification of interaction interfaces, dynamics of association. | Provides atomic-level structural detail, can study weak interactions in solution.[18][19][20][21] | Limited to smaller proteins/peptides (<30-35 kDa), requires isotopic labeling for detailed studies, can be time-consuming.[18][19] | High µM to mM |
Experimental Workflows and Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, with built-in controls and clear data interpretation steps.
Circular Dichroism (CD) Spectroscopy: Probing Secondary Structure Changes
CD spectroscopy is an excellent initial step to assess whether CPP oligomerization is accompanied by changes in secondary structure.[5][6][7]
Experimental Workflow:
Caption: Workflow for CD Spectroscopy Analysis of CPP Oligomerization.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a concentrated stock solution of the purified CPP (>95% purity) in a suitable buffer (e.g., phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.[7]
-
Prepare a series of dilutions of the CPP stock solution to cover a range of concentrations where oligomerization is expected.
-
Accurately determine the concentration of each sample using a reliable method (e.g., UV absorbance at 280 nm if aromatic residues are present, or amino acid analysis).[7]
-
-
Instrument Setup and Data Acquisition:
-
Set the CD spectrometer to measure in the far-UV range (e.g., 190-250 nm).
-
Use a quartz cuvette with an appropriate path length (e.g., 1 mm for concentrations around 0.1-1 mg/mL).[22]
-
Record a baseline spectrum with the buffer alone and subtract it from the sample spectra.
-
Acquire CD spectra for each CPP concentration, typically averaging multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis and Interpretation:
-
Convert the raw CD signal (in millidegrees) to molar ellipticity ([θ]).
-
Analyze the spectra for characteristic secondary structure features: α-helices typically show negative bands around 222 and 208 nm and a positive band around 192 nm, while β-sheets exhibit a negative band around 218 nm.[5][6]
-
Use deconvolution algorithms (e.g., K2D, CDPro) to estimate the percentage of α-helix, β-sheet, and random coil content.[6]
-
A concentration-dependent change in the CD spectra, such as an increase in α-helicity, suggests that oligomerization induces a conformational change.
-
Förster Resonance Energy Transfer (FRET): Visualizing Oligomerization in a Cellular Context
FRET is a powerful technique to study CPP oligomerization within the complex environment of a living cell.[8][9][10]
Experimental Workflow:
Caption: FRET Workflow for In-Cell CPP Oligomerization Studies.
Step-by-Step Protocol:
-
CPP Labeling:
-
Synthesize or purchase two batches of the CPP, one labeled with a donor fluorophore (e.g., mEGFP) and the other with an acceptor fluorophore (e.g., mCherry2).[23][24] The labeling site should be chosen to minimize interference with CPP function.
-
Purify the labeled CPPs to remove any free fluorophores.
-
-
Cell Culture and CPP Incubation:
-
Culture an appropriate cell line to a suitable confluency.
-
Incubate the cells with a mixture of donor- and acceptor-labeled CPPs at various ratios and concentrations.
-
-
FRET Microscopy:
-
Image the cells using a confocal microscope equipped for FRET imaging.
-
Acquire images in three channels: donor excitation/donor emission, donor excitation/acceptor emission (the FRET channel), and acceptor excitation/acceptor emission.
-
-
Data Analysis:
-
Correct for spectral bleed-through.
-
Calculate the FRET efficiency (E) for each pixel or region of interest.
-
Analyze the relationship between FRET efficiency and the acceptor-to-donor ratio to determine the stoichiometry of the oligomers.[8][9] For example, a plot of FRET efficiency versus the fraction of acceptor-labeled CPPs can be fitted to models for different oligomeric states (dimer, trimer, etc.).
-
Native Mass Spectrometry (MS): Direct Detection of Oligomeric Species
Native MS allows for the direct observation of intact non-covalent CPP oligomers in the gas phase.[11][13][14]
Experimental Workflow:
Caption: Native MS Workflow for CPP Oligomer Analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Buffer exchange the purified CPP into a volatile buffer, such as ammonium acetate, at a pH that preserves the native structure.[25] This is a critical step to minimize salt adduction and ensure stable electrospray.
-
Prepare samples at different concentrations to assess concentration-dependent oligomerization.
-
-
Mass Spectrometry Analysis:
-
Use a mass spectrometer capable of high mass-to-charge (m/z) measurements, such as a Q-TOF or Orbitrap instrument.
-
Introduce the sample into the mass spectrometer using nano-electrospray ionization (nESI) with gentle source conditions (e.g., low cone voltage) to preserve non-covalent interactions.[26]
-
-
Data Interpretation:
-
The resulting mass spectrum will show a series of peaks for each oligomeric species, corresponding to different charge states.
-
Use deconvolution software to determine the neutral mass of each species present in the spectrum.[27]
-
The masses will correspond to the monomer, dimer, trimer, etc., providing direct evidence of their existence and relative abundance under the experimental conditions.
-
Analytical Ultracentrifugation (AUC): Characterizing Self-Association in Solution
AUC is a rigorous method for studying the hydrodynamic properties of macromolecules in solution, providing information on their size, shape, and interactions.[17][28]
Experimental Workflow:
Caption: NMR Workflow for High-Resolution Structure Determination of a CPP Dimer.
Step-by-Step Protocol:
-
Sample Preparation:
-
For detailed structural studies, express and purify the CPP with uniform isotopic labeling (e.g., ¹⁵N and ¹³C).
-
For identifying the dimer interface, a mixed sample of labeled and unlabeled CPP can be used in isotope-filtered NOESY experiments. [21][29] * Dissolve the sample in a suitable buffer at a high concentration (typically >100 µM).
-
-
NMR Data Acquisition:
-
Acquire a series of multidimensional NMR experiments (e.g., HSQC, HNCO, HN(CA)CO, NOESY) on a high-field NMR spectrometer. [20]
-
-
Structure Calculation and Analysis:
-
Assign the chemical shifts of the backbone and side-chain atoms.
-
Identify Nuclear Overhauser Effects (NOEs), which provide distance restraints between protons that are close in space (< 6 Å). [21]Intermolecular NOEs are crucial for defining the dimer interface.
-
Use the experimental restraints to calculate a family of 3D structures that are consistent with the NMR data.
-
Analyze the resulting structures to identify the specific residues involved in the dimerization interface and the overall fold of the dimer.
-
Conclusion: An Integrated Approach for Comprehensive Characterization
No single technique can provide a complete picture of CPP oligomerization. A multi-faceted approach, leveraging the strengths of each method, is essential for a thorough and robust characterization. For instance, CD can provide a quick screen for conformational changes, followed by native MS to confirm the presence and stoichiometry of oligomers. FRET can then be used to validate these findings in a cellular context, while AUC can provide thermodynamic data on the self-association process. Finally, for the most detailed structural insights into a specific oligomeric state, NMR is the ultimate tool. By judiciously selecting and combining these powerful techniques, researchers can gain a deep understanding of the structure and function of CPP dimers and oligomers, paving the way for the development of more effective and safer therapeutic delivery systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
